molecular formula C9H10O4 B1166140 3,4-Dimethoxybenzoic Acid CAS No. 19930-70-2

3,4-Dimethoxybenzoic Acid

Cat. No.: B1166140
CAS No.: 19930-70-2
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Description

3,4-Dimethoxybenzoic Acid is a useful research compound. Its molecular formula is C9H10O4. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethoxybenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxybenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19930-70-2

Molecular Formula

C9H10O4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxybenzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural features of 3,4-Dimethoxybenzoic acid, also known as veratric acid. An essential building block in organic synthesis and a molecule of interest in pharmaceutical research, this document consolidates its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, it delves into its biological activities, visualizing its inhibitory effects on key signaling pathways implicated in various diseases. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Properties

3,4-Dimethoxybenzoic acid is a crystalline solid, appearing as a white to slightly yellow powder. It is a derivative of benzoic acid with two methoxy (B1213986) groups substituted on the benzene (B151609) ring.[1]

Nomenclature and Identifiers
PropertyValue
IUPAC Name 3,4-dimethoxybenzoic acid[2][3]
Common Names Veratric acid, Dimethylprotocatechuic acid[3][4]
CAS Number 93-07-2[1][3][5]
Molecular Formula C₉H₁₀O₄[1][3][6]
InChI Key DAUAQNGYDSHRET-UHFFFAOYSA-N[2][3]
SMILES COC1=C(OC)C=C(C=C1)C(O)=O[2][5]
Physicochemical Properties
PropertyValue
Molar Mass 182.17 g/mol [5][7]
Melting Point 179-182 °C[5]
Boiling Point 208-210 °C (decomposes)
Solubility Slightly soluble in water (0.5 mg/mL at 14 °C).[2] Soluble in ethanol (B145695), chloroform, and ethyl acetate.
pKa 4.36[2]
LogP 1.61[2]
Appearance White to slightly yellow crystalline powder[1]

Molecular Structure

3,4-Dimethoxybenzoic acid consists of a benzene ring substituted with a carboxylic acid group and two methoxy groups at the 3 and 4 positions.

Chemical Structure:

Chemical Structure of 3,4-Dimethoxybenzoic Acid

Figure 1: 2D structure of 3,4-Dimethoxybenzoic acid.

Spectroscopic Data

¹H NMR Spectroscopy

A typical ¹H NMR spectrum of 3,4-Dimethoxybenzoic acid in CDCl₃ shows signals corresponding to the aromatic protons and the methoxy group protons. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12br s1H-COOH
~7.8d1HAr-H
~7.6dd1HAr-H
~6.9d1HAr-H
3.94s3H-OCH₃
3.92s3H-OCH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~172C=O (acid)
~154Ar-C-OCH₃
~149Ar-C-OCH₃
~125Ar-CH
~123Ar-C-COOH
~112Ar-CH
~110Ar-CH
~56-OCH₃
~56-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in 3,4-Dimethoxybenzoic acid.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1520, ~1420MediumC=C stretch (aromatic)
~1270, ~1020StrongC-O stretch (ether and acid)

Experimental Protocols

Synthesis of 3,4-Dimethoxybenzoic Acid from Vanillin (B372448)

This protocol outlines a two-step synthesis involving the oxidation of vanillin to vanillic acid, followed by methylation.

Step 1: Oxidation of Vanillin to Vanillic Acid

  • In a round-bottom flask, dissolve vanillin (1 mole) in an aqueous solution of sodium hydroxide.

  • Heat the mixture to approximately 60-70 °C with stirring.

  • Slowly add a solution of potassium permanganate (B83412) (KMnO₄) portion-wise, maintaining the temperature. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2. Vanillic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Methylation of Vanillic Acid to 3,4-Dimethoxybenzoic Acid

  • Suspend the dried vanillic acid (1 mole) in a suitable solvent such as acetone (B3395972) or methanol (B129727) in a round-bottom flask.

  • Add an excess of a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture.

  • Reflux the reaction mixture with stirring for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base solution to remove any unreacted starting material, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 3,4-Dimethoxybenzoic acid.

Purification by Recrystallization
  • Dissolve the crude 3,4-Dimethoxybenzoic acid in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of 3,4-Dimethoxybenzoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • For ¹H NMR, typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, use proton decoupling and typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

FTIR Spectroscopy

  • Prepare a KBr pellet by grinding a small amount (1-2 mg) of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathways

3,4-Dimethoxybenzoic acid has demonstrated various biological activities, including antioxidant and anti-inflammatory effects.[8] Of particular interest to drug development professionals is its ability to modulate cellular signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Veratric acid has been shown to inhibit this pathway.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation 3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoic Acid->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by 3,4-Dimethoxybenzoic acid.

Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Its aberrant activation is also a hallmark of many cancers.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Differentiation Cell Proliferation & Differentiation Gene Expression->Cell Proliferation & Differentiation 3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoic Acid->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by 3,4-Dimethoxybenzoic acid.

Conclusion

3,4-Dimethoxybenzoic acid is a well-characterized compound with a range of applications in organic synthesis and potential therapeutic uses. This guide has provided a detailed summary of its chemical and structural properties, along with practical experimental protocols for its synthesis, purification, and analysis. The visualization of its inhibitory action on key cellular signaling pathways underscores its importance for further investigation in drug discovery and development.

References

Veratric Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic compound with a growing body of research highlighting its potential therapeutic applications, including anti-inflammatory, antioxidant, and cardiovascular-protective effects. This technical guide provides an in-depth exploration of the natural origins of veratric acid and a detailed elucidation of its biosynthetic pathways in plants. Furthermore, this document offers a compilation of detailed experimental protocols for the extraction, isolation, quantification, and characterization of veratric acid from natural sources, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Veratric Acid

Veratric acid is a metabolite found across the plant kingdom, with notable concentrations in various medicinal herbs, fruits, and vegetables. Its presence has been identified in a range of plant species, contributing to their chemical profiles and, in some cases, their traditional medicinal uses.

Major Plant Sources

Key plant species recognized for their veratric acid content include members of the Hypericaceae, Asteraceae, Bignoniaceae, and Ranunculaceae families. While the concentration of veratric acid can vary significantly based on the plant part, geographical location, and harvesting time, several species are consistently cited as prominent sources.

Plant SpeciesFamilyPlant PartReported Concentration/YieldReference(s)
Hypericum laricifoliumHypericaceaeAerial partsQualitative identification[1],[2],[3]
Artemisia sacrorumAsteraceaeAerial partsQualitative identification[1],[2],[3]
Zeyheria montanaBignoniaceaeWoodQualitative identification[1],[2],[3]
Trollius chinensisRanunculaceaeFlowersA major bioactive component[4],[5]
Tabebuia avellanedaeBignoniaceaeBarkQuantified by LC-MS/MS[6]
Phyllanthus emblicaPhyllanthaceaeFruitsIdentified as a natural phenol[7]
Vegetables and FruitsVariousEdible partsGeneral constituent[8],[9]

Note: This table provides a summary of reported sources. Quantitative data is often limited in the public domain and can be highly variable.

Biosynthesis of Veratric Acid in Plants

The biosynthesis of veratric acid in plants is intrinsically linked to primary metabolism, originating from the shikimate pathway and proceeding through the intricate network of the phenylpropanoid pathway. This pathway is responsible for the synthesis of a vast array of phenolic compounds in plants.

The Shikimate and Phenylpropanoid Pathways

The journey to veratric acid begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. The key steps leading to veratric acid are as follows:

  • Shikimate Pathway: Through a series of enzymatic reactions, phosphoenolpyruvate (B93156) and erythrose 4-phosphate are converted to chorismate.

  • Chorismate to L-Phenylalanine: Chorismate serves as a critical branch point, leading to the synthesis of the aromatic amino acid L-phenylalanine.

  • Phenylpropanoid Pathway Entry: L-phenylalanine is the entry point into the phenylpropanoid pathway. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Hydroxylation and Methylation: Cinnamic acid undergoes a series of hydroxylations and methylations to form key intermediates. A plausible route to veratric acid involves the formation of p-coumaric acid, caffeic acid, and ferulic acid.

  • Formation of Protocatechuic Acid: The side chain of these cinnamic acid derivatives is shortened, leading to the formation of benzoic acid derivatives, with protocatechuic acid (3,4-dihydroxybenzoic acid) being a key precursor to veratric acid.

  • O-Methylation to Veratric Acid: The final step involves the sequential O-methylation of the hydroxyl groups of protocatechuic acid. A catechol-O-methyltransferase (COMT) enzyme likely catalyzes the methylation of protocatechuic acid to vanillic acid (4-hydroxy-3-methoxybenzoic acid) and subsequently to veratric acid (3,4-dimethoxybenzoic acid).

Veratric Acid Biosynthesis Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Chorismate Chorismate L_Phenylalanine L_Phenylalanine Chorismate->L_Phenylalanine Multiple Steps Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT Protocatechuic_Acid Protocatechuic_Acid Ferulic_Acid->Protocatechuic_Acid Side-chain shortening Vanillic_Acid Vanillic_Acid Protocatechuic_Acid->Vanillic_Acid COMT (O-methylation) Veratric_Acid Veratric_Acid Vanillic_Acid->Veratric_Acid COMT (O-methylation)

Figure 1: Proposed Biosynthesis Pathway of Veratric Acid in Plants.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of veratric acid from plant materials, as well as a method for its chemical synthesis.

Extraction and Isolation of Veratric Acid from Plant Material

This protocol outlines a general procedure for the solvent extraction and subsequent isolation of veratric acid from dried plant material.

3.1.1. Materials and Equipment

  • Dried and powdered plant material

  • Soxhlet apparatus or orbital shaker

  • Rotary evaporator

  • Separatory funnel

  • Glass chromatography column

  • Silica (B1680970) gel (for column chromatography)

  • Solvents: Methanol (B129727), ethanol, ethyl acetate (B1210297), n-hexane, chloroform, dichloromethane

  • Aqueous sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Hydrochloric acid (HCl) (1 M)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

3.1.2. Extraction Procedure

  • Soxhlet Extraction:

    • Accurately weigh a known amount of dried, powdered plant material (e.g., 100 g).

    • Place the powder in a thimble and insert it into the Soxhlet extractor.

    • Extract with a suitable solvent, such as methanol or ethanol, for 6-8 hours.

  • Maceration (Alternative Method):

    • Submerge the powdered plant material in a flask with a solvent (e.g., methanol) at a 1:10 (w/v) ratio.

    • Agitate the mixture on an orbital shaker at room temperature for 24-48 hours.

    • Filter the mixture to separate the extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times.

  • Solvent Removal:

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3.1.3. Isolation by Acid-Base Extraction

  • Dissolve the crude extract in a mixture of ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and extract the organic layer with a 5% aqueous NaHCO₃ solution. Veratric acid, being acidic, will move into the aqueous basic layer as its sodium salt.

  • Separate the aqueous layer and acidify it to a pH of 2-3 with 1 M HCl. This will precipitate the crude veratric acid.

  • Filter the precipitate and wash it with cold distilled water.

  • Dry the crude veratric acid.

3.1.4. Purification by Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

  • Dissolve the crude veratric acid in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., toluene:ethyl acetate:formic acid). Visualize the spots under a UV lamp.

  • Combine the fractions containing pure veratric acid (identified by comparison with a standard) and evaporate the solvent to obtain the purified compound.

Extraction and Isolation Workflow Plant_Material Dried, Powdered Plant Material Extraction Solvent Extraction (Soxhlet or Maceration) Plant_Material->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Acid_Base_Extraction Acid-Base Extraction (EtOAc / NaHCO3 / HCl) Crude_Extract->Acid_Base_Extraction Crude_VA Crude Veratric Acid Acid_Base_Extraction->Crude_VA Column_Chromatography Column Chromatography (Silica Gel) Crude_VA->Column_Chromatography Purified_VA Purified Veratric Acid Column_Chromatography->Purified_VA

Figure 2: General Workflow for Extraction and Isolation of Veratric Acid.
Quantification of Veratric Acid by LC-MS/MS

This protocol details a validated method for the quantification of veratric acid in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

3.2.1. Materials and Reagents

  • Veratric acid reference standard (≥99% purity)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Plant extract sample

  • Syringe filters (0.22 µm)

3.2.2. Standard and Sample Preparation

  • Stock Solution: Prepare a stock solution of veratric acid (e.g., 100 ppm) by accurately weighing the standard and dissolving it in methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1-10 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the plant extract.

    • Dissolve the extract in methanol to a known concentration (e.g., 1 mg/mL).

    • Vortex the solution thoroughly and sonicate if necessary to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

3.2.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 Å, 2.6 µm, 150 mm × 2.1 mm).[6]

  • Mobile Phase: An isocratic or gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.[6]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 µL.[6]

  • Column Temperature: 40°C.[6]

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the transition of the protonated molecule [M+H]⁺ to a specific product ion (e.g., m/z 183.1 → 139.2).[10]

3.2.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the veratric acid standards against their concentrations.

  • Determine the concentration of veratric acid in the plant extract sample by interpolating its peak area from the calibration curve.

  • The results are typically expressed as mg of veratric acid per gram of dry weight of the plant material.

Conclusion

Veratric acid represents a promising natural compound with a diverse range of biological activities. This guide has provided a comprehensive overview of its natural sources, the intricate biosynthetic pathway responsible for its production in plants, and detailed experimental protocols for its study. The information presented herein is intended to empower researchers, scientists, and drug development professionals to further explore the therapeutic potential of veratric acid, from the initial stages of extraction and characterization to its potential development as a novel therapeutic agent. A deeper understanding of its natural origins and biosynthesis will facilitate the sustainable sourcing and potential biotechnological production of this valuable molecule.

References

Spectroscopic Data and Experimental Protocols for 3,4-Dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dimethoxybenzoic acid (Veratric Acid), a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant value to researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,4-Dimethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3,4-Dimethoxybenzoic Acid in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
11.5 (approx.)br s-1H-COOH
7.78 - 7.75m-1HAr-H
7.62 - 7.59m-1HAr-H
6.95d8.41HAr-H
3.95s-3H-OCH₃
3.94s-3H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for 3,4-Dimethoxybenzoic Acid in CDCl₃ [1]

Chemical Shift (δ) ppmAssignment
171.4-COOH
152.9C-4 (Ar-C-OCH₃)
142.9C-3 (Ar-C-OCH₃)
124.1Ar-CH
122.0 (approx.)C-1 (Ar-C-COOH)
112.0 (approx.)Ar-CH
110.0 (approx.)Ar-CH
60.9-OCH₃
56.2-OCH₃
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 3,4-Dimethoxybenzoic Acid (KBr Pellet) [2]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2970, 2840MediumC-H stretch (Aliphatic)
1680StrongC=O stretch (Carboxylic acid)
1605, 1585, 1520Medium-StrongC=C stretch (Aromatic ring)
1420MediumO-H bend (Carboxylic acid)
1270, 1025StrongC-O stretch (Ether and Carboxylic acid)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization) for 3,4-Dimethoxybenzoic Acid [3]

m/zRelative Intensity (%)Proposed Fragment
182100[M]⁺ (Molecular Ion)
16795[M - CH₃]⁺
13955[M - CH₃ - CO]⁺
12415[M - COOH - CH₃]⁺
9620[C₆H₄O₂]⁺
7930[C₆H₇]⁺
6515[C₅H₅]⁺
5125[C₄H₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3,4-Dimethoxybenzoic acid (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[4] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). For the ¹H NMR spectrum, standard acquisition parameters are used. For the ¹³C NMR spectrum, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of finely ground 3,4-Dimethoxybenzoic acid is intimately mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5] The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (Electron Ionization)

A small amount of 3,4-Dimethoxybenzoic acid is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).[6][7] The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as 3,4-Dimethoxybenzoic acid.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of an Organic Compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Organic Compound (e.g., 3,4-Dimethoxybenzoic acid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart illustrating the process of spectroscopic analysis.

References

3,4-Dimethoxybenzoic Acid: A Comprehensive Technical Guide on its Role as a Metabolite in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxybenzoic acid, also known as veratric acid, is a phenolic compound of significant interest in biological systems. It is both a naturally occurring plant metabolite and a primary metabolite of certain pharmaceutical agents, most notably the antispasmodic drug mebeverine (B1676125). This technical guide provides an in-depth overview of 3,4-dimethoxybenzoic acid's role as a metabolite, its biological activities, and its underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development.

Introduction

3,4-Dimethoxybenzoic acid is a simple benzoic acid derivative found in various vegetables and fruits.[1] Its presence in the human body is primarily attributed to dietary intake and as a metabolic byproduct of xenobiotics. The rapid and extensive metabolism of drugs like mebeverine to 3,4-dimethoxybenzoic acid makes the latter a crucial analyte for pharmacokinetic and pharmacodynamic studies.[2] Emerging research has highlighted its diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, positioning it as a molecule of interest for therapeutic development.[1]

Quantitative Data

The following tables summarize the available quantitative data on 3,4-dimethoxybenzoic acid concentrations in biological systems and its dose-dependent biological effects.

Table 1: Pharmacokinetic and Concentration Data of 3,4-Dimethoxybenzoic Acid

Biological MatrixSpeciesDosingConcentration/ParameterValueReference(s)
Human PlasmaHuman405 mg oral mebeverine HClMean Peak Plasma Concentration13.5 µg/mL[3]
Postmortem BloodHumanSuspected mebeverine overdoseConcentration127 mg/L[2]
Postmortem BloodHumanPossible therapeutic use of mebeverineConcentration13.7 and 41.8 mg/L[2]
Rat PlasmaRat300 mg/kg oral veratraldehydeCmax18501.1 ± 3169.4 ng/mL[4]
Rat PlasmaRat600 mg/kg oral veratraldehydeCmax29014.3 ± 4679.1 ng/mL[4]
Rat PlasmaRat2.5 mg/kg intravenous veratric acidCmax2.85 ± 0.21 µg/mL[5]
Rat Tissues (Heart, Liver, Spleen, Lungs, Kidneys, Brain)Rat2.5 mg/kg intravenous veratric acidPeak Concentration0.25 - 1.5 µg/g[5]

Table 2: Dose-Dependent Biological Effects of 3,4-Dimethoxybenzoic Acid

Biological EffectSystem/Cell LineConcentration/DoseEffectReference(s)
Inhibition of iNOS expressionLPS-stimulated RAW264.7 cells100, 200 µMDose-dependent decrease[1][6]
Inhibition of NO productionLPS-stimulated RAW264.7 cellsDose-dependentSignificant decrease[6][7]
Inhibition of COX-2 expressionUVB-irradiated HaCaT cells10-100 µg/mLDose-dependent decrease[8]
Inhibition of PGE2 productionUVB-irradiated HaCaT cells10-100 µg/mLDose-dependent decrease[8]
Inhibition of TNF-α, IL-6, IL-1β productionLPS-induced acute lung injury in mice25, 50, 100 mg/kgDose-dependent inhibition

Experimental Protocols

This section details a standard methodology for the quantitative analysis of 3,4-dimethoxybenzoic acid in biological matrices, specifically plasma, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard (e.g., a stable isotope-labeled veratric acid).

  • Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Specific MRM transitions and other mass spectrometer parameters should be optimized for the specific instrument and analyte.

Signaling Pathways and Mechanisms of Action

3,4-Dimethoxybenzoic acid has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, notably the PI3K/Akt pathway.

Inhibition of the PI3K/Akt Signaling Pathway

In lipopolysaccharide (LPS)-stimulated macrophages, 3,4-dimethoxybenzoic acid has been demonstrated to inhibit the activation of the PI3K/Akt signaling pathway. This inhibition is characterized by the suppression of the regulatory (p85) and catalytic (p110α, p110β) subunits of PI3K, which in turn prevents the phosphorylation and activation of Akt.[6] The downstream consequence of this inhibition is a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS).[6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane LPS LPS TLR4 TLR4 LPS->TLR4 Activates PI3K PI3K (p85, p110α, p110β) TLR4->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 Veratric_Acid 3,4-Dimethoxybenzoic Acid Veratric_Acid->PI3K Inhibits PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation iNOS_expression iNOS Expression pAkt->iNOS_expression Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by 3,4-Dimethoxybenzoic Acid.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for the quantification of 3,4-dimethoxybenzoic acid in plasma samples.

Experimental_Workflow start Start sample_collection Plasma Sample Collection start->sample_collection add_is Add Internal Standard sample_collection->add_is protein_precipitation Protein Precipitation (Acetonitrile + Formic Acid) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc_msms HPLC-MS/MS Analysis supernatant_transfer->hplc_msms data_analysis Data Analysis and Quantification hplc_msms->data_analysis end End data_analysis->end

Caption: Experimental workflow for plasma sample analysis.

Conclusion

3,4-Dimethoxybenzoic acid is a biologically active metabolite with significant anti-inflammatory properties, primarily mediated through the inhibition of the PI3K/Akt signaling pathway. Its role as a major metabolite of pharmaceuticals necessitates robust and validated analytical methods for its quantification in biological systems. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential and clinical relevance of this important molecule. Future research should focus on elucidating its full pharmacokinetic profile in humans after direct oral administration and further exploring its effects on other relevant biological pathways.

References

Veratric Acid: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratric acid, a naturally occurring phenolic compound, has a rich history in scientific research, from its initial isolation in the 19th century to its current investigation for various therapeutic applications. This technical guide provides an in-depth overview of the discovery, historical and modern synthesis, physicochemical properties, and significant biological activities of veratric acid. Detailed experimental protocols for key assays and a summary of its modulation of critical signaling pathways are presented to support ongoing and future research endeavors.

Discovery and History

Veratric acid, systematically named 3,4-dimethoxybenzoic acid, was first isolated in the 19th century from the seeds of Schoenocaulon officinale, a plant commonly known as sabadilla. The German pharmacist and chemist, Philipp Lorenz Geiger, who is also credited with coining the name "colchicine," was a prominent figure in the analysis of plant alkaloids during this period. While the exact date of its first isolation is not definitively documented, its discovery is closely linked to the early phytochemical investigations of medicinal plants.

Historically, veratric acid has been identified as a constituent of various other plants, including those from the Veratrum genus, which likely influenced its naming. It is also a known metabolite of several other natural compounds. The evolution of analytical techniques throughout the 20th century allowed for its identification in a wide array of plant species and a deeper understanding of its chemical structure and properties.

Physicochemical Properties

Veratric acid is a white to pale yellow crystalline powder. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Melting Point 179-182 °C
Boiling Point 302-303 °C (estimated)
Solubility Slightly soluble in cold water; soluble in hot water, alcohol, and ether.
pKa ~4.4
Appearance White to pale yellow crystalline powder
CAS Number 93-07-2

Synthesis of Veratric Acid

The synthesis of veratric acid has evolved from classical chemical methods to more efficient and environmentally friendly processes.

Historical Synthesis Methods

Early synthetic approaches often involved the methylation of protocatechuic acid (3,4-dihydroxybenzoic acid) or the oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde). One of the traditional methods involves the reaction of acetovanillon with dimethylsulfate in an alkaline medium to produce 3,4-dimethoxy acetophenone, which is then oxidized with sodium hypochlorite (B82951) to yield veratric acid.[1]

Modern Synthesis Methods

Modern synthetic strategies focus on improving yield, reducing cost, and minimizing environmental impact. A widely used contemporary method involves the oxidation of veratraldehyde using hydrogen peroxide in an aqueous alkaline solution. This method avoids the use of organic solvents, making it a greener alternative.[2]

A patented method describes the disproportionation of veratraldehyde in an alcohol-water solvent in the presence of an aldehyde and a base to form the corresponding salt, which is then acidified to produce veratric acid.[3] Another approach utilizes silver nitrate (B79036) as a catalyst for the selective oxidation of 3,4-dimethoxybenzaldehyde (B141060) with hydrogen peroxide.[4]

Biological Activities and Mechanisms of Action

Veratric acid exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

Veratric acid demonstrates significant free radical scavenging activity. This has been evaluated through various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Its antioxidant effect is attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals.

Anti-inflammatory Activity

The anti-inflammatory effects of veratric acid are well-documented. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

The primary mechanism underlying its anti-inflammatory action involves the modulation of key signaling pathways. Veratric acid has been found to suppress the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor-kappa B (NF-κB) pathway.[5] It also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[6][7]

Signaling Pathway Modulation

dot

PI3K_Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates VeratricAcid Veratric Acid VeratricAcid->PI3K Inhibits IkB_NFkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription

Figure 1: Inhibition of the PI3K/Akt/NF-κB pathway by veratric acid.

dot

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocates VeratricAcid Veratric Acid VeratricAcid->Keap1_Nrf2 Dissociates Keap1_Nrf2->Nrf2 Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Leads to ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription

Figure 2: Activation of the Nrf2 antioxidant pathway by veratric acid.

Experimental Protocols

Synthesis of Veratric Acid from Veratraldehyde

This protocol is adapted from a modern, environmentally friendly synthesis method.[2]

dot

Synthesis_Workflow start Start step1 Dissolve Veratraldehyde (60g) in Water (300-800ml) at 40°C start->step1 step2 Add 30% NaOH (50-90ml) and stir step1->step2 step3 Slowly add 30% H₂O₂ (180ml) over 3-5 hours at 30-35°C step2->step3 step4 Stir and warm to 55°C, then to 60°C for 3 hours step3->step4 step5 Cool to <25°C and acidify to pH 2 with 30% HCl step4->step5 step6 Filter, wash with water to pH 5-6, and dry at 80°C step5->step6 end Veratric Acid Product step6->end

Figure 3: Workflow for the synthesis of veratric acid.

Procedure:

  • In a reaction vessel, dissolve 60g of veratraldehyde in 300-800ml of water at 40°C with stirring.

  • Add 50-90ml of 30% aqueous sodium hydroxide (B78521) solution and stir thoroughly.

  • Slowly add 180ml of 30% hydrogen peroxide over 3-5 hours, maintaining the temperature between 30-35°C.

  • After the addition is complete, stir the mixture and warm to 55°C, then increase the temperature to 60°C and maintain for 3 hours.

  • Cool the reaction mixture to below 25°C and acidify to a pH of 2 with 30% hydrochloric acid.

  • Filter the resulting precipitate, wash the filter cake with water until the pH of the filtrate is between 5 and 6.

  • Dry the product at 80°C to obtain veratric acid.

DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Veratric acid (and other test compounds)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of veratric acid and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • Add the DPPH working solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Western Blot Analysis of NF-κB Pathway

Procedure:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat with veratric acid for a specified time before stimulating with LPS.

  • Protein Extraction: Lyse the cells and extract total protein. For NF-κB translocation analysis, cytoplasmic and nuclear fractions should be separated.

  • Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software.

Quantitative Data Summary

AssayParameterVeratric Acid (Concentration)ResultReference
DPPH Scavenging IC₅₀Varies by study~50-100 µg/mLVaries; representative of typical findings
ABTS Scavenging TEACVaries by studyVariesVaries; representative of typical findings
Anti-inflammatory IL-6 Inhibition100 µM in LPS-stimulated cellsSignificant reductionBased on multiple anti-inflammatory studies
Anti-inflammatory TNF-α Inhibition100 µM in LPS-stimulated cellsSignificant reductionBased on multiple anti-inflammatory studies
Cytotoxicity IC₅₀ (Cancer Cells)Varies by cell lineVariesDependent on specific cancer cell line studies

Conclusion

Veratric acid, a compound with a long scientific history, continues to be a subject of interest due to its diverse biological activities. Its well-characterized antioxidant and anti-inflammatory properties, mediated through the modulation of key cellular signaling pathways, make it a promising candidate for further investigation in the development of novel therapeutics. This technical guide provides a comprehensive resource for researchers, summarizing its discovery, synthesis, and biological significance, along with detailed experimental protocols to facilitate future studies.

References

3,4-Dimethoxybenzoic acid synonyms and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 93-07-2[1][2][3][4][5]

This document provides key identification information for 3,4-Dimethoxybenzoic acid, a compound utilized in various research and development applications, including organic synthesis and pharmaceuticals.[5]

Synonyms

3,4-Dimethoxybenzoic acid is also known by several other names. The most common synonym is Veratric acid.[1][3][4][5][6] A comprehensive list of synonyms is provided in the table below for easy reference.

SynonymSource
Veratric acid[1][3][4][5][6][7][8]
Benzoic acid, 3,4-dimethoxy-[7][9]
Dimethylprotocatechuic acid[3][7][9]
Protocatechuic Acid Dimethyl Ether[6][7]
Veratrylic acid[7]
3,4-Dimethylprotocatechuic acid[7][9][10]

References

An In-depth Technical Guide on the Health and Safety of 3,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 3,4-Dimethoxybenzoic acid (also known as Veratric acid), compiled from various safety data sheets and chemical databases. The information is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.

Chemical Identification and Physical Properties

3,4-Dimethoxybenzoic acid is a benzoic acid derivative.[1][2] It presents as a white to slightly yellow or beige crystalline powder.[3][4][5]

PropertyValueSource(s)
Synonyms Veratric acid, 3,4-Dimethylprotocatechuic acid[2][3][5][6][7]
CAS Number 93-07-2[1][2][5][6][8][9][10]
EC Number 202-215-7[2][8][9][10]
Molecular Formula C₉H₁₀O₄[1][2][3][4][5][8][9][10]
Molar Mass 182.17 - 182.2 g/mol [2][3][4][8][9][10]
Melting Point 179 - 183 °C[3][4][5][11]
Flash Point > 100 °C / > 212 °F[3][6]
Water Solubility Slightly soluble (0.5 g/l at 14 °C)[3][4][9]
Solubility Soluble in methanol, ethanol, and ether[4]
Appearance White to off-white/beige crystalline powder[3][4][5][11]

Hazard Identification and Classification

3,4-Dimethoxybenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6][8][9] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3][6][8][9][12]

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (respiratory tract irritation)Category 3H335: May cause respiratory irritation

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation mark)[8][9]

  • Signal Word: Warning [6][8][9][12]

Hazard Statements:

  • H315: Causes skin irritation.[8][9][12]

  • H319: Causes serious eye irritation.[8][9][12]

  • H335: May cause respiratory irritation.[8][9][12]

Precautionary Statements (Prevention):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12][13]

  • P264: Wash face, hands, and any exposed skin thoroughly after handling.[6][12]

  • P271: Use only outdoors or in a well-ventilated area.[6][13]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8][9][12]

Precautionary Statements (Response):

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][9][13]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12][13]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][12][13]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[13]

Precautionary Statements (Storage):

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[13]

  • P405: Store locked up.[6][12][13]

Precautionary Statements (Disposal):

  • P501: Dispose of contents/container to an approved waste disposal plant.[6][13]

Hazard Identification and Risk Assessment Workflow

cluster_ID Identification cluster_HA Hazard Assessment cluster_RA Risk Assessment & Control cluster_OP Operation A Identify Chemical: 3,4-Dimethoxybenzoic acid B Review Safety Data Sheet A->B C GHS Classification: - Skin Irritant (Cat. 2) - Eye Irritant (Cat. 2) - STOT SE (Cat. 3) B->C D Identify Routes of Exposure: - Inhalation - Skin Contact - Eye Contact - Ingestion B->D E Assess Risks for Planned Experiments C->E D->E F Implement Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - PPE (Gloves, Goggles, Lab Coat) E->F G Review Emergency Procedures: - First Aid - Spill Cleanup F->G H Proceed with Experiment Safely G->H

Caption: Hazard identification and risk assessment workflow.

Toxicological Information

The toxicological properties of 3,4-Dimethoxybenzoic acid have not been fully investigated.[6] However, available data indicates potential for irritation upon exposure.

Acute ToxicityValueSpecies
LD50 (Intraperitoneal)>800 mg/kgMouse

Experimental Protocols: Detailed experimental protocols for the cited toxicological data are not available in the referenced safety data sheets. The LD50 value is a standardized measure of acute toxicity and the protocol would likely have followed established guidelines, such as those from the OECD.

Key Health Effects:

  • Inhalation: Causes respiratory tract irritation.[3] Symptoms may include coughing and dyspnea.[9]

  • Skin Contact: Causes skin irritation.[3][8][9] May be harmful if absorbed through the skin.[3]

  • Eye Contact: Causes serious eye irritation.[3][8][9]

  • Ingestion: Harmful if swallowed.[3] May cause irritation of the digestive tract.[3]

  • Chronic Effects: No information found.[3]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: This compound is not classified as a carcinogen, mutagen, or reproductive toxicant.[3][8][9] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3]

First-Aid Measures

Immediate medical attention is recommended in case of significant exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[6] Seek medical attention if symptoms persist or if you feel unwell.[6][9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Wash off with soap and plenty of water.[6][12] If skin irritation persists, consult a physician.[6][9]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][6][8][9] Remove contact lenses, if present and easy to do, and continue rinsing.[6][8][9] Get medical attention immediately.[3]
Ingestion Do NOT induce vomiting.[3] Clean mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person.[12] Get medical attention if symptoms occur.[6]

First-Aid Decision Tree

cluster_Routes Route of Exposure cluster_Actions Immediate Actions cluster_Followup Follow-up cluster_Medical Medical Attention Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. Keep at rest. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash with soap and water for 15 min. Skin->Action_Skin Action_Eye Rinse with water for 15 min. Remove contact lenses if possible. Eye->Action_Eye Action_Ingest Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingest Symptoms_Persist_Inhale Breathing difficult or symptoms persist? Action_Inhale->Symptoms_Persist_Inhale Symptoms_Persist_Skin Irritation persists? Action_Skin->Symptoms_Persist_Skin Symptoms_Persist_Eye Irritation persists? Action_Eye->Symptoms_Persist_Eye Symptoms_Persist_Ingest Symptoms occur or victim is unconscious? Action_Ingest->Symptoms_Persist_Ingest Get_Medical_Aid Seek Immediate Medical Attention Symptoms_Persist_Inhale->Get_Medical_Aid Yes Symptoms_Persist_Skin->Get_Medical_Aid Yes Symptoms_Persist_Eye->Get_Medical_Aid Yes Symptoms_Persist_Ingest->Get_Medical_Aid Yes

Caption: Decision tree for first-aid procedures.

Fire-Fighting Measures

AspectInformation
Suitable Extinguishing Media Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam.[3][6]
Unsuitable Extinguishing Media No information available.[6] A water jet may be unsuitable.[9]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂).[3][6][9]
Special Protective Equipment As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[3][6][8][9]

Accidental Release Measures

AspectProtocol
Personal Precautions Use personal protective equipment as required.[6] Ensure adequate ventilation.[6] Avoid contact with skin, eyes, and clothing.[8][9] Avoid dust formation.[6][8][9] Do not breathe dust.[8][9]
Environmental Precautions Should not be released into the environment.[6] Keep away from drains, surface, and ground water.[8][9]
Methods for Containment and Clean-up Sweep up and shovel into suitable containers for disposal.[6] Take up mechanically.[9] Avoid generating dusty conditions.[3]

Handling and Storage

AspectGuidelines
Safe Handling Handle in accordance with good industrial hygiene and safety practice.[6] Wear personal protective equipment.[6] Use only in a well-ventilated area.[6] Avoid contact with skin, eyes, or clothing.[6] Avoid ingestion and inhalation.[6] Avoid dust formation.[6] Wash hands before breaks and after work.[8][9] Keep away from food, drink, and animal feedingstuffs.[8][9]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[6][13] Store locked up.[6] Recommended storage temperature: 15–25 °C.[9]
Incompatible Materials Strong oxidizing agents, strong reducing agents, and strong bases.[3][6][14]

Exposure Controls and Personal Protection

Control ParameterRecommendation
Engineering Controls Ensure adequate ventilation, especially in confined areas.[15] Use local and general ventilation.[9] Eyewash stations and safety showers should be close to the workstation location.[6]
Eye/Face Protection Wear safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[8][9][10][12]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Suitable gloves are chemically resistant and tested according to EN 374.[8][9] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[10][12]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice.[6][15] Wash hands before breaks and at the end of the workday.

Stability and Reactivity

AspectInformation
Reactivity None known, based on information available.[6]
Chemical Stability Stable under normal conditions.[3][6]
Possibility of Hazardous Reactions None under normal processing.[6] Violent reactions may occur with strong oxidizers.[8][9] Hazardous polymerization does not occur.[3][6]
Conditions to Avoid Incompatible products, excess heat, and dust formation.[3][6]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong bases.[3][6][14]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂).[3][6][9]

Ecological Information

AspectInformation
Ecotoxicity Do not empty into drains.[3][6]
Mobility in Soil Not likely to be mobile in the environment due to its low water solubility.[6]
Persistence and Degradability No information available.
Bioaccumulative Potential No information available.
PBT and vPvB Assessment This substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[8][9][10]

Disposal Considerations

Waste from residues and unused products should be disposed of in accordance with federal, state, and local regulations.[3] Contact a licensed professional waste disposal service to dispose of this material.[10] Contaminated packaging should also be disposed of as unused product.[10]

Transport Information

3,4-Dimethoxybenzoic acid is not regulated for transport under US DOT, IATA, or IMDG regulations.[3]

This technical guide is intended to provide a summary of the available health and safety information for 3,4-Dimethoxybenzoic acid. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) and other relevant safety literature. Always consult the SDS provided by your supplier before handling this chemical.

References

Potential Therapeutic Applications of Veratric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Veratric acid (3,4-dimethoxybenzoic acid), a phenolic compound derived from various vegetables and fruits, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of veratric acid, focusing on its molecular mechanisms, supported by quantitative data from preclinical studies. The information is intended for researchers, scientists, and professionals in drug development.

Anti-Inflammatory and Immunomodulatory Effects

Veratric acid exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Studies have shown its efficacy in various cell models, primarily through the inhibition of pro-inflammatory mediators.

A primary mechanism of its anti-inflammatory action is the suppression of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa B (NF-κB) signaling pathway.[1][2] In lipopolysaccharide (LPS)-stimulated human gingival fibroblasts and RAW264.7 macrophage cells, veratric acid has been shown to inhibit the production of interleukin-6 (IL-6) and interleukin-8 (IL-8), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] This inhibition is achieved by suppressing the phosphorylation of PI3K and Akt, which in turn prevents the activation of the transcription factor NF-κB.[1]

Furthermore, veratric acid can dephosphorylate members of the mitogen-activated protein kinase (MAPK) family, including p38, ERK, and JNK, in LPS-stimulated macrophages, contributing to its anti-inflammatory effects.[4] It also demonstrates protective effects against UVB-induced inflammation by reducing COX-2 expression and the levels of prostaglandin (B15479496) E2 (PGE2) and IL-6.[3][5]

Quantitative Data: Anti-Inflammatory Activity
Cell LineStimulantVeratric Acid ConcentrationEffectReference
Human Gingival Fibroblasts (HGFs)LPSNot specifiedInhibited IL-6 and IL-8 production; inhibited iNOS and COX-2 expression.[1]
RAW264.7 MacrophagesLPS100, 200 µMSuppressed iNOS expression.[3]
RAW264.7 MacrophagesLPS200 µMInhibited PI3K/Akt pathway activation.[3]
HaCaT KeratinocytesUVB10-100 µg/mLProtected against UVB-mediated phototoxicity; reduced COX-2, PGE2, IL-6 levels.[3]

Signaling Pathway: Anti-Inflammatory Action of Veratric Acid

Veratric_Acid_Anti_Inflammatory_Pathway LPS LPS PI3K PI3K LPS->PI3K stimulates MAPK MAPK (p38, ERK, JNK) LPS->MAPK stimulates VA Veratric Acid VA->PI3K inhibits VA->MAPK inhibits Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Inflammation iNOS, COX-2, IL-6, IL-8 (Inflammation) NFkB->Inflammation promotes MAPK->Inflammation promotes

Caption: Veratric acid inhibits LPS-induced inflammation via the PI3K/Akt/NF-κB and MAPK pathways.

Antioxidant and Hepatoprotective Activities

Veratric acid demonstrates significant antioxidant properties, which are central to its protective effects on various organs, particularly the liver.

The primary mechanism for its antioxidant effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] By activating Nrf2, veratric acid upregulates the expression of downstream antioxidant proteins, including heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO-1).[6][7] This mechanism has been shown to protect the liver from oxidative stress and apoptosis associated with ischemia/reperfusion injury.[7][8]

In animal models, veratric acid administration leads to a significant restoration of enzymatic and non-enzymatic antioxidants and a reduction in lipid peroxidation.[6] This contributes to its hepatoprotective effects, as evidenced by decreased levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in models of liver injury.[7]

Experimental Protocol: Evaluation of Hepatoprotective Effects

A common experimental workflow to assess the hepatoprotective effects of veratric acid involves inducing liver injury in an animal model and evaluating biochemical and histological parameters.

  • Animal Model: A mouse model of liver ischemia/reperfusion (I/R) injury is established.

  • Treatment: Veratric acid is administered intragastrically for a week prior to the induction of I/R injury.[7]

  • Biochemical Analysis: Blood samples are collected to measure serum levels of ALT and AST.[7]

  • Histological Analysis: Liver tissues are collected for histological examination to assess the necrotic area.[7]

  • Oxidative Stress Markers: Tissue homogenates are used to measure markers of oxidative stress.

  • Western Blotting: Protein expression of Nrf2, HO-1, and NQO-1 is determined by Western blotting to confirm the mechanism of action.[7]

Workflow: Hepatoprotective Effect Evaluation

Hepatoprotective_Workflow start Start treatment Pre-treatment with Veratric Acid (1 week) start->treatment model Induce Liver I/R Injury (Mouse Model) biochem Biochemical Analysis (ALT, AST) model->biochem histo Histological Analysis (Necrosis) model->histo western Western Blot (Nrf2, HO-1, NQO-1) model->western treatment->model end End biochem->end histo->end western->end

Caption: Experimental workflow for evaluating the hepatoprotective effects of veratric acid.

Antidiabetic and Metabolic Regulation

Veratric acid shows promise as a potential therapeutic agent for diabetes and related metabolic disorders.[9] In vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic rats have demonstrated its ability to effectively modulate blood glucose and improve diabetes-related biochemical parameters.[9][10]

The antidiabetic effects of veratric acid are multifaceted. It has been shown to:

  • Reduce blood glucose and improve insulin (B600854) levels. [9][10]

  • Promote insulin secretion from pancreatic β-cells. [9][11]

  • Improve lipid profiles by lowering lipid peroxidation and improving antioxidant levels.[9][12]

  • Exhibit hepatoprotective effects in the context of diabetes with minimal hepatotoxicity compared to standard drugs like Glibenclamide.[9][11]

Furthermore, veratric acid has been found to alleviate nonalcoholic fatty liver disease (NAFLD) and reduce abdominal fat deposition in broilers, suggesting a broader role in regulating fat metabolism.[2][13] It reduces triglyceride and total cholesterol levels in hepatocytes.[2][13]

Quantitative Data: Antidiabetic and Antihyperlipidemic Effects
ModelTreatmentDosageKey FindingsReference
STZ-NA-induced diabetic Wistar ratsVeratric AcidLow dosesReduced blood glucose, improved insulin levels, enhanced liver function.[9][10]
Atherogenic diet-fed Wistar ratsVeratric Acid40 mg/kg b.w.Attenuated blood pressure, reduced lipid peroxidation, improved antioxidant levels and lipid profile.[14]
Broilers with NAFLDVeratric Acid (Dietary)0.05% or 0.1%Reduced liver TG levels, reduced abdominal fat, improved blood biochemical indexes.[2]
Chicken HepatocytesVeratric Acid1µMReduced triglyceride and total cholesterol levels.[2][13]

Anticancer Properties

Recent research highlights the potential of veratric acid as an anticancer agent, particularly against aggressive forms of cancer.

A 2023 study demonstrated that veratric acid exhibits apoptotic and antiproliferative effects against triple-negative breast cancer (TNBC) cells.[15] The efficacy of veratric acid was substantially increased when delivered via polydopamine nanoparticles, which provided a sustained, pH-sensitive release.[16] This nano-formulation significantly lowered the concentration required to inhibit cancer cell proliferation.

Additionally, modifying veratric acid through lipophilization, such as by conjugating it with phosphatidylcholine, has been shown to significantly increase its antiproliferative activity against various cancer cell lines, including leukemia, breast, and colon cancer.[17][18][19]

Quantitative Data: Anticancer Activity (IC50 Values)
Cell LineCompoundIC50 ValueReference
MDA-MB-231 (TNBC)Free Veratric Acid437.89 µM[16]
MDA-MB-231 (TNBC)Veratric Acid-loaded Polydopamine Nanoparticles (VA-nPDAs)17.6 µM[16]
MV4-11 (Leukemia)1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine9.5 µM[18]
MCF-7 (Breast Cancer)1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine20.7 µM[18]
LoVo (Colon Cancer)1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine16.7 µM[18]

Cardiovascular and Photoprotective Effects

Veratric acid also possesses protective properties for the cardiovascular system and the skin.

  • Cardiovascular Protection: It has been shown to prevent cardiovascular remodeling in hypertensive rats and ameliorate hyperlipidemia in rats fed an atherogenic diet.[9][14][20] Oral administration of veratric acid can attenuate high blood pressure and oxidative stress.[6][14]

  • Photoprotection: Veratric acid protects human keratinocytes (HaCaT cells) from UVB-induced damage.[5][21] It attenuates the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), prevents the depletion of the antioxidant glutathione (B108866) (GSH), and inhibits UVB-mediated apoptosis.[5][21]

Conclusion

Veratric acid is a promising multi-target therapeutic agent with well-documented anti-inflammatory, antioxidant, antidiabetic, anticancer, hepatoprotective, and cardiovascular-protective properties. Its ability to modulate key signaling pathways such as PI3K/Akt/NF-κB and Nrf2 underscores its potential for the development of novel therapies for a range of diseases. Further research, particularly clinical trials, is warranted to translate these preclinical findings into effective treatments for human health.

References

3,4-Dimethoxybenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxybenzoic acid, also known as veratric acid, is a readily available and versatile scaffold in organic synthesis. Its substituted benzene (B151609) ring, featuring electron-donating methoxy (B1213986) groups and a reactive carboxylic acid moiety, makes it a valuable precursor for a diverse range of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and applications of 3,4-dimethoxybenzoic acid as a building block, with a particular focus on its role in the development of pharmaceutically active compounds. Detailed experimental protocols for key reactions, quantitative data, and visualizations of synthetic workflows and biological pathways are presented to serve as a practical resource for researchers in the field.

Physicochemical and Spectroscopic Properties

3,4-Dimethoxybenzoic acid is a white to slightly yellow crystalline powder at room temperature.[1] Its core structure consists of a benzene ring substituted with two methoxy groups at the 3 and 4 positions and a carboxylic acid group at the 1 position. The presence of the electron-donating methoxy groups enhances the reactivity of the aromatic ring towards electrophilic substitution.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3,4-dimethoxybenzoic acid is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
CAS Number 93-07-2[3]
Melting Point 179-182 °C[3]
Boiling Point 309.00 °C[1]
Appearance White to slightly yellow crystalline powder[1]
Solubility Slightly soluble in water. Soluble in ethanol (B145695), ethyl acetate, and chloroform.[1]
pKa 4.14 (Strongest Acidic)[4]
Spectroscopic Data

The structural features of 3,4-dimethoxybenzoic acid can be confirmed by various spectroscopic techniques. A summary of its characteristic spectral data is presented below.

SpectroscopyKey Data
¹H NMR (DMSO-d₆) δ (ppm): 3.75 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 7.05 (d, 1H), 7.45 (d, 1H), 7.55 (s, 1H), 12.6 (s, 1H, COOH)
¹³C NMR δ (ppm): 55.5, 55.6, 110.8, 112.1, 122.9, 123.8, 148.5, 151.2, 167.3
Infrared (IR) ν (cm⁻¹): ~3000 (O-H stretch), ~1680 (C=O stretch), ~1600, 1520 (C=C aromatic stretch), ~1270, 1020 (C-O stretch)
Mass Spectrometry (MS) m/z: 182 (M⁺)

Key Synthetic Transformations as a Building Block

The reactivity of 3,4-dimethoxybenzoic acid is centered around its carboxylic acid group and the activated aromatic ring. These functionalities allow for a wide range of synthetic transformations, making it a valuable starting material for more complex molecules.

Esterification

The carboxylic acid group of 3,4-dimethoxybenzoic acid can be readily esterified under acidic conditions.

  • Experimental Protocol: Synthesis of Methyl 3,4-dimethoxybenzoate [5]

    • Reagents: 3,4-Dimethoxybenzoic acid (500g), Methanol (B129727) (2000g), 98% Sulfuric acid (42g).

    • Procedure: To a flask containing 2000g of methanol, add 500g of 3,4-dimethoxybenzoic acid and stir for 30 minutes. Carefully add 42g of 98% sulfuric acid. Heat the mixture to 85°C and maintain for 30 hours. After cooling to 25°C, evaporate the solvent to obtain the crude product. Rectification of the crude product yields methyl 3,4-dimethoxybenzoate.

    • Yield: 91.1%[5]

An alternative method utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent offers milder reaction conditions.[5]

  • Experimental Protocol: DCC-mediated Synthesis of Methyl 3,4-dimethoxybenzoate [5]

    • Reagents: 3,4-Dimethoxybenzoic acid (500g), Methanol (105.5g), Dicyclohexylcarbodiimide (DCC) (680g), Dichloromethane (B109758) (2000g).

    • Procedure: In a flask, dissolve 500g of 3,4-dimethoxybenzoic acid and 105.5g of methanol in 2000g of dichloromethane and stir for 30 minutes. Add 680g of DCC and heat to 33°C for 3 hours. After cooling to 15-25°C, add 200g of water and stir for 30 minutes. Filter to remove the dicyclohexylurea (DCU) byproduct. Wash the organic phase with water and distill off the solvent to obtain methyl 3,4-dimethoxybenzoate.

    • Yield: 95.1%[5]

Acyl Chloride Formation and Amidation

The carboxylic acid can be converted to the more reactive acyl chloride, which can then be readily transformed into amides.

  • Experimental Protocol: Synthesis of 3,4-Dimethoxybenzoyl chloride [6]

    • Reagents: 3,4-Dimethoxybenzoic acid (1821 mg), Tetrahydrofuran (THF) (40 mL), N,N-Dimethylformamide (DMF) (0.5 mL), Thionyl chloride (3 g).

    • Procedure: To a reactor, add 1821 mg of 3,4-dimethoxybenzoic acid and 40 mL of THF. With stirring, add 0.5 mL of DMF at room temperature and stir for 30 minutes. Add 3 g of thionyl chloride dropwise and continue stirring at room temperature for 8 hours. After the reaction is complete, the product, 3,4-dimethoxybenzoyl chloride, is obtained after work-up and purification.

    • Yield: 82.8%[6]

  • Experimental Protocol: Synthesis of 3,4-Dimethoxybenzamide

    • Reagents: 3,4-Dimethoxybenzoyl chloride, Concentrated ammonium (B1175870) hydroxide (B78521).

    • Procedure: The crude 3,4-dimethoxybenzoyl chloride is reacted with a cold concentrated ammonium hydroxide solution. The resulting precipitate is collected by filtration and can be purified by recrystallization to yield 3,4-dimethoxybenzamide.

Friedel-Crafts Acylation

The electron-rich aromatic ring of 3,4-dimethoxybenzoic acid derivatives can undergo Friedel-Crafts acylation, although the carboxylic acid group itself is deactivating. Typically, the acid is first converted to its anhydride (B1165640) or used in the form of its ester to facilitate this reaction. Friedel-Crafts acylation of other aromatic compounds using 3,4-dimethoxybenzoyl chloride is a common application.[7]

Applications in the Synthesis of Bioactive Molecules

3,4-Dimethoxybenzoic acid is a key starting material in the synthesis of numerous biologically active compounds, including pharmaceuticals and natural product analogues.[8]

Synthesis of Trimethoprim

While not a direct precursor, the closely related 3,4,5-trimethoxybenzoic acid is a crucial intermediate in the synthesis of the antibacterial drug Trimethoprim. The synthesis often starts from gallic acid, which is methylated to produce 3,4,5-trimethoxybenzoic acid. This is then converted to 3,4,5-trimethoxybenzaldehyde, a key building block for the pyrimidine (B1678525) ring of Trimethoprim.

Trimethoprim_Synthesis_Workflow A Gallic Acid B 3,4,5-Trimethoxy- benzoic Acid A->B Methylation (Dimethyl sulfate) C 3,4,5-Trimethoxy- benzaldehyde B->C Reduction D Pyrimidine Ring Formation C->D Condensation & Cyclization E Trimethoprim D->E

Synthetic workflow for Trimethoprim.
Synthesis of Chalcones with Anticancer Activity

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known for their wide range of biological activities, including anticancer properties.[1] 3,4-Dimethoxyacetophenone, which can be derived from 3,4-dimethoxybenzoic acid, is a common precursor for the synthesis of such chalcones.

  • General Experimental Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis [9]

    • Reagents: 3,4,5-Trimethoxyacetophenone (1 equivalent), Substituted aldehyde (1.2 equivalents), Ethanol, Base (NaOH or piperidine).

    • Procedure: Dissolve 3',4',5'-trimethoxyacetophenone (B153969) in ethanol in a round-bottomed flask with a base. After stirring for 30 minutes at room temperature, add the corresponding substituted aldehyde dropwise. The reaction mixture is stirred at room temperature or refluxed for a specified duration. The mixture is then neutralized with aqueous hydrochloric acid (1 M) to precipitate the chalcone product.

Several chalcones derived from substituted acetophenones have demonstrated significant cytotoxicity against various cancer cell lines.[9][10] For instance, certain 3-halogenated chalcones with a 3,4-dimethoxyphenyl moiety were found to be more potent than the standard drug etoposide (B1684455) and induced apoptosis in cancer cells.[10]

Chalcone DerivativeCancer Cell LineIC₅₀ (µM)
Indolyl Chalcone 10 PC3 (Prostate)< 0.05
DU145 (Prostate)< 0.05
HCT116 (Colorectal)< 0.05
HT-29 (Colorectal)< 0.05
Chromonyl Chalcone 13 PC3, DU145, HCT116, HT-292.6 - 5.1

Role in Modulating Biological Signaling Pathways

Derivatives of 3,4-dimethoxybenzoic acid have been shown to modulate key cellular signaling pathways implicated in diseases such as cancer and inflammation.

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

Veratric acid has been reported to inhibit the lipopolysaccharide (LPS)-induced activation of the PI3K/Akt pathway in RAW264.7 cells.[11] The PI3K/Akt/NF-κB pathway is a crucial signaling cascade that regulates inflammation, cell survival, and proliferation. Its dysregulation is a hallmark of many cancers.[12][13] The inhibition of this pathway by veratric acid derivatives highlights their therapeutic potential.

PI3K_Akt_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB P IkB->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription Veratric_Acid Veratric Acid Derivative Veratric_Acid->PI3K

Inhibition of the PI3K/Akt/NF-κB pathway.

Conclusion

3,4-Dimethoxybenzoic acid is a highly valuable and versatile building block in organic synthesis. Its favorable physicochemical properties, coupled with the reactivity of its carboxylic acid group and activated aromatic ring, provide access to a vast chemical space. Its utility is prominently demonstrated in the synthesis of pharmaceuticals and other bioactive molecules, where the dimethoxybenzene moiety often plays a crucial role in conferring desired biological activities. The detailed protocols and data presented in this guide are intended to facilitate its broader application in drug discovery and development, as well as in other areas of chemical research.

References

Veratric Acid: A Comprehensive Technical Guide on its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic compound naturally occurring in a variety of plants, fruits, and vegetables.[1][2] As a derivative of benzoic acid, it has garnered significant scientific interest for its diverse pharmacological activities, including well-documented antioxidant and anti-inflammatory effects.[3][4][5] This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory mechanisms of veratric acid, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. The information compiled herein is intended to support research and development efforts in leveraging veratric acid as a potential therapeutic agent.

Antioxidant Properties of Veratric Acid

Veratric acid demonstrates notable antioxidant activity by directly scavenging free radicals and by modulating endogenous antioxidant defense systems. Its capacity to neutralize reactive oxygen species (ROS) is a key mechanism underlying its protective effects against oxidative stress-induced cellular damage.[3][6]

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant potential of veratric acid has been quantified using various in vitro assays. The following table summarizes the key findings, including IC50 values, which represent the concentration of veratric acid required to scavenge 50% of the radicals present in the assay.

AssayTest SystemIC50 Value (µg/mL)Reference CompoundKey Findings
DPPH Radical ScavengingChemical26.5Ascorbic AcidVeratric acid demonstrated significant, dose-dependent scavenging of the stable DPPH radical.[7]
ABTS Radical ScavengingChemical24.5Ascorbic AcidThe ability to scavenge the ABTS radical was comparable to its DPPH scavenging capacity, indicating broad-spectrum radical neutralizing activity.[7]
Superoxide (B77818) Radical ScavengingChemical29.5Ascorbic AcidVeratric acid effectively scavenged superoxide radicals, which are precursors to more potent ROS.[7]
Hydroxyl Radical ScavengingChemical34.0Ascorbic AcidThe compound showed a strong capacity to neutralize highly reactive hydroxyl radicals.[7]
Anti-proliferative (KB cell line)Cellular80-Veratric acid reduced the viability of KB cancer cells, an effect linked to the generation of excess ROS within the cells, leading to apoptosis.[3][7]
Modulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, veratric acid enhances the cellular antioxidant defense by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][6] Activation of Nrf2 leads to the increased expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO-1).[3][6] This mechanism is crucial for protecting cells against oxidative stress and apoptosis, as demonstrated in models of liver ischemia/reperfusion injury.[6] In these studies, veratric acid pretreatment increased the expression of Nrf2, HO-1, and NQO-1, thereby protecting hepatocytes.[3][6]

Experimental Protocols

This assay is widely used to evaluate the free radical scavenging ability of a compound.[8][9]

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.[9]

  • Sample Preparation : Dissolve veratric acid in the same solvent as the DPPH solution to create a series of concentrations (e.g., 10, 20, 40, 80, 100 µg/mL). A known antioxidant, such as ascorbic acid, should be used as a positive control.[7][8]

  • Reaction : Add a specific volume of the veratric acid solution (e.g., 0.5 mL) to a volume of the DPPH solution (e.g., 3 mL).[10] A blank is prepared using the solvent instead of the test sample.[10]

  • Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[10][11]

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9][10]

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of veratric acid.[11]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A1 Mix Sample/Control with DPPH Solution P1->A1 P2 Prepare Veratric Acid (Serial Dilutions) P2->A1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->A1 A2 Incubate in Dark (30 min, RT) A1->A2 A3 Measure Absorbance at 517 nm A2->A3 D1 Calculate % Scavenging Activity A3->D1 D2 Determine IC50 Value D1->D2

Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Properties of Veratric Acid

Veratric acid exerts potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways involved in the inflammatory response.

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

Veratric acid has been shown to inhibit inflammatory responses in various cell-based and animal models. The tables below summarize the quantitative data from these studies.

Table 2: In Vitro Inhibition of Inflammatory Mediators

Model SystemInducerTarget MediatorConcentration/Dose of Veratric Acid% Inhibition / Effect
RAW 264.7 MacrophagesLPSNitric Oxide (NO)100, 200 µMDose-dependent decrease in NO production.[12]
RAW 264.7 MacrophagesLPSiNOS Expression100, 200 µMSuppressed iNOS expression.[12][13]
Human Gingival Fibroblasts (HGFs)LPSIL-6, IL-8Not specifiedInhibited LPS-induced production of IL-6 and IL-8.[14][15]
Human Gingival Fibroblasts (HGFs)LPSiNOS, COX-2 ExpressionNot specifiedInhibited LPS-induced expression of iNOS and COX-2.[14]
HaCaT KeratinocytesUVBCOX-2 Expression10-100 µg/mLDecreased UVB-induced COX-2 expression.[1][4]
HaCaT KeratinocytesUVBPGE2, IL-6 Release10-100 µg/mLSuppressed the release of proinflammatory cytokines PGE2 and IL-6.[1][4][16]
RAW 264.7 MacrophagesLPSTNF-α, IL-6, IL-1βNot specifiedInhibited LPS-induced production of TNF-α, IL-6, and IL-1β in a dose-dependent manner.[17]

Table 3: In Vivo Anti-inflammatory Effects

Animal ModelConditionVeratric Acid Dose (p.o.)Key Outcome
Male BALB/c MiceLPS-induced acute lung injuryNot specifiedAttenuated lung histopathologic changes, decreased lung wet/dry weight ratio, and reduced inflammatory cell counts in bronchoalveolar lavage fluid (BALF). Inhibited LPS-induced TNF-α, IL-6, and IL-1β production.[17]
L-NAME induced hypertensive ratsHypertension and Oxidative Stress40 mg/kgSignificantly decreased systolic and diastolic blood pressure, reduced lipid peroxidation, and increased plasma nitric oxide levels.[1][5]
Experimental Protocols

This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture : Culture RAW 264.7 macrophage cells in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency.

  • Cell Plating : Seed the cells in multi-well plates (e.g., 24-well or 96-well) at a predetermined density and allow them to adhere overnight.

  • Pre-treatment : Pre-treat the cells with various concentrations of veratric acid for a specified duration (e.g., 1 hour).[14]

  • Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS alone should be included.

  • Incubation : Incubate the plates for a period sufficient to allow for the production of inflammatory mediators (e.g., 24 hours for cytokines and NO).

  • Supernatant Collection : Collect the cell culture supernatant for analysis.

  • Analysis of Mediators :

    • Nitric Oxide (NO) : Measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6, IL-1β) : Quantify the concentration of cytokines in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17]

  • Cell Viability : Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

G cluster_culture Cell Culture & Plating cluster_treatment Treatment & Stimulation cluster_analysis Analysis C1 Culture RAW 264.7 Macrophages C2 Seed Cells in Multi-well Plates C1->C2 T1 Pre-treat with Veratric Acid (1h) C2->T1 T2 Stimulate with LPS (e.g., 1 µg/mL) T1->T2 T3 Incubate (24h) T2->T3 A1 Collect Supernatant T3->A1 A4 Assess Cell Viability (MTT) T3->A4 A2 Measure NO (Griess Assay) A1->A2 A3 Measure Cytokines (ELISA) A1->A3

Workflow for LPS-Stimulated Macrophage Assay.

Core Signaling Pathways Modulated by Veratric Acid

The antioxidant and anti-inflammatory effects of veratric acid are mediated through its interaction with several key intracellular signaling pathways.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[17][18] Veratric acid has been shown to inhibit this pathway by preventing the phosphorylation of both IκB and the p65 subunit, thereby blocking its nuclear translocation and subsequent gene expression.[13][17]

G cluster_cytoplasm Cytoplasm LPS LPS IKK IKK LPS->IKK activates VeratricAcid Veratric Acid VeratricAcid->IKK inhibits p65_active Active NF-κB (p65) VeratricAcid->p65_active inhibits IkB IκB IKK->IkB phosphorylates p65 NF-κB (p65) p65->p65_active released Nucleus Nucleus p65_active->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription

Inhibition of the NF-κB Signaling Pathway by Veratric Acid.
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like veratric acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes like HO-1 and NQO-1, leading to their expression and enhanced cellular protection.[3][6][19]

G cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates VeratricAcid Veratric Acid VeratricAcid->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active released Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Enzymes Antioxidant Enzymes (HO-1, NQO-1) ARE->Enzymes promotes transcription

Activation of the Nrf2 Antioxidant Pathway by Veratric Acid.
PI3K/Akt and MAPK Pathways

Veratric acid also modulates the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which are upstream of NF-κB and are involved in cell survival and inflammation.[13][14] Studies show that veratric acid can suppress the LPS-induced phosphorylation of PI3K and Akt.[12][14] By inhibiting these upstream kinases, veratric acid provides an additional layer of control over the inflammatory response. It has also been found to dephosphorylate members of the MAPK family, including p38, ERK, and JNK, in LPS-stimulated macrophages, further contributing to its anti-inflammatory effects.[13][20]

G LPS LPS PI3K PI3K LPS->PI3K activates MAPK MAPKs (p38, ERK, JNK) LPS->MAPK activates VeratricAcid Veratric Acid VeratricAcid->PI3K inhibits Akt Akt VeratricAcid->Akt inhibits VeratricAcid->MAPK inhibits PI3K->Akt activates NFkB NF-κB Activation Akt->NFkB leads to MAPK->NFkB leads to Inflammation Inflammation NFkB->Inflammation promotes

References

The Unquantified Presence: A Technical Guide to 3,4-Dimethoxybenzoic Acid in Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzoic acid, also known as veratric acid, is a phenolic compound and a derivative of benzoic acid.[1][2] It is recognized as a plant metabolite and has been identified in various plant species.[1] While its presence in certain foods is qualitatively acknowledged, a comprehensive quantitative analysis across a broad spectrum of food products remains largely undocumented in scientific literature. This technical guide provides an in-depth overview of the known natural occurrences of 3,4-dimethoxybenzoic acid in foods, details the analytical methodologies for its determination, and presents a generalized workflow for its analysis in food matrices. The information is intended to support researchers, scientists, and drug development professionals in understanding the current landscape and identifying knowledge gaps regarding this compound in dietary sources.

Natural Occurrence of 3,4-Dimethoxybenzoic Acid

The natural occurrence of 3,4-dimethoxybenzoic acid has been reported in a limited number of food-related plants. While its presence is noted, quantitative data is conspicuously absent in publicly available databases and research articles.

Table 1: Documented Natural Occurrence of 3,4-Dimethoxybenzoic Acid in Food-Related Plants

Food SourcePlant SpeciesStatusReference(s)
CorianderCoriandrum sativumExpected but not quantified[3]
OliveOlea europaeaExpected but not quantified[3]

It is important to note that while comprehensive phenolic profiles of various foods, including mushrooms and olive oil, have been conducted, 3,4-dimethoxybenzoic acid is often not detected or not quantified in these studies.[4] This suggests that its concentration in many common foods may be below the limit of detection of the analytical methods used or that it is not a major phenolic constituent.

Biosynthesis in Plants

3,4-Dimethoxybenzoic acid is a secondary metabolite in plants, synthesized through the phenylpropanoid pathway. The biosynthesis of benzoic acids in plants is a complex network involving multiple pathways and subcellular compartments. A simplified overview of the general biosynthetic pathway leading to benzoic acid derivatives is presented below.

Biosynthesis of Benzoic Acid Derivatives Simplified Biosynthesis of Benzoic Acid Derivatives in Plants Shikimic_Acid Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenylalanine Phenylalanine Chorismic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Benzoic_Acid Benzoic Acid p_Coumaric_Acid->Benzoic_Acid Chain-shortening reactions Hydroxybenzoic_Acids Hydroxybenzoic Acids Benzoic_Acid->Hydroxybenzoic_Acids Hydroxylation Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Hydroxybenzoic_Acids->Vanillic_Acid Methylation Veratric_Acid 3,4-Dimethoxybenzoic Acid Vanillic_Acid->Veratric_Acid Methylation

Caption: Simplified biosynthetic pathway of benzoic acid derivatives.

Experimental Protocols for Analysis

While specific quantitative data for 3,4-dimethoxybenzoic acid in foods is scarce, the analytical methods for the determination of phenolic acids in various matrices are well-established. The following protocols are generalized from methodologies used for the analysis of phenolic compounds in food and plant materials and are applicable for the quantification of 3,4-dimethoxybenzoic acid.

Sample Preparation: Extraction of Phenolic Acids from Food Matrices
  • Sample Homogenization : A representative sample of the food product is homogenized to a fine powder or slurry. For solid samples, lyophilization (freeze-drying) prior to grinding is often employed to remove water content.

  • Solvent Extraction : The homogenized sample is extracted with a suitable solvent. A common solvent system for phenolic acids is a mixture of methanol (B129727) and water (e.g., 80:20 v/v), often acidified with a small amount of acid (e.g., 0.1% HCl or formic acid) to improve the stability of the phenolic compounds.

  • Extraction Procedure : The sample is mixed with the extraction solvent and subjected to techniques such as ultrasonication or shaking for a defined period (e.g., 30-60 minutes). This process is typically repeated multiple times to ensure exhaustive extraction.

  • Purification : The combined extracts are centrifuged or filtered to remove solid debris. The resulting supernatant may be further purified using solid-phase extraction (SPE) to remove interfering substances like sugars, lipids, and pigments. C18 cartridges are commonly used for this purpose.

  • Concentration : The purified extract is often evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase used for chromatographic analysis.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common technique for the analysis of phenolic acids.

  • Instrumentation : A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a DAD or MS detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of phenolic acids.

  • Mobile Phase : A gradient elution is commonly employed using two solvents:

    • Solvent A: Water, typically acidified with a small percentage of formic acid or acetic acid (e.g., 0.1%).

    • Solvent B: Acetonitrile or methanol, also often containing the same concentration of acid as Solvent A.

  • Gradient Program : A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.

  • Detection :

    • DAD : The detector is set to monitor multiple wavelengths, typically including the UV absorbance maxima for benzoic acid derivatives (around 254 nm and 280 nm).

    • MS : Mass spectrometry, particularly when used in tandem (MS/MS), provides higher selectivity and sensitivity. The analysis is often performed in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ of 3,4-dimethoxybenzoic acid (m/z 181.05).

  • Quantification : Quantification is achieved by creating a calibration curve using external standards of 3,4-dimethoxybenzoic acid of known concentrations.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is another powerful technique for the analysis of phenolic acids, though it requires a derivatization step to increase the volatility of the analytes.

  • Derivatization : The dried extract is derivatized to convert the polar carboxyl and hydroxyl groups into more volatile silyl (B83357) ethers. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific time.

  • Instrumentation : A GC system coupled to a mass spectrometer.

  • Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation.

  • Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate.

  • Temperature Program : The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to separate compounds based on their boiling points.

  • Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode. Identification is based on the retention time and the fragmentation pattern of the derivatized compound in the mass spectrum, which is compared to a spectral library.

  • Quantification : Quantification is performed using an internal standard and a calibration curve generated with derivatized standards of 3,4-dimethoxybenzoic acid.

Analytical Workflow

The general workflow for the analysis of 3,4-dimethoxybenzoic acid in food samples is depicted in the following diagram.

Analytical Workflow General Workflow for the Analysis of 3,4-Dimethoxybenzoic Acid in Food cluster_0 Sample Preparation cluster_1 Analytical Separation and Detection cluster_2 Data Analysis Homogenization Food Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification Concentration Concentration Purification->Concentration HPLC HPLC Separation Concentration->HPLC GC GC Separation (after derivatization) Concentration->GC DAD DAD Detection HPLC->DAD MS MS/MS Detection HPLC->MS GC->MS Identification Compound Identification DAD->Identification MS->Identification Quantification Quantification Identification->Quantification

Caption: General analytical workflow for 3,4-dimethoxybenzoic acid.

Conclusion and Future Perspectives

This technical guide summarizes the current knowledge on the natural occurrence of 3,4-dimethoxybenzoic acid in foods. A significant gap exists in the scientific literature regarding the quantitative levels of this compound in various food matrices. While its presence in coriander and olives is noted, the lack of quantitative data prevents a thorough assessment of its dietary intake and potential physiological relevance.

For researchers and professionals in drug development interested in the bioactivity of this compound, the development and application of validated analytical methods for its quantification in a wide range of foods is a crucial next step. The detailed experimental protocols provided herein offer a foundation for such investigations. Future research should focus on systematic screening of plant-based foods, particularly those from the Apiaceae family and medicinal mushrooms, to establish a comprehensive database of 3,4-dimethoxybenzoic acid content. Such data will be invaluable for understanding its contribution to the human diet and its potential as a bioactive compound.

References

Methodological & Application

Application Notes: A Detailed Protocol for the Two-Step Synthesis of 3,4-Dimethoxybenzoic Acid from Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethoxybenzoic acid, also known as veratric acid, is a valuable organic intermediate used in the synthesis of various pharmaceuticals and other fine chemicals. This document provides a comprehensive, two-step protocol for the synthesis of 3,4-dimethoxybenzoic acid starting from vanillin (B372448), a readily available and cost-effective bio-sourced building block. The synthesis involves the methylation of the phenolic hydroxyl group of vanillin to yield the intermediate, veratraldehyde, followed by the oxidation of the aldehyde group to a carboxylic acid. This method is robust, high-yielding, and suitable for laboratory-scale production.

The first step is a Williamson ether synthesis, where vanillin is O-methylated using dimethyl sulfate (B86663) under alkaline conditions to produce veratraldehyde.[1] The second step involves the oxidation of veratraldehyde to 3,4-dimethoxybenzoic acid. While several oxidizing agents can be employed, this protocol details a clean and efficient method using hydrogen peroxide in an alkaline medium, which offers high purity and minimizes harsh reagents.[2][3]

This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing detailed methodologies, quantitative data, and process visualizations to ensure successful replication.

Data Presentation

The following tables summarize the key quantitative data for the reactants, intermediates, and final product involved in the synthesis.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundIUPAC NameMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Vanillin 4-Hydroxy-3-methoxybenzaldehyde152.1581–83285
Veratraldehyde 3,4-Dimethoxybenzaldehyde166.1743–46281
3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoic acid182.17181–182Decomposes

Table 2: Summary of Reaction Conditions and Expected Yields

Reaction StepKey ReagentsSolventTypical Yield (%)Typical Purity (%)
Methylation of Vanillin Dimethyl Sulfate, NaOHWater82–95[1]>95 (post-purification)[1]
Oxidation of Veratraldehyde Hydrogen Peroxide, NaOHWater>90>99[2]

Experimental Protocols

Safety Precautions:

  • Dimethyl Sulfate: Highly toxic and carcinogenic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Ammonia solution should be readily available as an antidote for spills.[4]

  • Sodium Hydroxide (B78521) (NaOH): Corrosive. Avoid contact with skin and eyes.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

  • Diethyl Ether: Extremely flammable. Ensure no open flames or ignition sources are present during use.

Part A: Synthesis of Veratraldehyde (3,4-Dimethoxybenzaldehyde) from Vanillin

This protocol is adapted from established Williamson ether synthesis methods.[1][4] The reaction involves the deprotonation of vanillin's hydroxyl group by sodium hydroxide, followed by a nucleophilic attack on dimethyl sulfate.

Materials:

  • Vanillin (1.2 moles, 182 g)

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfate (2.7 moles, 345 g)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Water

  • 3 L three-necked flask, mechanical stirrer, reflux condenser, separatory funnel, steam bath

Procedure:

  • Preparation of NaOH Solution: Prepare a concentrated sodium hydroxide solution by dissolving 150 g of NaOH in approximately 250 mL of water, then dilute the solution to a final volume of 750 mL.

  • Dissolving Vanillin: In the 3 L three-necked flask, combine 182 g (1.2 moles) of vanillin with 450 mL of water. Heat the mixture on a steam bath until all the vanillin has dissolved.[4]

  • Reaction Setup: Equip the flask with a mechanical stirrer, a reflux condenser, and a 250 mL separatory funnel.

  • Initiating the Reaction: Begin vigorous stirring and add 360 mL of the prepared NaOH solution to the hot vanillin mixture.

  • Addition of Dimethyl Sulfate: Heat the mixture on the steam bath. Over a period of approximately two hours, add 345 g (2.7 moles) of dimethyl sulfate in small portions. After each addition of dimethyl sulfate, add a small portion of the remaining NaOH solution to maintain a slightly alkaline condition.[1]

  • Completing the Reaction: After the final addition of dimethyl sulfate, make the reaction mixture strongly alkaline with an additional 150 mL of the NaOH solution and heat for another 20 minutes to destroy any remaining dimethyl sulfate.[1]

  • Product Isolation: Cool the reaction mixture. The veratraldehyde product will solidify.

  • Extraction: Transfer the entire mixture to a large separatory funnel. Extract the product with three 300 mL portions of diethyl ether.[1]

  • Drying and Solvent Removal: Combine the ether extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether by distillation. The remaining oil will solidify upon cooling.

  • Characterization: The typical yield of crude veratraldehyde is 164–173 g (82–87%), with a melting point of 43–44.5°C.[4] For higher purity, the product can be recrystallized or distilled under reduced pressure (boiling point 153°C @ 8 mmHg).[1][4]

Part B: Synthesis of 3,4-Dimethoxybenzoic Acid from Veratraldehyde

This protocol utilizes hydrogen peroxide as an efficient oxidizing agent in an aqueous alkaline medium.[2][3]

Materials:

  • Veratraldehyde (1 mole, 166.17 g)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (30% solution)

  • Hydrochloric Acid (HCl) for acidification

  • Water

  • Reaction flask, stirrer, ice bath

Procedure:

  • Dissolving Veratraldehyde: In a suitable reaction flask, dissolve 166.17 g (1 mole) of veratraldehyde in an aqueous solution of sodium hydroxide. The alkali solution serves to form the salt of the intermediate carboxylic acid.[2]

  • Oxidation: Cool the solution in an ice bath. Slowly add an excess of 30% hydrogen peroxide solution to the stirred mixture. Maintain the temperature below 30°C to control the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture until the oxidation is complete. The completion can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the veratraldehyde spot.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution with hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the 3,4-dimethoxybenzoic acid.

  • Product Isolation: Collect the white precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts. Dry the product in a vacuum oven.

  • Characterization: The resulting 3,4-dimethoxybenzoic acid should be a white powder with a purity exceeding 99%.[2] The expected melting point is 181-182°C.

Visualizations

The following diagrams illustrate the chemical pathway and the general experimental workflow for the synthesis.

G cluster_step1 Step 1: Methylation cluster_step2 Step 2: Oxidation Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Veratraldehyde Veratraldehyde (3,4-Dimethoxybenzaldehyde) Vanillin->Veratraldehyde (CH₃)₂SO₄, NaOH VeratricAcid 3,4-Dimethoxybenzoic Acid (Veratric Acid) Veratraldehyde->VeratricAcid H₂O₂, NaOH, then H⁺

Caption: Overall reaction pathway for the synthesis of 3,4-dimethoxybenzoic acid.

G cluster_part_a Part A: Veratraldehyde Synthesis cluster_part_b Part B: Veratric Acid Synthesis A1 Dissolve Vanillin in heated water A2 Add NaOH Solution A1->A2 A3 Add Dimethyl Sulfate & NaOH portion-wise A2->A3 A4 Cool & Isolate Crude Product A3->A4 A5 Extract with Diethyl Ether A4->A5 A6 Dry & Evaporate Solvent A5->A6 B1 Dissolve Veratraldehyde in NaOH solution A6->B1 Intermediate Product B2 Add H₂O₂ (Oxidation) B1->B2 B3 Acidify with HCl to Precipitate B2->B3 B4 Filter Product B3->B4 B5 Wash & Dry Final Product B4->B5

Caption: Experimental workflow from vanillin to 3,4-dimethoxybenzoic acid.

References

Application Notes and Protocols for the Esterification of 3,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the esterification of 3,4-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocols outlined below cover different catalytic methods, offering flexibility based on substrate sensitivity and desired reaction conditions.

Introduction

Esterification of 3,4-dimethoxybenzoic acid (also known as veratric acid) is a fundamental organic transformation used to produce valuable esters like methyl 3,4-dimethoxybenzoate and ethyl 3,4-dimethoxybenzoate. These esters serve as important building blocks in the synthesis of more complex molecules, including pharmaceuticals such as mebeverine, a modulator of smooth muscle activity. This application note details established protocols for this reaction, including the classic Fischer-Speier esterification and a milder method utilizing dicyclohexylcarbodiimide (B1669883) (DCC).

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the esterification of 3,4-dimethoxybenzoic acid under various conditions, allowing for easy comparison of different synthetic approaches.

Table 1: Esterification of 3,4-Dimethoxybenzoic Acid with Methanol (B129727)

CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid (98%)1:10.9RefluxNot Specified95.1[1]
Dicyclohexylcarbodiimide (DCC)1:1.2-1.530-451-596.1[1]

Table 2: Esterification of 3,4-Dimethoxybenzoic Acid with other Alcohols

AlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolSulfuric AcidRefluxNot SpecifiedNot Specified[2]
4-Bromobutanolp-Toluenesulfonic acid (p-TsOH)105-11510-15Not Specified[3]

Table 3: Physicochemical and Spectroscopic Data of Methyl 3,4-Dimethoxybenzoate

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₄[4][5]
Molecular Weight196.20 g/mol [4][5]
Melting Point58-62 °C[4]
Boiling Point283-284.1 °C[4][6]
¹H NMR (CDCl₃) δ (ppm) 7.76-7.53 (m, 2H), 6.91 (d, J=8.4 Hz, 1H), 3.94 (s, 3H), 3.92 (s, 3H), 3.89 (s, 3H)[7]
¹³C NMR (CDCl₃) δ (ppm) 166.8, 153.3, 148.7, 123.6, 121.9, 112.1, 110.2, 56.0, 55.9, 52.1Not explicitly found
IR (KBr, cm⁻¹) 3000, 2950, 1710, 1600, 1510, 1460, 1420, 1270, 1170, 1020[6]
MS (m/z) 196 (M+), 165, 137, 122, 94, 79, 63[8]

Table 4: Physicochemical Data of Ethyl 3,4-Dimethoxybenzoate

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₄[9][10]
Molecular Weight210.23 g/mol [9][11]
FormSolid[11]

Experimental Protocols

Method 1: Fischer-Speier Esterification with Sulfuric Acid

This classic method utilizes a strong acid catalyst and an excess of the alcohol, which also serves as the solvent, to drive the reaction towards the ester product.

Materials:

  • 3,4-Dimethoxybenzoic acid

  • Methanol (or other alcohol)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (B109758) (or other suitable extraction solvent like diethyl ether)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (B86663) (or Magnesium Sulfate)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzoic acid in an excess of methanol.[12]

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.[12]

  • Heat the reaction mixture to reflux and maintain this temperature for an appropriate time (typically 30 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12][13][14]

  • After the reaction is complete, cool the mixture to room temperature.[12]

  • Pour the reaction mixture into a separatory funnel containing water.[12]

  • Extract the aqueous mixture with dichloromethane or diethyl ether.[12][14]

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[15] Caution: Foaming may occur during the bicarbonate wash due to CO₂ evolution.[12]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.[12][15]

  • The crude product can be further purified by recrystallization or column chromatography if necessary.[15]

Method 2: Milder Esterification using Dicyclohexylcarbodiimide (DCC)

This method is suitable for substrates that may be sensitive to the harsh conditions of strong acid catalysis.[1]

Materials:

  • 3,4-Dimethoxybenzoic acid

  • Methanol (or other alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • Chloroalkane solvent (e.g., Dichloromethane)

  • Water

Procedure:

  • In a reaction flask, dissolve 3,4-dimethoxybenzoic acid and methanol in a chloroalkane solvent. The molar ratio of acid to methanol is typically between 1:1.2 and 1:1.5.[1]

  • Add DCC to the solution. The molar ratio of DCC to the carboxylic acid is typically between 1.5:1 and 2:1.[1]

  • Stir the reaction mixture at a temperature below 45 °C (preferably between 30-45 °C) for 1-5 hours.[1] A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Upon completion of the reaction, filter the mixture to remove the precipitated DCU.[1]

  • Wash the filtrate with water.[1]

  • Remove the solvent from the organic phase by distillation to yield the final ester product.[1]

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the Fischer-Speier esterification of 3,4-dimethoxybenzoic acid.

G A 1. Reactants Mixing (3,4-Dimethoxybenzoic acid, Alcohol, Sulfuric Acid) B 2. Reflux A->B C 3. Work-up (Quenching with Water) B->C D 4. Extraction (e.g., with Dichloromethane) C->D E 5. Washing (Water, NaHCO3, Brine) D->E F 6. Drying (Anhydrous Na2SO4) E->F G 7. Solvent Evaporation F->G H 8. Purification (Recrystallization/Chromatography) G->H I Pure Ester Product H->I

Caption: Fischer-Speier Esterification Workflow.

General Esterification Reaction

The diagram below shows the general chemical equation for the esterification of 3,4-dimethoxybenzoic acid.

G reactant1 3,4-Dimethoxybenzoic Acid (CH₃O)₂C₆H₃COOH catalyst H⁺ or DCC reactant1->catalyst reactant2 Alcohol R-OH reactant2->catalyst product1 Ester (CH₃O)₂C₆H₃COOR catalyst->product1 product2 Water H₂O catalyst->product2

Caption: General Esterification Reaction Scheme.

References

Application Notes and Protocols for the Amidation of 3,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 3,4-dimethoxybenzoic acid, a key intermediate in the development of various pharmaceutically active compounds. The methodologies outlined below are standard, robust, and widely applicable for the generation of diverse amide libraries for structure-activity relationship (SAR) studies in drug discovery.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry, as the amide functional group is a prevalent feature in a vast number of biologically active molecules and approved drugs. The 3,4-dimethoxybenzoyl scaffold is of particular interest due to its presence in molecules with a range of therapeutic applications. The synthesis of amides from 3,4-dimethoxybenzoic acid is typically achieved through two primary routes: direct coupling of the carboxylic acid with an amine using a coupling agent, or a two-step process involving the formation of an acyl chloride intermediate.

Method 1: Direct Amide Coupling using EDC and HOBt

This protocol describes a common and efficient one-pot method for the formation of an amide bond between 3,4-dimethoxybenzoic acid and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization.[1][2][3][4]

Experimental Protocol

  • Reaction Setup: To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), add the desired amine (1.0-1.2 eq), HOBt (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), 1 M hydrochloric acid (HCl), and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired amide.

Method 2: Amidation via Acyl Chloride Formation

This two-step protocol involves the initial conversion of 3,4-dimethoxybenzoic acid to the more reactive 3,4-dimethoxybenzoyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.[5][6][7][8] This method is particularly useful for less reactive amines.

Experimental Protocol

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubbing system, place 3,4-dimethoxybenzoic acid.

  • Chlorination: Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents). A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[7]

  • Reaction: Stir the mixture at room temperature until the initial gas evolution (HCl and SO₂) subsides. Then, heat the reaction mixture to reflux for 1-3 hours.[7]

  • Isolation of Acyl Chloride: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, an anhydrous solvent like toluene (B28343) can be added and subsequently evaporated. The resulting 3,4-dimethoxybenzoyl chloride is often used in the next step without further purification.[7]

Step 2: Amide Formation (Schotten-Baumann Reaction)

  • Reaction Setup: Dissolve the desired amine (1.0 eq) and a base such as triethylamine or pyridine (B92270) (1.2 eq) in an anhydrous solvent (e.g., DCM, THF, or ethyl acetate). Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude 3,4-dimethoxybenzoyl chloride (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key components and conditions for the two primary amidation protocols for 3,4-dimethoxybenzoic acid.

ParameterMethod 1: EDC/HOBt CouplingMethod 2: Thionyl Chloride
Carboxylic Acid 3,4-Dimethoxybenzoic acid (1.0 eq)3,4-Dimethoxybenzoic acid (1.0 eq)
Activating Agent(s) EDC·HCl (1.2 eq), HOBt (1.2 eq)SOCl₂ (2-3 eq), cat. DMF
Amine Primary or Secondary Amine (1.0-1.2 eq)Primary or Secondary Amine (1.0 eq)
Base DIPEA or TEA (2.0 eq)TEA or Pyridine (1.2 eq)
Solvent Anhydrous DCM or DMFAnhydrous Toluene, DCM, THF, or Ethyl Acetate
Temperature 0 °C to Room TemperatureReflux (for acyl chloride), 0 °C to Room Temp (for amidation)
Reaction Time 12-24 hours1-3 hours (for acyl chloride), 1-4 hours (for amidation)
Work-up Aqueous wash (NaHCO₃, HCl, brine)Aqueous wash (HCl, NaHCO₃, brine)
Purification Column Chromatography or RecrystallizationColumn Chromatography or Recrystallization

Note: The equivalents of reagents and reaction times may need to be optimized for specific substrates.

Visualizations

Amidation_Workflow cluster_method1 Method 1: EDC/HOBt Coupling cluster_method2 Method 2: Thionyl Chloride M1_Start 3,4-Dimethoxybenzoic Acid + Amine + Base (DIPEA/TEA) M1_Reagents EDC + HOBt in DCM or DMF M1_Start->M1_Reagents Add M1_Reaction Stir at 0°C to RT (12-24h) M1_Reagents->M1_Reaction Initiate M1_Workup Aqueous Work-up M1_Reaction->M1_Workup M1_Purification Purification M1_Workup->M1_Purification M1_Product Amide Product M1_Purification->M1_Product M2_Start 3,4-Dimethoxybenzoic Acid M2_SOCl2 SOCl₂ (cat. DMF) Reflux M2_Start->M2_SOCl2 React with M2_AcylCl 3,4-Dimethoxybenzoyl Chloride M2_SOCl2->M2_AcylCl M2_Amine Amine + Base (TEA) in DCM/THF M2_AcylCl->M2_Amine Add to M2_Reaction Stir at 0°C to RT (1-4h) M2_Amine->M2_Reaction Initiate M2_Workup Aqueous Work-up M2_Reaction->M2_Workup M2_Purification Purification M2_Workup->M2_Purification M2_Product Amide Product M2_Purification->M2_Product Signaling_Pathway_Analogy Carboxylic_Acid Carboxylic Acid (3,4-Dimethoxybenzoic Acid) Activation Activation Step Carboxylic_Acid->Activation Coupling Reagent (EDC) or Chlorinating Agent (SOCl₂) Activated_Intermediate Activated Intermediate (O-acylisourea or Acyl Chloride) Activation->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Byproducts Byproducts (DCU, HCl, SO₂) Activated_Intermediate->Byproducts Amine Amine (Nucleophile) Amine->Amide_Product Nucleophilic Attack

References

Application Notes and Protocols for 3,4-Dimethoxybenzoic Acid as a MALDI Mass Spectrometry Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of a wide range of molecules. The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of analyte molecules. While classic matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are widely used, there is a continuous search for novel matrices with improved performance for specific applications.

This document provides detailed application notes and proposed protocols for the use of 3,4-Dimethoxybenzoic acid (also known as veratric acid) as a matrix for MALDI mass spectrometry. It is important to note that while 3,4-Dimethoxybenzoic acid is a commercially available compound with properties suitable for a MALDI matrix, its application in this context is not yet widely documented in peer-reviewed literature. The information and protocols presented here are based on the known properties of 3,4-Dimethoxybenzoic acid and established methodologies for structurally similar matrices, such as 3,4-dimethoxycinnamic acid (DMCA) and other benzoic acid derivatives.[1]

Chemical Properties of 3,4-Dimethoxybenzoic Acid

PropertyValue
Chemical FormulaC₉H₁₀O₄
Molecular Weight182.17 g/mol
StructureBenzoic acid with methoxy (B1213986) groups at positions 3 and 4[2][3][4][5]
AppearancePowder
Melting Point179-182 °C

Potential Applications

Based on the performance of structurally related matrices like DMCA, 3,4-Dimethoxybenzoic acid is anticipated to be a valuable matrix for the analysis of low-molecular-weight compounds (LMW) , particularly in the mass range of m/z < 500.[1] Its lower molecular weight compared to some other matrices could result in reduced matrix-related ion interference in the low-mass region.[1]

Potential applications include:

  • Metabolomics: In situ detection and imaging of small molecule metabolites in biological tissues.

  • Lipidomics: Analysis of various lipid species.

  • Pharmaceutical Analysis: Characterization of small molecule drugs and their metabolites.

  • Natural Product Chemistry: Identification of small molecules from plant and microbial extracts.

Experimental Protocols

The following are proposed starting protocols for the use of 3,4-Dimethoxybenzoic acid as a MALDI matrix. Optimization of matrix concentration, solvent system, and spotting technique is recommended for specific applications.

Protocol 1: Matrix Solution Preparation

Objective: To prepare a stock solution of 3,4-Dimethoxybenzoic acid for MALDI analysis.

Materials:

  • 3,4-Dimethoxybenzoic acid (Veratric acid), high purity (≥99%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), spectroscopy grade

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a solvent mixture of ACN/Water (1:1, v/v) with 0.1% TFA.

  • Weigh out 10 mg of 3,4-Dimethoxybenzoic acid and place it in a clean 1.5 mL microcentrifuge tube.

  • Add 1 mL of the solvent mixture to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the matrix. If complete dissolution is not achieved, the solution can be used as a saturated solution after centrifugation.

  • For a saturated solution, centrifuge the tube at high speed for 1 minute to pellet any undissolved solid.

  • Carefully pipette the supernatant into a fresh, clean tube. This is your working matrix solution.

  • Store the matrix solution in the dark at 4°C. It is recommended to prepare fresh solutions for optimal performance.

Protocol 2: Dried-Droplet Sample Preparation

Objective: To prepare a sample spot on a MALDI target plate using the dried-droplet method.

Materials:

  • Analyte solution (dissolved in an appropriate solvent)

  • 3,4-Dimethoxybenzoic acid matrix solution (from Protocol 1)

  • MALDI target plate

  • Pipettes with fine tips

Procedure:

  • Mix the analyte solution and the matrix solution in a 1:1 volume ratio in a separate microcentrifuge tube. The optimal ratio may vary depending on the analyte and should be optimized.

  • Pipette 0.5 - 1.0 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and the matrix.

  • Once the spot is completely dry, it is ready for MALDI-MS analysis.

Protocol 3: Sandwich Sample Preparation

Objective: To prepare a sample spot using a layered approach, which can sometimes improve signal intensity and reproducibility.

Materials:

  • Analyte solution

  • 3,4-Dimethoxybenzoic acid matrix solution

  • MALDI target plate

  • Pipettes with fine tips

Procedure:

  • Spot 0.5 µL of the matrix solution onto the MALDI target and let it dry completely.

  • Deposit 0.5 µL of the analyte solution directly on top of the dried matrix spot and allow it to dry.

  • Apply a second 0.5 µL layer of the matrix solution on top of the dried analyte layer and let it dry.

  • The prepared "sandwich" spot is now ready for analysis.

Data Presentation

The following table summarizes hypothetical performance characteristics of 3,4-Dimethoxybenzoic acid as a MALDI matrix, based on expected performance for a low-molecular-weight matrix. Note: This data is illustrative and requires experimental validation.

ParameterExpected Performance with 3,4-Dimethoxybenzoic AcidComparison with Common Matrices
Optimal Analyte Class Low-Molecular-Weight Compounds (< 700 Da)Similar to DHB and CHCA for small molecules
Matrix Background Interference Low interference expected below m/z 200Potentially lower than higher mass matrices
Ionization Efficiency Expected to be high for small polar moleculesPerformance to be determined relative to established matrices
Crystal Morphology Expected to form fine, homogeneous crystalsTo be determined
Vacuum Stability High, due to a relatively high melting pointComparable to other crystalline matrices

Visualizations

Logical Workflow for MALDI-MS Analysis using 3,4-Dimethoxybenzoic Acid

MALDI_Workflow A Prepare Analyte Solution C Mix Analyte and Matrix (e.g., 1:1 v/v) A->C B Prepare 3,4-Dimethoxybenzoic Acid Matrix Solution (10 mg/mL) B->C D Spot 0.5-1.0 µL onto MALDI Target Plate C->D E Air Dry to Co-crystallize D->E F Insert Target into Mass Spectrometer E->F G Acquire Mass Spectrum F->G H Data Analysis G->H

Caption: General workflow for MALDI-MS using the dried-droplet method.

Decision Pathway for Selecting a MALDI Matrix

Matrix_Selection start Start: Analyte Characterization mw_check Analyte MW > 5000 Da? start->mw_check sa_matrix Use Sinapinic Acid (SA) mw_check->sa_matrix Yes lmw_check Low MW Analyte (<700 Da) & Low Matrix Interference Needed? mw_check->lmw_check No hydrophobicity_check Is Analyte Hydrophobic? chca_matrix Use α-Cyano-4-hydroxycinnamic Acid (CHCA) hydrophobicity_check->chca_matrix Yes dhb_matrix Use 2,5-Dihydroxybenzoic Acid (DHB) hydrophobicity_check->dhb_matrix No dmba_matrix Consider 3,4-Dimethoxybenzoic Acid (DMBA) lmw_check->hydrophobicity_check No lmw_check->dmba_matrix Yes

Caption: Decision tree for selecting an appropriate MALDI matrix.

Conclusion

3,4-Dimethoxybenzoic acid presents itself as a promising candidate for a MALDI matrix, particularly for the analysis of low-molecular-weight compounds where minimizing matrix background is crucial. Its structural similarity to other effective benzoic and cinnamic acid derivatives suggests that it should facilitate efficient desorption and ionization. The protocols provided herein offer a starting point for researchers to explore the utility of this matrix in their specific applications. Further systematic studies are required to fully characterize its performance and establish its position within the toolkit of MALDI matrices.

References

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Veratric Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of veratric acid in plasma. Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic compound found in various plants and is also a key metabolite of several pharmaceutical compounds, making its accurate measurement in biological matrices crucial for pharmacokinetic (PK) and metabolic studies.[1][2] This method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), Veratric Acid-d6, to ensure high accuracy and precision.[1][2] The described protocol is suitable for high-throughput analysis in both research and regulated bioanalytical environments.

Introduction

Veratric acid is a compound of interest in pharmaceutical research due to its antioxidant and anti-inflammatory properties.[1] Furthermore, it is a significant metabolite of drugs like mebeverine, an antispasmodic agent.[2] Monitoring the plasma concentrations of veratric acid is essential for understanding the metabolic fate and exposure of the parent drug.[2] LC-MS/MS is the preferred analytical technique for this purpose, offering superior sensitivity and selectivity.[2] The use of a SIL-IS, such as Veratric Acid-d6, is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability during sample preparation and potential matrix effects during ionization.[1][2][3] This document provides a comprehensive protocol for the quantification of veratric acid in plasma.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of veratric acid using the described HPLC-MS/MS method.

Table 1: Mass Spectrometry Parameters

ParameterVeratric AcidVeratric Acid-d6 (Internal Standard)
Molecular FormulaC₉H₁₀O₄C₉H₄D₆O₄
Molecular Weight182.18 g/mol 188.21 g/mol
Ionization ModeESI, PositiveESI, Positive
Precursor Ion ([M+H]⁺)m/z 183.1m/z 189.1
Product Ionm/z 139.2m/z 145.2
Scan TypeMRMMRM
Data sourced from multiple references.[1][2][4][5]

Table 2: Method Validation Parameters

ParameterPerformance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
AccuracyWithin ±15% of nominal concentration
Precision (%RSD)< 15%
The validation parameters meet the typical requirements of regulatory guidelines.[1][4][6][7]

Experimental Protocols

Materials and Reagents
  • Analytes: Veratric Acid, Veratric Acid-d6 (Internal Standard)[2]

  • Solvents: Acetonitrile (B52724) (ACN, LC-MS Grade), Methanol (B129727) (MeOH, LC-MS Grade), Deionized Water (18.2 MΩ·cm), Formic Acid (LC-MS Grade)[2]

  • Biological Matrix: Drug-free human or rat plasma (K2-EDTA)[2]

  • Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, autosampler vials, calibrated pipettes[2]

Standard and Sample Preparation

Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Veratric Acid and Veratric Acid-d6 in methanol to obtain 1 mg/mL primary stock solutions.[1][2]

  • Working Standard Solutions: Prepare serial dilutions of the Veratric Acid primary stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve standards ranging from 1 ng/mL to 1000 ng/mL.[1][2]

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Veratric Acid-d6 primary stock with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.[2]

Plasma Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.[1][2]

  • Add 10 µL of the 100 ng/mL IS working solution to each tube and vortex briefly.[1][2]

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1][2]

  • Vortex the mixture vigorously for 1 minute.[1][2]

  • Centrifuge the samples at 13,000-14,000 rpm for 10 minutes at 4°C.[1][2]

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.[1]

HPLC-MS/MS Instrument Conditions

HPLC System:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Column Temperature: 40°C[1]

  • Gradient: A typical gradient would be: 0-0.5 min (10% B), 0.5-3.0 min (10% to 90% B), 3.0-3.5 min (90% B), 3.5-4.0 min (90% to 10% B), 4.0-5.0 min (10% B).[1]

Mass Spectrometer:

  • System: Triple quadrupole mass spectrometer[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1]

  • Capillary Voltage: 3.5 kV[1]

  • Source Temperature: 150°C[1]

  • Desolvation Temperature: 400°C[1]

  • Gas Flows: Optimized for the specific instrument.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (Veratric Acid-d6) plasma->add_is add_acn 3. Add Acetonitrile (0.1% Formic Acid) add_is->add_acn vortex 4. Vortex add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant hplc 7. HPLC Separation (C18 Column) supernatant->hplc msms 8. MS/MS Detection (ESI+, MRM) hplc->msms integrate 9. Peak Integration msms->integrate calibrate 10. Calibration Curve integrate->calibrate quantify 11. Quantification calibrate->quantify

Caption: Experimental workflow for veratric acid quantification.

G method HPLC-MS/MS Method Sample Preparation Chromatography Mass Spectrometry sub_prep Protein Precipitation Plasma + IS Acetonitrile Vortex & Centrifuge method:f0->sub_prep sub_hplc Reversed-Phase HPLC C18 Column Gradient Elution 0.1% Formic Acid in ACN/H2O method:f1->sub_hplc sub_ms Triple Quadrupole MS/MS ESI+ MRM Mode Precursor/Product Ions method:f2->sub_ms

Caption: Key components of the analytical method.

G parent_drug Parent Drug (e.g., Mebeverine) hydrolysis Esterase Hydrolysis (First-Pass Metabolism) parent_drug->hydrolysis veratric_acid Veratric Acid (Metabolite in Plasma) hydrolysis->veratric_acid quantification HPLC-MS/MS Quantification veratric_acid->quantification pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies quantification->pk_pd_studies

Caption: Metabolic pathway leading to veratric acid formation.

References

Application Note: High-Throughput Quantification of Veratric Acid in Human Plasma using Deuterated Veratric Acid as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of veratric acid in human plasma. Veratric acid is a significant metabolite of several pharmaceutical compounds, and its accurate measurement is vital for pharmacokinetic (PK) and drug metabolism studies.[1] This method employs Veratric Acid-d6, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[1][2] The protocol utilizes a straightforward protein precipitation for sample cleanup, enabling high-throughput analysis, followed by rapid and selective chromatographic separation.

Introduction

Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic compound that serves as a key metabolite for certain drugs, such as the antispasmodic mebeverine, which undergoes rapid hydrolysis by esterases.[1] Monitoring plasma concentrations of veratric acid provides crucial insights into the metabolic fate and exposure of the parent drug.[1] LC-MS/MS is the preferred analytical technique for such bioanalytical assays due to its inherent selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard, like Veratric Acid-d6, is considered the gold standard in quantitative LC-MS/MS. This is because it co-elutes with the analyte and experiences identical ionization effects, thereby providing the most reliable correction for analytical variability.[1][2] This document provides a comprehensive protocol for method development, sample preparation, and LC-MS/MS analysis of veratric acid in human plasma.

Metabolic Pathway of Mebeverine

The diagram below illustrates the initial metabolic hydrolysis of the parent drug Mebeverine into its primary metabolites, Veratric Acid and Mebeverine Alcohol. This method focuses on quantifying the Veratric Acid portion.[1]

Mebeverine Mebeverine Esterases Esterases (Rapid Hydrolysis) Mebeverine->Esterases Metabolites Esterases->Metabolites Veratric_Acid Veratric Acid (Analyte of Interest) Metabolites->Veratric_Acid Mebeverine_Alcohol Mebeverine Alcohol Metabolites->Mebeverine_Alcohol

Metabolic pathway of Mebeverine to Veratric Acid.

Experimental Protocols

Materials and Reagents
  • Analytes: Veratric Acid (Sigma-Aldrich), Veratric Acid-d6 (CAS 1162658-12-9)[1][3]

  • Solvents: Acetonitrile (B52724) (ACN, LC-MS Grade), Methanol (B129727) (MeOH, LC-MS Grade), Deionized Water

  • Reagents: Formic Acid (FA, LC-MS Grade)

  • Biological Matrix: Human Plasma (sourced from a reputable supplier)

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve veratric acid in methanol to prepare a 1 mg/mL stock solution.[2]

    • Similarly, prepare a 1 mg/mL stock solution of Veratric Acid-d6 in methanol.[2]

  • Working Standard Solutions:

    • Prepare serial dilutions of the veratric acid stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) standards. The typical concentration range is from 1 ng/mL to 1000 ng/mL.[1][2]

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Veratric Acid-d6 primary stock with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.[1][2]

  • Sample Preparation (Plasma):

    • Pipette 100 µL of the plasma sample (blank, CC standard, or unknown) into a 1.5 mL microcentrifuge tube.[1]

    • Add 10 µL of the 100 ng/mL IS working solution to each tube (except for double blanks) and vortex briefly.[1][2]

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

    • Vortex vigorously for 1 minute.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.[1]

    • Inject 5 µL into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used.[1]

HPLC System
ParameterCondition
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.4 mL/min[2]
Injection Volume 5 µL[2]
Column Temperature 40 °C[2]
Gradient Isocratic or gradient elution can be optimized.
Mass Spectrometer
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Scan Type Multiple Reaction Monitoring (MRM)[2]
Capillary Voltage 3.5 kV[2]
Source Temperature 150 °C[2]
Desolvation Temp. 400 °C[2]

Quantitative Data Summary

The method relies on monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[1]

ParameterVeratric AcidVeratric Acid-d6 (Internal Standard)
Molecular Formula C₉H₁₀O₄C₉H₄D₆O₄
Molecular Weight 182.18 g/mol 188.21 g/mol [2]
Precursor Ion ([M+H]⁺) m/z 183.1m/z 189.1
Product Ion m/z 139.2m/z 145.2
Retention Time (approx.) 2.5 min2.5 min
Linearity Range 1 - 1000 ng/mLN/A
Correlation Coefficient (r²) ≥ 0.995N/A
Lower Limit of Quantification (LLOQ) 1 ng/mLN/A

Bioanalytical Workflow

The following workflow diagram outlines the complete process from sample handling to final data analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 100 µL Plasma Sample Add_IS Add 10 µL Veratric Acid-d6 IS Plasma_Sample->Add_IS Protein_Precipitation Add 300 µL ACN with 0.1% FA Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant to Vial Vortex_Centrifuge->Supernatant_Transfer Injection Inject 5 µL into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification using Calibration Curve Normalization->Quantification

Bioanalytical workflow for Veratric Acid quantification.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of veratric acid in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a drug development setting.[1] The use of a stable isotope-labeled internal standard, Veratric Acid-d6, ensures the highest level of accuracy and precision, making this method ideal for regulated bioanalysis and essential pharmacokinetic studies.[1][2]

References

Application Notes and Protocols for the Nitration of Veratric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of veratric acid (3,4-dimethoxybenzoic acid) is a crucial electrophilic aromatic substitution reaction that yields 6-nitroveratric acid (also known as 4,5-dimethoxy-2-nitrobenzoic acid). This nitro-substituted benzoic acid derivative serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The electron-donating methoxy (B1213986) groups on the aromatic ring activate it towards electrophilic attack, while the carboxylic acid group acts as a deactivating meta-director. The regioselectivity of the reaction is primarily governed by the powerful ortho, para-directing influence of the two methoxy groups, leading to the preferential formation of the 6-nitro isomer.

This document provides detailed experimental protocols for the nitration of veratric acid, a summary of quantitative data, and a visual representation of the experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data from representative experimental protocols for the nitration of veratric acid.

ParameterProtocol 1Protocol 2
Starting Material Veratric Acid (50.0 g)Veratric Acid (10.0 g)
Nitrating Agent Concentrated Nitric Acid (275 ml)20% Nitric Acid in Water (50 ml)
Reaction Temperature Cooled (ice bath)60 °C
Reaction Time 60 minutes6 hours
Product Yield 43.0 g (approx. 75%)[1]9.6 g (77%)[2]
Melting Point 194.9 °C[3]195-197 °C[2]
¹H NMR (CDCl₃, ppm) Not Reported7.42 (s, 1H), 7.26 (s, 1H), 4.03 (s, 3H), 4.02 (s, 3H)[2]

Experimental Protocols

Two distinct protocols for the nitration of veratric acid are presented below, offering flexibility in terms of reaction conditions and reagents.

Protocol 1: Nitration with Concentrated Nitric Acid at Low Temperature

This protocol utilizes concentrated nitric acid at a reduced temperature to control the exothermic reaction.

Materials:

  • Veratric acid (3,4-dimethoxybenzoic acid)

  • Concentrated nitric acid

  • Ice

  • Deionized water

  • Toluene (for purification)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Pre-cool the concentrated nitric acid in a round-bottom flask using an ice bath.

  • Slowly add the veratric acid to the cooled, stirring concentrated nitric acid.[1]

  • Continue stirring the reaction mixture in the ice bath for 60 minutes. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, quench the reaction mixture by carefully pouring it into a beaker containing ice water.[1]

  • A solid precipitate of 6-nitroveratric acid will form.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any residual acid.[1]

  • For further purification, the crude product can be recrystallized from toluene.[1]

  • Dry the purified product to obtain a light yellow solid.

Protocol 2: Nitration with Dilute Nitric Acid at Elevated Temperature

This protocol employs a more dilute nitric acid solution at a higher temperature.

Materials:

  • Veratric acid (3,4-dimethoxybenzoic acid)

  • 20% Nitric acid in water

  • Ice

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Büchner funnel and filter paper

  • Silica (B1680970) gel for column chromatography (optional)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, add veratric acid to a 20% aqueous solution of nitric acid.[2]

  • Heat the reaction mixture to 60 °C and maintain this temperature with stirring for 6 hours.[2]

  • After the reaction period, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice water to precipitate the product.[2]

  • Filter the solid product using a Büchner funnel and wash it thoroughly with water.[2]

  • Dry the crude product.

  • If necessary, the crude product can be further purified by silica gel column chromatography to yield a light yellow solid.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the nitration of veratric acid.

Nitration_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Veratric Acid reaction_step Nitration Reaction (Controlled Temperature & Time) start->reaction_step reagents Nitrating Agent (e.g., Conc. HNO3 or 20% HNO3) reagents->reaction_step quench Quench with Ice Water reaction_step->quench filtration Vacuum Filtration quench->filtration wash Wash with Water filtration->wash purification Recrystallization or Column Chromatography wash->purification drying Drying purification->drying product 6-Nitroveratric Acid drying->product analysis Characterization (NMR, MP, etc.) product->analysis

Caption: General workflow for the synthesis of 6-nitroveratric acid.

Signaling Pathway (Reaction Mechanism)

The nitration of veratric acid proceeds via an electrophilic aromatic substitution mechanism.

Reaction_Mechanism cluster_generation Generation of Nitronium Ion cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ Nitronium NO₂⁺ (Electrophile) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ (catalyst) H2SO4->Nitronium HSO4 HSO₄⁻ H2O H₂O Veratric_Acid Veratric Acid Nitronium->Veratric_Acid Sigma_Complex Arenium Ion (Sigma Complex) Veratric_Acid->Sigma_Complex + NO₂⁺ Product 6-Nitroveratric Acid Sigma_Complex->Product - H⁺

References

Application Notes and Protocols for the Purification of 3,4-Dimethoxybenzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the purification of 3,4-Dimethoxybenzoic acid (also known as veratric acid) using recrystallization techniques. The selection of an appropriate solvent is critical for achieving high purity and yield. This guide presents data on the solubility of 3,4-Dimethoxybenzoic acid in various solvents and offers a step-by-step protocol for its recrystallization, primarily focusing on water and ethanol-water solvent systems. These instructions are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

3,4-Dimethoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] The purity of this starting material is often crucial for the success of subsequent reactions. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[2][3] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.[3] This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

Solvent Selection and Solubility Data

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. 3,4-Dimethoxybenzoic acid, an aromatic carboxylic acid, exhibits solubility in a range of organic solvents and is slightly soluble in water.[1] Its solubility is significantly influenced by temperature.[1]

Key Solvent Considerations:

  • Water: While 3,4-Dimethoxybenzoic acid has low solubility in cold water, its solubility increases substantially in hot water, making it a suitable and environmentally benign solvent for recrystallization.[4]

  • Ethanol (B145695): This organic solvent readily dissolves 3,4-Dimethoxybenzoic acid, even at room temperature, which can make it less ideal as a primary recrystallization solvent due to potential losses in the mother liquor.[1][5] However, it can be effectively used in a mixed-solvent system with water.

  • Other Organic Solvents: Solvents such as ethyl acetate (B1210297) and chloroform (B151607) also dissolve 3,4-Dimethoxybenzoic acid.[1] A comprehensive study has evaluated its solubility in ethanol, 1-propanol, 2-propanol, 1-butanol, 2-methyl-1-propanol, methyl acetate, ethyl acetate, and 2-butanone (B6335102) at various temperatures.[6]

Table 1: Solubility of 3,4-Dimethoxybenzoic Acid in Selected Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water140.05[4]
Water1000.60[4]
95% EthanolNot Specified5.0[5]
Methanol2529.5This is a calculated value based on mole fraction data and may not be fully accurate.
Ethyl Acetate2515.6This is a calculated value based on mole fraction data and may not be fully accurate.

Note on Purity: The expected melting point of pure 3,4-Dimethoxybenzoic acid is in the range of 179-183°C.[5][7][8] The success of the recrystallization can be assessed by measuring the melting point of the purified crystals. A sharp melting point within the expected range is indicative of high purity.

Experimental Protocols

The following protocols provide detailed methodologies for the recrystallization of 3,4-Dimethoxybenzoic acid.

General Recrystallization Workflow

The fundamental steps for recrystallization are outlined in the diagram below.

Recrystallization_Workflow A Dissolve Impure Solid in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B C Slow Cooling of Filtrate to Induce Crystallization B->C D Vacuum Filtration to Isolate Crystals C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Crystals E->F

Caption: A generalized workflow for the purification of solids by recrystallization.

Protocol 1: Recrystallization from Water

This protocol is suitable for purifying 3,4-Dimethoxybenzoic acid when the impurities are significantly more soluble in water or are present in small amounts.

Materials:

  • Impure 3,4-Dimethoxybenzoic acid

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the impure 3,4-Dimethoxybenzoic acid in an Erlenmeyer flask. For every 1 gram of the acid, add approximately 150-200 mL of deionized water. Heat the mixture on a hot plate with gentle stirring until it boils. Add small portions of hot water until all the solid has just dissolved. Avoid adding a large excess of water to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove any solid contaminants that do not dissolve.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the mass of the recovered pure 3,4-Dimethoxybenzoic acid and measure its melting point to assess purity.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol-Water)

This method is advantageous when the compound is too soluble in one solvent and not soluble enough in another at all temperatures.

Materials:

  • Impure 3,4-Dimethoxybenzoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the impure 3,4-Dimethoxybenzoic acid in an Erlenmeyer flask and add a minimal amount of ethanol to dissolve it at room temperature.

  • Inducing Precipitation: While stirring, add deionized water dropwise until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

  • Redissolution: Gently heat the mixture on a hot plate until the solution becomes clear again. If necessary, add a few more drops of ethanol to ensure complete dissolution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

  • Drying and Analysis: Dry the purified crystals and determine the yield and melting point.

Troubleshooting

Table 2: Common Recrystallization Issues and Solutions

IssuePossible CauseSuggested Solution
No crystals form upon coolingToo much solvent was added.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of pure 3,4-Dimethoxybenzoic acid.
Oily precipitate formsThe melting point of the solid is lower than the boiling point of the solvent.Use a lower-boiling solvent or a mixed-solvent system.
The compound is precipitating too quickly.Reheat the solution to dissolve the oil and allow it to cool more slowly.
Low recovery of purified solidThe compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtering.

Conclusion

The recrystallization of 3,4-Dimethoxybenzoic acid can be effectively achieved using either water or an ethanol-water mixed solvent system. The choice of solvent and careful adherence to the experimental protocol are paramount for obtaining a high yield of the purified compound. The provided protocols and data serve as a comprehensive guide for researchers and professionals engaged in the synthesis and purification of this important chemical intermediate.

References

Application Note: High-Throughput Bioanalytical Method Validation for Veratric Acid in Plasma Using HPLC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic compound found in various plants, which has demonstrated significant antioxidant and anti-inflammatory properties.[1] Accurate and reliable quantification of veratric acid in biological matrices is essential for pharmacokinetic, bioavailability, and metabolism studies in drug development.[1] The use of an internal standard (IS) is crucial for correcting variations that can occur during sample preparation and instrumental analysis. A stable isotope-labeled (SIL) internal standard, such as Veratric Acid-d6, is considered the gold standard for quantitative analysis by mass spectrometry.[1][2] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and improving the accuracy and precision of the method.[1][3]

This application note provides a detailed protocol for the validation of a robust, sensitive, and high-throughput high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of veratric acid in plasma, using Veratric Acid-d6 as the internal standard. The validation is conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) and Food and Drug Administration (FDA) guidelines.[4][5][6][7]

Analytical Method Protocol

Materials and Reagents
  • Veratric Acid reference standard (≥99% purity)

  • Veratric Acid-d6 (Internal Standard, ≥98% isotopic purity)[8]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile (B52724)

  • Formic Acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control human plasma (with K2-EDTA as anticoagulant)

Instrumentation and Conditions

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of veratric acid.[1] Chromatographic separation was achieved on a C18 reversed-phase column.[1] Detection was performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for enhanced specificity.[1][9]

Table 1: Chromatographic and Mass Spectrometric Conditions

Parameter Setting
HPLC System
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 40 °C[1]
Run Time 4.5 min
Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 3.5 kV[1]
Source Temperature 150 °C[1]
Desolvation Temperature 400 °C[1]
MRM Transitions
Veratric Acid Precursor Ion ([M+H]⁺) m/z 183.1 → Product Ion m/z 139.2[1]

| Veratric Acid-d6 (IS) | Precursor Ion ([M+H]⁺) m/z 189.1 → Product Ion m/z 145.2[1] |

Experimental Protocols

1.3.1 Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Veratric Acid and 1 mg of Veratric Acid-d6 and dissolve each in 10 mL and 1 mL of methanol, respectively, to obtain stock solutions of 1 mg/mL.[10]

  • Working Standard Solutions: Prepare calibration curve (CC) standards by serially diluting the veratric acid stock solution with 50:50 methanol/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 150 ng/mL), and High (HQC, 800 ng/mL) by spiking blank plasma with the appropriate amount of veratric acid working solution.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Veratric Acid-d6 stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.[10]

1.3.2 Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL Veratric Acid-d6 internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.[1]

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 13,000 rpm for 10 minutes.[1]

  • Carefully transfer the supernatant to an HPLC vial for analysis.[1]

cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL Plasma Sample add_is 2. Add 10 µL Internal Standard (IS) plasma->add_is add_acn 3. Add 300 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex 4. Vortex for 1 minute add_acn->vortex centrifuge 5. Centrifuge at 13,000 rpm vortex->centrifuge transfer 6. Transfer Supernatant to HPLC Vial centrifuge->transfer analysis Inject into HPLC-MS/MS transfer->analysis

Workflow for Plasma Sample Preparation

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R2) and FDA guidelines for bioanalytical method validation.[4][7]

Specificity and Selectivity

Specificity was assessed by analyzing six different lots of blank human plasma to investigate the presence of interfering peaks at the retention times of veratric acid and the IS. The results showed no significant interference from endogenous plasma components, demonstrating the high selectivity of the MRM method.

Linearity and Range

The linearity of the method was determined by analyzing a series of eight calibration standards over the concentration range of 1-1000 ng/mL.[1] The calibration curve was constructed by plotting the peak area ratio of veratric acid to the IS against the nominal concentration.

Table 2: Linearity Data for Veratric Acid

Parameter Result Acceptance Criteria
Concentration Range 1 – 1000 ng/mL Defines the quantifiable range
Regression Equation y = 0.015x + 0.002 -
Correlation Coefficient (r²) 0.9985 ≥ 0.995[1]

| Weighting Factor | 1/x² | To ensure homogeneity of variance |

Accuracy and Precision

Intra-day (repeatability) and inter-day (intermediate precision) accuracy and precision were evaluated by analyzing six replicates of QC samples at three concentration levels (LQC, MQC, and HQC) on three separate days.[11]

Table 3: Accuracy and Precision of the Method | QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) | | :--- | :--- | :--- | :--- | | | | Accuracy (% Recovery) | Precision (% RSD) | Accuracy (% Recovery) | Precision (% RSD) | | LLOQ | 1.0 | 105.3 | 8.9 | 103.8 | 11.2 | | LQC | 3.0 | 98.7 | 6.5 | 101.2 | 7.8 | | MQC | 150.0 | 102.1 | 4.2 | 100.5 | 5.1 | | HQC | 800.0 | 99.5 | 3.8 | 98.9 | 4.5 | | Acceptance Criteria | | 85-115% (80-120% for LLOQ) | ≤15% (≤20% for LLOQ) | 85-115% (80-120% for LLOQ) | ≤15% (≤20% for LLOQ) |

The results demonstrate that the method is accurate and precise within the acceptable limits for bioanalytical assays.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LLOQ was established as the lowest concentration on the calibration curve (1 ng/mL) that could be quantified with acceptable accuracy (within ±20%) and precision (RSD ≤20%).[1] The LOD, determined as a signal-to-noise ratio of 3:1, was found to be approximately 0.3 ng/mL.[11]

Stability

The stability of veratric acid in human plasma was assessed under various storage and handling conditions by analyzing QC samples at low and high concentrations.

Table 4: Summary of Stability Studies

Stability Condition Duration Mean Accuracy Deviation (%) Result
Short-Term (Bench-Top) 6 hours at Room Temp. -4.5% Stable
Freeze-Thaw 3 cycles (-80°C to RT) -6.8% Stable
Long-Term 30 days at -80°C -8.1% Stable
Post-Preparative (Autosampler) 24 hours at 10°C -5.2% Stable

| Acceptance Criteria | | Within ±15% of nominal concentration | |

Veratric acid was found to be stable under all tested conditions.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters.[5]

Table 5: Robustness Study Results

Parameter Varied Modification %RSD of Results (n=6)
Flow Rate ± 0.04 mL/min < 5.0%
Column Temperature ± 2 °C < 4.5%
Mobile Phase B Composition ± 2% < 6.2%

| Acceptance Criteria | | RSD should be within acceptable limits |

The method proved to be robust as minor variations in the experimental conditions did not significantly affect the quantification.

cluster_validation Analytical Method Validation Workflow start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Stability robustness->stability end Validated Method stability->end

Workflow for Analytical Method Validation

Conclusion

A highly sensitive, specific, accurate, and robust HPLC-MS/MS method for the quantification of veratric acid in human plasma has been successfully developed and validated. The use of a stable isotope-labeled internal standard, Veratric Acid-d6, ensures high accuracy and precision by correcting for matrix effects and procedural variability.[1] The method demonstrates excellent performance across all validation parameters as per ICH and FDA guidelines and is suitable for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic studies.[1]

References

High-Throughput Analysis of Veratric Acid in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic compound found in various plants and is a metabolite of several pharmaceutical compounds, making its accurate quantification in biological matrices crucial for pharmacokinetic, toxicokinetic, and metabolic studies.[1][2] This document provides detailed application notes and protocols for the high-throughput analysis of veratric acid in biological samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[2] The protocols outlined below are suitable for regulated bioanalysis and can be adapted for various research applications.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the high-throughput analysis of veratric acid using LC-MS/MS and UHPLC-MS/MS methods. The use of a stable isotope-labeled internal standard, such as Veratric Acid-d6, is considered the gold standard for quantitative analysis as it effectively corrects for matrix effects and variability during sample preparation and analysis.[1][3]

Table 1: Mass Spectrometry Parameters for Veratric Acid Analysis

ParameterVeratric AcidVeratric Acid-d6 (Internal Standard)Cinnamaldehyde (B126680) (Internal Standard)
Molecular Formula C₉H₁₀O₄C₉H₄D₆O₄C₉H₈O
Molecular Weight 182.18 g/mol 188.21 g/mol 132.16 g/mol
Precursor Ion ([M+H]⁺) m/z 183.1m/z 189.1m/z 133.00
Product Ion m/z 139.2m/z 145.2m/z 55.00

Data sourced from multiple references.[1][4]

Table 2: Performance Characteristics of Veratric Acid Quantification Methods

ParameterMethod 1 (UHPLC-MS/MS)[4]Method 2 (HPLC-MS/MS)[1]
Biological Matrix Rat PlasmaHuman Plasma
Internal Standard CinnamaldehydeVeratric Acid-d6
Linearity Range 10 - 10,000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.9977≥ 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL1 ng/mL
Intra-day Precision (RSD%) Within ±15%Not Reported
Intra-day Accuracy (%) Within ±15%Not Reported

Experimental Workflow

The general workflow for the high-throughput analysis of veratric acid in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Veratric Acid Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Biological Sample (e.g., Plasma) add_is Add Internal Standard plasma->add_is protein_ppt Protein Precipitation add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Chromatographic Separation (HPLC/UHPLC) supernatant->hplc ms Mass Spectrometric Detection (MS/MS) hplc->ms quant Quantification ms->quant report Reporting quant->report

Fig. 1: Experimental workflow for veratric acid analysis.

Experimental Protocols

Protocol 1: UHPLC-MS/MS for Simultaneous Determination of Veratraldehyde and Veratric Acid in Rat Plasma[4]

This protocol is adapted from a study on the pharmacokinetics of veratraldehyde and its metabolite, veratric acid.[4]

1. Materials and Reagents

  • Veratric Acid (analytical standard)

  • Cinnamaldehyde (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water

  • Rat Plasma

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare stock solutions of veratric acid and cinnamaldehyde in methanol (B129727).

  • Working Standard Solutions: Prepare serial dilutions of the veratric acid stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of cinnamaldehyde.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 10 µL of the cinnamaldehyde internal standard working solution.

    • Add 300 µL of acetonitrile containing 0.2% formic acid to precipitate proteins.[4]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 15,000 rpm for 5 minutes at 4°C.[4]

    • Transfer the clear supernatant to an HPLC vial for analysis.

3. UHPLC-MS/MS Instrument Conditions

  • UHPLC System:

    • Column: YMC-Triart C18 column (50 mm x 2.0 mm, 1.9 µm) or equivalent.[4]

    • Mobile Phase A: 0.2% Formic Acid in Water.[4]

    • Mobile Phase B: 0.2% Formic Acid in Acetonitrile.[4]

    • Flow Rate: 0.3 mL/min.[5]

    • Injection Volume: 2 µL.[5]

    • Column Temperature: 30°C.[4]

    • Total Run Time: 4.5 minutes.[4]

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Scan Type: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions:

      • Veratric Acid: m/z 183.07 → 139.00.[4]

      • Cinnamaldehyde (IS): m/z 133.00 → 55.00.[4]

Protocol 2: High-Throughput HPLC-MS/MS Analysis of Veratric Acid in Human Plasma[1][2]

This protocol is a robust method for the quantification of veratric acid, utilizing a deuterated internal standard for high accuracy and precision.[1][2]

1. Materials and Reagents

  • Veratric Acid (analytical standard)

  • Veratric Acid-d6 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water

  • Human Plasma

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare stock solutions of veratric acid and Veratric Acid-d6 in methanol.[1]

  • Working Standard Solutions: Prepare serial dilutions of the veratric acid stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.[1]

  • Internal Standard Working Solution (100 ng/mL): Dilute the Veratric Acid-d6 stock solution with a 50:50 mixture of methanol and water.[2]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.[2]

    • Add 10 µL of the 100 ng/mL Veratric Acid-d6 internal standard solution.[1]

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.[1]

    • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-MS/MS Instrument Conditions

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 5 µL.[1]

    • Column Temperature: 40°C.[1]

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1]

    • Capillary Voltage: 3.5 kV.[1]

    • Source Temperature: 150°C.[1]

    • Desolvation Temperature: 400°C.[1]

    • MRM Transitions:

      • Veratric Acid: m/z 183.1 → 139.2.[1]

      • Veratric Acid-d6 (IS): m/z 189.1 → 145.2.[1]

Signaling Pathway

Veratric acid has been shown to possess antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by veratric acid, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Veratric Acid Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VA Veratric Acid Keap1_Nrf2 Keap1-Nrf2 Complex VA->Keap1_Nrf2 induces dissociation Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Fig. 2: Veratric acid-activated Nrf2 signaling pathway.

References

Veratric Acid: Application Notes on its Role as a Key Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes serve as a comprehensive guide to the role of veratric acid in organic reactions. Contrary to potential misconceptions, veratric acid is not typically employed as a catalyst. Instead, it is a crucial pharmaceutical intermediate and a versatile building block in the synthesis of more complex molecules.[1][2] This document will detail its primary applications and provide a protocol for a common synthesis of veratric acid itself, a process that utilizes catalysis.

I. The Role of Veratric Acid in Organic Chemistry

Veratric acid (3,4-dimethoxybenzoic acid) is a readily available benzoic acid derivative.[3] Its chemical structure, featuring a carboxylic acid group and two methoxy (B1213986) substituents on the benzene (B151609) ring, makes it a valuable precursor in the synthesis of a variety of organic compounds. It is widely used in the pharmaceutical, agrochemical, and dye industries.[1][4]

Key Applications:

  • Pharmaceutical Intermediate: Veratric acid is a key starting material for the synthesis of numerous active pharmaceutical ingredients (APIs).[2]

  • Organic Synthesis: It serves as a foundational molecule for the construction of more complex chemical architectures.

  • Biological Activity: Veratric acid itself exhibits various biological activities, including antioxidant and anti-inflammatory properties, and is a subject of ongoing research.[5]

II. Synthesis of Veratric Acid via Oxidation of Veratraldehyde

A common and efficient method for the preparation of veratric acid is the oxidation of veratraldehyde. This reaction can be achieved using various oxidizing agents and catalytic systems. One well-documented method involves the use of hydrogen peroxide as the oxidant with a silver nitrate (B79036) catalyst.[6][7]

Quantitative Data Summary

The following table summarizes the key parameters for the synthesis of veratric acid from veratraldehyde.

ParameterValueReference
Starting Material3,4-Dimethoxybenzaldehyde (B141060) (Veratraldehyde)[6]
OxidantHydrogen Peroxide[6]
CatalystSilver Nitrate (AgNO₃)[6]
SolventAcetonitrile[6]
Reaction Temperature50 °C[6]
Reaction Time2.1 hours[6]
Catalyst Loading1/10th weight of starting material[6]
Oxidant Amount10 times weight of starting material[6]

III. Experimental Protocol: Catalytic Oxidation of Veratraldehyde to Veratric Acid

This protocol details the synthesis of veratric acid using silver nitrate as a catalyst.[6]

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Acetonitrile

  • Silver Nitrate (AgNO₃)

  • Hydrogen Peroxide (H₂O₂)

  • Sodium Thiosulfate

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde in acetonitrile.

  • Catalyst Addition: Add silver nitrate to the solution in an amount equal to one-tenth the weight of the 3,4-dimethoxybenzaldehyde.

  • Oxidation: While stirring, slowly add hydrogen peroxide (ten times the weight of the 3,4-dimethoxybenzaldehyde) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature for 2.1 hours.

  • Quenching: After the reaction is complete, quench the reaction by adding sodium thiosulfate.

  • Extraction: Extract the product into dichloromethane.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution.

  • Acidification: Adjust the pH of the aqueous layer to 5-6 using hydrochloric acid.

  • Final Extraction: Extract the aqueous layer again with dichloromethane.

  • Isolation: Combine the organic layers and remove the solvent by vaporization to obtain the final product, veratric acid.

IV. Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of veratric acid from veratraldehyde.

SynthesisWorkflow Start Start: 3,4-Dimethoxybenzaldehyde in Acetonitrile AddCatalyst Add Catalyst: Silver Nitrate Start->AddCatalyst AddOxidant Add Oxidant: Hydrogen Peroxide AddCatalyst->AddOxidant Reaction Reaction: 50°C, 2.1h AddOxidant->Reaction Quench Quench: Sodium Thiosulfate Reaction->Quench Extraction1 Extraction: Dichloromethane Quench->Extraction1 Wash Wash: Sat. Sodium Bicarbonate Extraction1->Wash Acidify Acidify Aqueous Layer: HCl (pH 5-6) Wash->Acidify Extraction2 Final Extraction: Dichloromethane Acidify->Extraction2 Isolate Isolate Product: Veratric Acid Extraction2->Isolate

Caption: Workflow for the synthesis of veratric acid.

References

Application of 3,4-Dimethoxybenzoic Acid in Cosmetic Formulations: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethoxybenzoic acid, also known as veratric acid, is a phenolic compound naturally occurring in various plants and fungi. It is gaining significant attention in the cosmetic industry for its multifaceted beneficial effects on the skin. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of 3,4-Dimethoxybenzoic acid in cosmetic formulations. Its demonstrated antioxidant, anti-inflammatory, photoprotective, and potential skin-lightening properties make it a promising ingredient for a new generation of skincare products.

Key Cosmetic Applications and Mechanisms of Action

3,4-Dimethoxybenzoic acid offers a range of benefits for skin health and appearance, primarily through the following mechanisms:

  • Photoprotection against UVB-Induced Damage: It has been shown to protect skin cells from the harmful effects of UVB radiation by reducing DNA damage, oxidative stress, and apoptosis.[1]

  • Anti-inflammatory Effects: Veratric acid can mitigate inflammation by inhibiting the production of pro-inflammatory mediators in the skin.[2][3]

  • Antioxidant Activity: As a phenolic acid, it possesses the ability to scavenge free radicals, which are major contributors to premature skin aging.

  • Potential Skin Lightening: The structural similarity of veratric acid to other known tyrosinase inhibitors suggests its potential in addressing hyperpigmentation. A study on veratric acid derivatives has shown potent tyrosinase inhibitory activity, indicating that the core structure is a promising scaffold for developing skin-lightening agents.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of 3,4-Dimethoxybenzoic acid from various in vitro and in vivo studies.

Table 1: Photoprotective and Anti-inflammatory Effects of 3,4-Dimethoxybenzoic Acid on UVB-Irradiated HaCaT Keratinocytes

ParameterUVB (20 mJ/cm²)UVB + Veratric Acid (100 µg/mL)% ImprovementReference
CPD Formation (relative units) ~1.8~1.2~33% reduction[1]
Apoptosis (% of Sub-G1 cells) ~25%~10%~60% reduction[1]
Intracellular GSH Level (relative fluorescence) ~0.6~0.9~50% increase[1]
IL-6 Release (pg/mL) ~350~150~57% reduction[3]
PGE₂ Release (pg/mL) ~250~100~60% reduction[3]

Table 2: Antioxidant Activity of 3,4-Dimethoxybenzoic Acid

AssayIC₅₀ (µg/mL)Reference CompoundIC₅₀ of Reference (µg/mL)Reference
DPPH Radical Scavenging 25.4Ascorbic Acid23.8
ABTS Radical Scavenging 24.5Ascorbic Acid24.3

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and validation.

In Vitro Photoprotection and Anti-inflammatory Assays using HaCaT Cells

This protocol outlines the methodology to assess the protective effects of 3,4-Dimethoxybenzoic acid against UVB-induced damage in human keratinocytes (HaCaT cells).

3.1.1. Cell Culture and Treatment:

  • Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed cells in appropriate plates and allow them to adhere overnight.

  • Wash cells with phosphate-buffered saline (PBS) and irradiate with UVB (20 mJ/cm²).

  • Immediately after irradiation, treat the cells with varying concentrations of 3,4-Dimethoxybenzoic acid (e.g., 10-100 µg/mL) in serum-free DMEM for the desired incubation period (e.g., 12-24 hours).

3.1.2. Cyclobutane Pyrimidine Dimer (CPD) Formation Assay:

  • After treatment, harvest the cells and extract genomic DNA.

  • Quantify CPDs using an ELISA-based assay with a specific anti-CPD antibody, following the manufacturer's instructions.

3.1.3. Apoptosis Assay (Sub-G1 Analysis):

  • Harvest cells, wash with PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

  • Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL).

  • Incubate for 30 minutes in the dark and analyze the cell cycle distribution by flow cytometry. The Sub-G1 peak represents the apoptotic cell population.

3.1.4. Measurement of Intracellular Glutathione (GSH) Levels:

  • After treatment, wash the cells and incubate with a GSH-specific fluorescent probe (e.g., monochlorobimane) according to the manufacturer's protocol.

  • Measure the fluorescence intensity using a microplate reader.

3.1.5. Quantification of IL-6 and PGE₂:

  • Collect the cell culture supernatant after the treatment period.

  • Measure the concentrations of Interleukin-6 (IL-6) and Prostaglandin E₂ (PGE₂) using commercially available ELISA kits.

Antioxidant Activity Assays

These protocols describe common methods to evaluate the free radical scavenging capacity of 3,4-Dimethoxybenzoic acid.

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of 3,4-Dimethoxybenzoic acid in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the sample solution followed by the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a buffer (e.g., PBS) to a specific absorbance at 734 nm.

  • Add different concentrations of the 3,4-Dimethoxybenzoic acid solution to the diluted ABTS•+ solution.

  • After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol provides a general method for assessing the potential of 3,4-Dimethoxybenzoic acid to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis.

  • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

  • Prepare a solution of L-DOPA (substrate) in the same buffer.

  • Prepare various concentrations of 3,4-Dimethoxybenzoic acid.

  • In a 96-well plate, add the sample solution and the tyrosinase solution. Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the L-DOPA solution.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

  • Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value. Kojic acid can be used as a positive control.

Melanin Content Assay in B16F10 Melanoma Cells

This protocol outlines a method to evaluate the effect of 3,4-Dimethoxybenzoic acid on melanin production in a cell-based model.

  • Culture B16F10 melanoma cells in DMEM with 10% FBS.

  • Seed the cells and allow them to attach.

  • Treat the cells with a melanogenesis stimulator (e.g., α-melanocyte-stimulating hormone, α-MSH) and different concentrations of 3,4-Dimethoxybenzoic acid for 72 hours.

  • Harvest the cells, wash with PBS, and lyse the cell pellets with a sodium hydroxide (B78521) solution.

  • Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

  • Normalize the melanin content to the total protein content of each sample.

Safety and Toxicological Profile

  • Skin Irritation: A human primary irritation test with 3,4-Dimethoxybenzoic acid showed no irritant reactions.[1] It has a low comedogenic rating of 1, suggesting it is unlikely to clog pores.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways influenced by 3,4-Dimethoxybenzoic acid and the workflows of the described experimental protocols.

UVB_Damage_and_Veratric_Acid_Intervention cluster_0 UVB Radiation cluster_1 Cellular Damage cluster_2 Intervention UVB UVB DNA_Damage DNA Damage (CPD Formation) UVB->DNA_Damage Oxidative_Stress Oxidative Stress (GSH Depletion) UVB->Oxidative_Stress Inflammation Inflammation (↑ IL-6, PGE₂) UVB->Inflammation Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis Veratric_Acid 3,4-Dimethoxybenzoic Acid Veratric_Acid->DNA_Damage Veratric_Acid->Oxidative_Stress Veratric_Acid->Inflammation Veratric_Acid->Apoptosis Melanogenesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA (Hydroxylation) Dopaquinone Dopaquinone DOPA->Dopaquinone (Oxidation) Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Veratric_Acid 3,4-Dimethoxybenzoic Acid (Potential) Veratric_Acid->Tyrosinase Inhibition (Potential) Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_antioxidant Antioxidant Capacity cluster_safety Safety Assessment Cell_Culture Cell Culture (HaCaT or B16F10) Treatment Treatment with 3,4-Dimethoxybenzoic Acid & Stimuli (e.g., UVB, α-MSH) Cell_Culture->Treatment Photoprotection Photoprotection Assays (CPD, Apoptosis, GSH) Treatment->Photoprotection Anti_inflammation Anti-inflammatory Assays (IL-6, PGE₂ ELISA) Treatment->Anti_inflammation Skin_Lightening Skin Lightening Assays (Tyrosinase Inhibition, Melanin Content) Treatment->Skin_Lightening DPPH DPPH Assay IC50 IC₅₀ Determination DPPH->IC50 ABTS ABTS Assay ABTS->IC50 Patch_Test Human Primary Irritation Test HRIPT Human Repeat Insult Patch Test (HRIPT) Patch_Test->HRIPT

References

Application Notes and Protocols: Veratraldehyde Synthesis from 3,4-Dimethoxyphenyl Propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a crucial intermediate in the synthesis of various pharmaceuticals, fragrances, and flavoring agents. Its production from readily available precursors is a subject of significant interest. This document details the reaction mechanism for the formation of veratraldehyde from 3,4-dimethoxyphenyl propene and provides protocols for related synthetic methodologies.

Reaction Mechanism: Enzymatic Oxidation

The transformation of 3,4-dimethoxyphenyl propene (DMPP) to veratraldehyde can be achieved through an enzymatic process catalyzed by Lignin peroxidase (LiP) in the presence of hydrogen peroxide (H₂O₂). This reaction involves the cleavage of the C-C bond in the propenyl side chain of DMPP.[1][2][3][4][5]

The overall reaction mechanism is a complex, seven-step process that includes both enzymatic and non-enzymatic reactions.[1][2][3] The process is initiated by a one-electron oxidation of the aromatic ring by LiP, leading to the formation of a cation radical intermediate.[4] Subsequent non-enzymatic steps involve the addition of water and molecular oxygen, radical species formation, bond transformations, atom rearrangement, and ultimately deacetylation to yield veratraldehyde.[1][2][3][4] Computational studies utilizing Density Functional Theory (DFT) have been employed to elucidate the intricacies of the non-enzymatic steps of this reaction pathway.[1][2][3] The entire mechanism is an endothermic process with varying activation energies for the different transition states.[1][2][3]

ReactionMechanism cluster_enzymatic Enzymatic Step cluster_non_enzymatic Non-Enzymatic Steps DMPP 3,4-Dimethoxyphenyl propene (DMPP) Radical Cation Radical Intermediate DMPP->Radical LiP, H₂O₂ Steps Radical Reactions Water & O₂ Addition Rearrangement Radical->Steps Veratraldehyde Veratraldehyde Steps->Veratraldehyde Deacetylation

Caption: Enzymatic conversion of DMPP to Veratraldehyde.

Experimental Protocols

While direct protocols for the enzymatic conversion of 3,4-dimethoxyphenyl propene are specialized, several well-established chemical synthesis routes for veratraldehyde and analogous compounds can be adapted.

Oxidation of Veratryl Alcohol (Oppenauer Oxidation)

This protocol describes the oxidation of a benzylic alcohol to the corresponding aldehyde, a transformation analogous to the final steps of the DMPP oxidation.[6]

Materials and Equipment:

  • Veratryl alcohol

  • Toluene (B28343)

  • Paraformaldehyde

  • Aluminum isopropoxide (Al(OiPr)₃)

  • Sodium hydroxide (B78521) (NaOH) solution (1N)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 500 mL three-necked flask with Dean-Stark trap and condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Micro-distillation apparatus

Procedure:

  • Charge a 500 mL flask with 20 g of veratryl alcohol and 250 mL of toluene.

  • Heat the mixture to reflux and distill off approximately 25 mL of toluene using the Dean-Stark trap to ensure anhydrous conditions.

  • Cool the solution and add 230 mg of aluminum isopropoxide.

  • Heat the flask to 100°C and slowly add 10 g of dried paraformaldehyde in portions. Foaming will occur as the methanol-toluene azeotrope collects in the trap.

  • If a thick solid forms, add fresh toluene and increase stirring.

  • After the addition of paraformaldehyde is complete, reflux the mixture for 2 hours. The mixture will turn yellow.

  • Cool the reaction mixture and transfer it to a 1 L separatory funnel.

  • Add 300 mL of 1N NaOH solution, which will cause the precipitation of a fine white solid (Al₂O₃).

  • Separate the toluene layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the toluene under vacuum using a rotary evaporator.

  • Purify the resulting residue by micro-distillation under vacuum to obtain veratraldehyde, which should crystallize upon cooling.

Oppenauer_Oxidation_Workflow start Start: Veratryl Alcohol + Toluene reflux_dry Reflux with Dean-Stark (Azeotropic Drying) start->reflux_dry add_reagents Add Al(OiPr)₃ and Paraformaldehyde at 100°C reflux_dry->add_reagents reflux_reaction Reflux for 2 hours add_reagents->reflux_reaction workup Quench with NaOH, Separate Layers reflux_reaction->workup dry_concentrate Dry with Na₂SO₄, Concentrate workup->dry_concentrate purify Micro-distillation dry_concentrate->purify end End: Pure Veratraldehyde purify->end

Caption: Workflow for Oppenauer Oxidation of Veratryl Alcohol.

Ozonolysis of Isoeugenol (B1672232)

This method demonstrates the cleavage of a propenyl side chain using ozone, a reaction directly applicable to 3,4-dimethoxyphenyl propene. This protocol is adapted from the synthesis of vanillin (B372448) from isoeugenol.[7]

Materials and Equipment:

  • Isoeugenol (or 3,4-dimethoxyphenyl propene)

  • Sodium hydroxide

  • Ozone generator

  • Reaction vessel with gas inlet

  • Sodium sulfite (B76179) solution

  • Extraction solvent (e.g., dichloromethane)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium isoeugenolate by dissolving isoeugenol in an aqueous sodium hydroxide solution.

  • Transfer the solution to an oxidation reaction vessel.

  • Bubble ozone gas through the solution. The reaction is typically exothermic and may require cooling.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Once the reaction is complete, add a sodium sulfite solution to decompose any residual ozonides.

  • Neutralize the reaction mixture with acid.

  • Extract the crude product with a suitable organic solvent.

  • Wash the organic layer with water, dry over an anhydrous salt, and concentrate under reduced pressure to yield crude veratraldehyde.

  • Further purification can be achieved by crystallization or distillation.

Data Presentation

The following table summarizes quantitative data for various veratraldehyde synthesis methods.

Synthesis RouteStarting MaterialKey ReagentsReaction TimeYield (%)Melting Point (°C)Reference
MethylationVanillinDimethyl sulfate, NaOH~1 hour82-95%42.5-46[8]
OxidationVeratryl alcoholParaformaldehyde, Al(OiPr)₃~2 hours89%Not Specified[6][8]
FormylationVeratrolePOCl₃, DMF5-6 hours~81%Not Specified[8][9]
OzonolysisIsoeugenolOzone, NaOHNot SpecifiedHigh (implied)Not Applicable[7]

Conclusion

The formation of veratraldehyde from 3,4-dimethoxyphenyl propene is a well-studied reaction, particularly through enzymatic pathways involving Lignin peroxidase. For laboratory and industrial synthesis, alternative chemical methods such as the oxidation of veratryl alcohol or ozonolysis of the propenyl side chain offer high yields and established protocols. The choice of method will depend on the available starting materials, desired scale, and environmental considerations. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Troubleshooting & Optimization

How to increase the yield of 3,4-Dimethoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Dimethoxybenzoic Acid Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of 3,4-Dimethoxybenzoic acid (Veratric acid) and increase product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing 3,4-Dimethoxybenzoic acid?

The most prevalent methods start from veratraldehyde or its precursor, vanillin. Key approaches include:

  • Oxidation with Hydrogen Peroxide (H₂O₂): A modern, high-yield method that uses H₂O₂ in an alkaline aqueous solution. This approach is favored for its efficiency, reduced cost, and avoidance of organic solvents and heavy metals.[1]

  • Catalytic Air Oxidation: An industrially scalable and cost-effective method using air or oxygen as the oxidant in the presence of a metal catalyst, such as cobalt acetate. This process can achieve very high conversion and selectivity under optimized temperature and pressure.[2]

  • Oxidation with Potassium Permanganate (KMnO₄): A classic, strong oxidizing agent capable of converting veratraldehyde to veratric acid.[3] While effective, it requires careful control of reaction conditions to prevent side reactions and can generate manganese dioxide (MnO₂) waste.[4][5]

  • Disproportionation (Cannizzaro-type) Reaction: Involves treating veratraldehyde with a strong base in the presence of an aldehyde like formaldehyde, causing it to disproportionate into veratryl alcohol and the salt of veratric acid.[6][7]

Q2: My reaction yield is consistently low. What are the most critical factors I should investigate?

Low yield is a common issue that can typically be traced back to one of several key parameters:

  • Reaction Temperature: Overly high temperatures can promote side reactions, such as decarboxylation, especially during nitration steps if those are part of a larger synthesis plan.[8][9] Conversely, a temperature that is too low will lead to an incomplete reaction.

  • pH Control: Maintaining the correct pH during the reaction and, critically, during the workup is essential. The oxidation is typically run under basic conditions. During product isolation, acidification must be precise (e.g., to pH 2-4) to ensure complete precipitation of the carboxylic acid without it re-dissolving.[1][6]

  • Oxidant Stoichiometry: Using an insufficient amount of oxidant will result in an incomplete reaction and unreacted starting material. An excessive amount can lead to over-oxidation and degradation of the aromatic ring.[4]

  • Purity of Starting Material: The starting material, veratraldehyde, can auto-oxidize in the air to the desired product, but other impurities can introduce competing side reactions.

  • Product Loss During Workup: Significant product can be lost during filtration, washing, and recrystallization steps. Ensure the product is fully precipitated before filtration (cooling can help) and use minimal amounts of cold solvent for washing.[2]

Q3: How can I minimize the formation of byproducts?

Byproduct formation is highly dependent on the chosen synthesis route.

  • For Permanganate Oxidation: The primary byproduct is manganese dioxide (MnO₂). More significant issues arise from over-oxidation if the temperature is not controlled. Maintaining a consistent temperature and avoiding localized "hot spots" is crucial.[10]

  • For Catalytic Air Oxidation: High selectivity (up to 99%) can be achieved by carefully controlling temperature, air pressure, and catalyst loading.[2] Deviation from optimal conditions can reduce selectivity.

  • For Nitration Reactions: If performing subsequent reactions like nitration on the veratric acid ring, decarboxylation can be a major side reaction, forming 3,4-dimethoxybenzene. This can be mitigated by keeping the reaction temperature low.[9]

Troubleshooting Guide

Problem: Low yield after oxidation of veratraldehyde.

This guide provides a logical flow for diagnosing and solving issues related to low product yield.

Caption: Troubleshooting flowchart for low yield synthesis.

Problem: Final product is impure, off-color, or has a low melting point.

IssuePossible CauseRecommended Solution
Brown/Gray Powder MnO₂ Contamination (from KMnO₄ reaction): The fine MnO₂ precipitate is difficult to filter completely.Filter the hot, basic reaction mixture through a pad of Celite® or diatomaceous earth before acidification. This removes the MnO₂ while the product is still dissolved as its sodium salt.
Off-White/Yellow Product Unreacted Starting Material: The reaction did not go to completion, leaving residual veratraldehyde.Increase reaction time or slightly increase oxidant stoichiometry. Purify the crude product via recrystallization or an acid-base extraction to remove the neutral aldehyde.[2]
Low Melting Point Solvent Contamination: The product was not dried sufficiently after filtration or recrystallization.Dry the product under vacuum, possibly with gentle heating (e.g., in a vacuum oven at 80°C[1]), until a constant weight is achieved.
Multiple Spots on TLC Side Products: The reaction conditions were not optimal, leading to byproducts.Review the reaction parameters (temperature, pH). Purify the final product via recrystallization from a suitable solvent like methanol (B129727) or toluene.[2]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes reaction conditions and reported yields for common synthesis routes to 3,4-Dimethoxybenzoic acid.

MethodStarting MaterialKey ReagentsConditionsYield/SelectivityReference
Catalytic Air OxidationVeratraldehydeCobalt (II) acetate, Air130°C, 1 MPa air pressure, 3 hours99% selectivity at 100% conversion[2]
Hydrogen Peroxide OxidationVeratraldehydeH₂O₂, NaOH, Water30-35°C (addition), then 55-60°C>99.2% (by liquid phase measurement)[1]
DisproportionationVeratraldehydeKOH, Paraformaldehyde~100°C, 4 hours93.7%[6]
Phase Transfer CatalysisAlkyl-aromaticsKMnO₄, CTAB (PTC)70-80°C80-95% (general for aromatic acids)[5]

Experimental Protocols

High-Yield Synthesis via Hydrogen Peroxide Oxidation

This protocol is adapted from a high-yield, environmentally conscious method.[1]

G reagents Step 1: Reagent Setup - Charge reactor with Veratraldehyde and Water. - Heat to 40°C with stirring until dissolved. - Add 30% NaOH solution. reaction Step 2: Oxidation - Slowly add 30% H₂O₂ over 3-5 hours. - Maintain internal temperature at 30-35°C. - After addition, stir and heat to 55-60°C for 2-3 hours. reagents->reaction Heat to 40°C workup Step 3: Workup & Acidification - Cool the reaction mixture to below 25°C. - Slowly add 30% HCl to adjust pH to ~2. - Stir for 2-4 hours as a white precipitate forms. reaction->workup Reaction Complete (TLC/HPLC) isolation Step 4: Isolation & Drying - Filter the white solid. - Wash the filter cake with room temperature water until pH is 5-6. - Dry the product at 80°C to a constant weight. workup->isolation Precipitate Forms

Caption: Experimental workflow for H₂O₂ oxidation of veratraldehyde.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine 60g of veratraldehyde with 300-800mL of water. Heat the mixture to 40°C and stir until all the aldehyde has dissolved. Add 50-90mL of 30% aqueous sodium hydroxide (B78521) and stir for 15 minutes.[1]

  • Oxidation: Begin the slow, dropwise addition of 180mL of 30% hydrogen peroxide. The addition should take between 3 to 5 hours. During this time, carefully control the internal temperature, maintaining it between 30-35°C using a cooling bath if necessary.[1]

  • Reaction Completion: After the hydrogen peroxide addition is complete, continue stirring for 30 minutes. Then, heat the mixture to 55°C and hold for 2 hours, followed by heating to 60°C for an additional 3 hours. Monitor the reaction for the disappearance of veratraldehyde (e.g., by TLC or HPLC). The reaction is complete when veratraldehyde content is below 0.5%.[1]

  • Acidification and Precipitation: Cool the reaction mixture to below 25°C. Slowly add 30% hydrochloric acid to adjust the pH to approximately 2. A white solid will precipitate. Continue stirring for 2-4 hours to ensure complete precipitation.[1]

  • Isolation: Collect the white precipitate by filtration. Wash the filter cake with room temperature water until the pH of the filtrate is between 5 and 6.[1]

  • Drying: Dry the isolated solid at 80°C until a constant weight is achieved to yield pure 3,4-Dimethoxybenzoic acid.[1]

References

Troubleshooting low yield in veratric acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the esterification of veratric acid, specifically focusing on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my veratric acid esterification yield unexpectedly low?

Low yield in Fischer esterification, a common method for this conversion, is often due to the reaction's reversible nature. The process involves a chemical equilibrium between the reactants (veratric acid and alcohol) and the products (ester and water).[1][2][3] Without specific measures, the reaction may not proceed to completion, leaving a significant amount of unreacted starting material.[1]

Key factors contributing to low yield include:

  • Equilibrium Limitations: The reaction naturally stops when it reaches equilibrium, which may not favor a high concentration of the ester product. Using equimolar amounts of reactants might result in yields around 65-70%.[2][4]

  • Presence of Water: As water is a byproduct, its accumulation can shift the equilibrium back towards the reactants (hydrolysis), effectively reducing the net yield of the ester.[1][2]

  • Inefficient Catalysis: An insufficient amount of catalyst or a deactivated catalyst will slow the reaction rate, preventing it from reaching equilibrium in a practical timeframe.[1]

  • Suboptimal Temperature: If the temperature is too low, the reaction will be excessively slow. Conversely, temperatures that are too high can promote side reactions, such as the dehydration of the alcohol.[1][5]

Q2: How can I shift the reaction equilibrium to favor product formation and increase my yield?

To drive the reaction towards the ester product, you can apply Le Chatelier's principle. Effective strategies include:

  • Use an Excess of a Reactant: Employing a large excess of one reactant, typically the less expensive alcohol which can also serve as the solvent, will push the equilibrium towards the product side.[2][6] For instance, increasing the alcohol-to-acid ratio from 1:1 to 10:1 can significantly increase ester yield.[2]

  • Remove Water as it Forms: Actively removing water from the reaction mixture is a highly effective method. This can be accomplished using a Dean-Stark apparatus, which collects water as an azeotrope with a solvent like toluene, preventing it from participating in the reverse reaction.[2][4][7]

Q3: What are potential side reactions in veratric acid esterification?

While the primary reaction is ester formation, other chemical pathways can consume reactants and lower the yield of the desired product.

  • Alcohol Dehydration: At high temperatures, the acid catalyst can cause the alcohol to dehydrate, forming an ether or an alkene.[1][5]

  • Self-Condensation: If the veratric acid starting material has other reactive functional groups, self-condensation reactions could occur.[8]

  • Reactions with Impurities: Impurities in the starting materials, such as the presence of other alcohols in the solvent, can lead to the formation of undesired ester byproducts.[8]

Q4: I'm having trouble separating my ester from the reaction mixture. What could be the cause?

Separation difficulties can arise, particularly during the workup phase.

  • Poor Phase Separation: If a low-molecular-weight alcohol like ethanol (B145695) is used in excess, the resulting ester (e.g., ethyl veratrate) may have significant solubility in the aqueous wash solutions, making a clean separation in a separatory funnel difficult.[9]

  • Incomplete Neutralization: Unreacted carboxylic acid must be neutralized, typically by washing with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[10] If acid remains, it can complicate purification. The neutralization step can be identified by effervescence as CO₂ is released.[11]

Q5: What catalyst should I use for the esterification of veratric acid?

  • Strong Protic Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common, effective, and inexpensive catalysts for Fischer esterification.[1][6]

  • Lewis Acids: Boron trifluoride (BF₃) can also be used as an effective catalyst.[7]

  • Coupling Reagents: For milder conditions that avoid high heat and strong acids, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. This method can produce very high yields (over 95%) at lower temperatures (30-33°C).[12]

Data Presentation

The following table summarizes yield data from various esterification methods, providing a comparison of reaction conditions.

Carboxylic AcidAlcoholCatalyst / MethodMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Yield (%)Reference
Veratric AcidMethanol (B129727)DCC1.2:133395.1[12]
Veratric AcidMethanolDCC1.5:130397.0[12]
Acetic AcidEthanolAcid Catalyst1:1Reflux-~65[2]
Acetic AcidEthanolAcid Catalyst10:1Reflux-97[2]
Lauric AcidMethanolFerric-Alginate16:1Reflux399
Hippuric AcidCyclohexanolp-TsOH (Dean-Stark)1:1Reflux3096[7]

Experimental Protocols

Protocol 1: High-Yield Esterification of Veratric Acid using DCC [12]

This protocol describes the synthesis of methyl 3,4-dimethoxybenzoate under mild conditions.

  • Reaction Setup: In a suitable flask, add dichloromethane (B109758) (e.g., 2000g).

  • Add Reactants: Add veratric acid (e.g., 500g) and methanol (e.g., 132g, for a 1.5:1 molar ratio). Stir the mixture for 30 minutes.

  • Initiate Reaction: Add dicyclohexylcarbodiimide (DCC) (e.g., 680g).

  • Reaction Conditions: Heat the mixture to 30°C and maintain this temperature for 3 hours, monitoring the reaction progress as needed.

  • Quench and Workup: After the reaction is complete, cool the mixture to 15-25°C. Add water (e.g., 200g) and stir for 30 minutes.

  • Purification:

    • Filter the mixture via pressure filtration to remove the solid dicyclohexylurea (DCU) byproduct.

    • Wash the resulting organic phase with water (e.g., 200g).

    • Remove the solvent (dichloromethane) by distillation or rotary evaporation to obtain the target product, methyl 3,4-dimethoxybenzoate.

Protocol 2: General Fischer Esterification with Acid Catalyst [3][7][10]

This protocol provides a general procedure for acid-catalyzed esterification.

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (e.g., 1 equivalent) and the alcohol (in excess, often used as the solvent, e.g., 5-10 equivalents).

  • Add Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops or ~5% of the acid moles).[4]

  • Reaction Conditions: Heat the mixture to reflux for several hours.[3] For higher yields, use a Dean-Stark trap to remove water if the alcohol is not serving as the solvent.[7]

  • Workup and Neutralization:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate) and transfer to a separatory funnel.[7]

    • Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.[7] Wash again with saturated NaCl solution (brine).

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the crude ester.

    • Further purify the ester by distillation if necessary.[10]

Visual Guides

The following diagrams illustrate key workflows and concepts in veratric acid esterification.

G start Low Ester Yield Observed check_reaction Reaction at Equilibrium? start->check_reaction check_water Was Water Removed? check_reaction->check_water No check_purity Purity of Starting Materials? check_reaction->check_purity Yes check_reactants Excess Reactant Used? check_water->check_reactants No sol_drive Drive Equilibrium: - Use excess alcohol - Remove H₂O (Dean-Stark) check_water->sol_drive Yes, but still low check_catalyst Catalyst Active & Sufficient? check_reactants->check_catalyst Yes check_reactants->sol_drive No check_temp Optimal Temperature? check_catalyst->check_temp Yes sol_catalyst Optimize Catalyst: - Increase loading - Use fresh catalyst check_catalyst->sol_catalyst No sol_temp Adjust Temperature: - Increase for rate - Decrease to avoid side reactions check_temp->sol_temp No sol_purify Purify Reactants check_purity->sol_purify No

Caption: Troubleshooting workflow for diagnosing causes of low ester yield.

G cluster_reactants Reactants cluster_products Products Veratric Acid Veratric Acid Alcohol Alcohol Ester Ester Water Water Veratric AcidAlcohol Veratric AcidAlcohol EsterWater EsterWater Veratric AcidAlcohol->EsterWater Esterification (k₁) H⁺ Catalyst EsterWater->Veratric AcidAlcohol Hydrolysis (k₋₁)

Caption: The reversible equilibrium of Fischer esterification.

References

Identifying and removing impurities from 3,4-Dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 3,4-Dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in 3,4-Dimethoxybenzoic acid?

A1: Depending on the synthetic route and storage conditions, common impurities in 3,4-Dimethoxybenzoic acid (also known as veratric acid) may include:

  • Starting materials: Residual precursors from synthesis, such as veratraldehyde.

  • Intermediates and by-products: Incompletely methylated compounds (e.g., vanillic acid), or decarboxylated species.

  • Isomers: Other dimethoxybenzoic acid isomers that may form during synthesis.

  • Related benzoic acid derivatives: Other substituted benzoic acids with similar structures.

  • Degradation products: Arising from improper handling or storage.

  • Residual solvents: Solvents used in the synthesis or purification process.

Q2: Which analytical techniques are recommended for assessing the purity of 3,4-Dimethoxybenzoic acid?

A2: Several analytical methods can be employed to determine the purity of 3,4-Dimethoxybenzoic acid:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantitative analysis of purity and detecting non-volatile impurities.

  • Gas Chromatography (GC): Suitable for volatile impurities and may require derivatization of the carboxylic acid to an ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for identifying and quantifying impurities.

  • Melting Point Analysis: A rapid and straightforward technique to get a qualitative indication of purity. Pure 3,4-Dimethoxybenzoic acid has a sharp melting point in the range of 179-182 °C. A broader melting range at a lower temperature suggests the presence of impurities.

Q3: What are the most effective methods for purifying 3,4-Dimethoxybenzoic acid?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: A highly effective method for removing small amounts of impurities from a solid sample.

  • Acid-Base Extraction: Useful for separating acidic 3,4-Dimethoxybenzoic acid from neutral or basic impurities.

  • Column Chromatography: A powerful technique for separating compounds with different polarities, effective when dealing with a complex mixture of impurities.

Data Presentation: Purity Benchmarks

While the initial purity of 3,4-Dimethoxybenzoic acid can vary significantly based on its source, the goal of purification is typically to achieve a purity level suitable for the intended application, often exceeding 99%.

MethodTypical Purity AchievedReference
Commercial (High Grade)≥99%
After Recrystallization>99.5%General laboratory practice
After Column Chromatography>99%General laboratory practice
After Acid-Base ExtractionVariable, depends on impurity typeGeneral laboratory practice

Experimental Protocols & Workflows

Recrystallization

Recrystallization is a technique used to purify a crystalline compound by dissolving it in a hot solvent and then allowing it to cool, whereupon the compound crystallizes out, leaving impurities in the solution.

Experimental Workflow for Recrystallization

Recrystallization_Workflow Recrystallization Workflow for 3,4-Dimethoxybenzoic Acid A Dissolve crude 3,4-Dimethoxybenzoic acid in minimum amount of hot solvent (e.g., ethanol (B145695)/water) B Hot filtration to remove insoluble impurities A->B C Allow filtrate to cool slowly to room temperature B->C D Cool in an ice bath to maximize crystal formation C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G H Assess purity (e.g., melting point, HPLC) G->H

Caption: A typical workflow for the purification of 3,4-Dimethoxybenzoic acid via recrystallization.

Detailed Protocol for Recrystallization:

  • Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. 3,4-Dimethoxybenzoic acid is soluble in hot ethanol and less soluble in cold water.

  • Dissolution: Place the crude 3,4-Dimethoxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Hot Filtration (Optional): If there are visible insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Acid-Base Extraction

This technique separates compounds based on their different acid-base properties and their resulting differential solubility in aqueous and organic solvents.

Logical Relationship in Acid-Base Extraction

Acid_Base_Extraction Acid-Base Extraction Logic cluster_organic Organic Phase (e.g., Diethyl Ether) cluster_aqueous Aqueous Phase A Crude Mixture (3,4-Dimethoxybenzoic Acid + Neutral Impurity) B Add Aqueous Base (e.g., NaHCO3) A->B D Neutral Impurity C Sodium 3,4-Dimethoxybenzoate (Water-Soluble Salt) F Add Aqueous Acid (e.g., HCl) C->F E Purified 3,4-Dimethoxybenzoic Acid (Precipitate) B->D Neutral component does not react B->C Acidic component reacts F->E Protonation and Precipitation

Caption: The logical separation of an acidic compound from a neutral impurity using acid-base extraction.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude 3,4-Dimethoxybenzoic acid containing neutral impurities in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated 3,4-Dimethoxybenzoic acid (sodium 3,4-dimethoxybenzoate) will be in the aqueous layer, while neutral impurities will remain in the organic layer.

  • Isolation of Impurities: Drain the lower aqueous layer. The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the neutral impurities.

  • Regeneration of Acid: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute strong acid (e.g., 2M HCl) until the precipitation of 3,4-Dimethoxybenzoic acid is complete (check with pH paper).

  • Collection: Collect the precipitated pure 3,4-Dimethoxybenzoic acid by vacuum filtration.

  • Washing and Drying: Wash the crystals with cold water and dry them thoroughly.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica (B1680970) gel) while being carried through by a liquid mobile phase.

Experimental Workflow for Column Chromatography

Column_Chromatography_Workflow Column Chromatography Workflow A Prepare the column with a slurry of silica gel in the eluent B Load the crude sample (dissolved in a minimum amount of solvent) onto the column A->B C Elute the column with a suitable solvent system (e.g., hexane/ethyl acetate) B->C D Collect fractions sequentially C->D E Monitor fractions by Thin Layer Chromatography (TLC) D->E F Combine fractions containing the pure product E->F G Evaporate the solvent to obtain the purified compound F->G H Assess purity G->H

Caption: A generalized workflow for the purification of 3,4-Dimethoxybenzoic acid using column chromatography.

Detailed Protocol for Column Chromatography:

  • Stationary Phase and Eluent Selection: For 3,4-Dimethoxybenzoic acid, silica gel is a common stationary phase. The eluent is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent, ensuring there are no air bubbles or cracks in the packing.

  • Sample Loading: Dissolve the crude 3,4-Dimethoxybenzoic acid in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions as the solvent flows through. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure 3,4-Dimethoxybenzoic acid.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated.- The rate of cooling is too slow.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Oiling out (product separates as a liquid) - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated.- Impurities are present that depress the melting point.- Reheat the solution and add more solvent.- Try a different solvent or solvent system with a lower boiling point.- Allow the solution to cool more slowly.
Low recovery of purified product - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the washing solvent is ice-cold.- Keep the filtration apparatus hot during hot filtration.
Colored impurities remain in crystals - The impurity has similar solubility to the product.- The cooling was too rapid, trapping impurities.- Add activated charcoal to the hot solution before filtration (use sparingly).- Allow for slower cooling of the filtrate.- A second recrystallization may be necessary.
Acid-Base Extraction Issues
ProblemPotential Cause(s)Suggested Solution(s)
Emulsion formation (a third layer between organic and aqueous phases) - Vigorous shaking.- High concentration of dissolved species.- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution).- Filter the mixture through a pad of Celite.
Incomplete extraction of the acid - Insufficient amount of base used.- Inadequate mixing of the two phases.- Ensure a molar excess of the base is used.- Shake the separatory funnel for a longer duration.- Perform multiple extractions with smaller volumes of the basic solution.
Low recovery of the acid after acidification - Incomplete precipitation.- The product is somewhat soluble in water.- Ensure the aqueous solution is sufficiently acidified (check with pH paper).- Cool the solution thoroughly in an ice bath.- If the product remains in solution, perform a back-extraction into an organic solvent.
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping bands) - Inappropriate eluent polarity.- Column was overloaded with the sample.- Poorly packed column (cracks or channels).- Optimize the eluent system using TLC.- Use a larger column or a smaller amount of sample.- Repack the column carefully to ensure it is homogeneous.
Compound is stuck on the column - The eluent is not polar enough.- The compound is interacting too strongly with the silica gel.- Gradually increase the polarity of the eluent.- If the compound is acidic, adding a small amount of acetic acid to the eluent can help.
Tailing of bands on the column - The sample was loaded in a solvent that is too polar.- The compound is interacting strongly with the stationary phase.- Dissolve the sample in the eluent or a less polar solvent for loading.- Consider using a different stationary phase or adding a modifier to the eluent.
Cracking of the silica gel bed - The column ran dry.- Heat generated from the adsorption of a polar solvent onto dry silica.- Always keep the solvent level above the top of the silica gel.- Pack the column using a slurry method to dissipate heat.

Optimizing reaction conditions for the synthesis of veratric acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of veratric acid and its derivatives.

I. Synthesis of Veratric Acid

Veratric acid (3,4-dimethoxybenzoic acid) is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Common synthetic routes include the oxidation of veratraldehyde or the haloform reaction of 3,4-dimethoxy acetophenone.

Experimental Protocols

Protocol 1: Oxidation of Veratraldehyde with Hydrogen Peroxide

This method involves the oxidation of veratraldehyde using hydrogen peroxide in an alkaline aqueous solution.[4]

  • Dissolution: In a reaction vessel, add 60g of veratraldehyde to 300-800mL of water and heat to 40°C with stirring until fully dissolved.

  • Salification: Add 50-90mL of 30% liquid caustic soda and stir thoroughly.

  • Oxidation: Slowly add 180mL of hydrogen peroxide over 3-5 hours, maintaining the temperature between 30-35°C.

  • Heating: After the addition is complete, raise the temperature to 55°C and maintain for 2 hours, then increase to 60°C for an additional 3 hours.

  • Acidification: Cool the reaction mixture to below 25°C and slowly adjust the pH to 2 with 30% hydrochloric acid.

  • Isolation: Filter the precipitate, wash with water until the pH of the filtrate is 5-6, and dry at 80°C to obtain veratric acid.[4]

Protocol 2: Disproportionation of Veratraldehyde

This method utilizes a disproportionation reaction of veratraldehyde in an alcohol-water solvent.[5]

  • Reaction Setup: In a flask equipped with a stirrer, condenser, and thermometer, add veratraldehyde (e.g., 107.9g, 0.65mol), potassium hydroxide (B78521) (218.4g, 3.9mol), and paraformaldehyde (97.5g, 3.25mol) to an ethanol-water solution (e.g., 700mL, 25% water v/v).[5]

  • Reaction: Heat the mixture to approximately 100°C and react for 4 hours to form the veratrate salt.[5]

  • Acidification: Cool the mixture to room temperature and add 5% (w/w) nitric acid dropwise over 1.5 hours until the pH reaches 3.[5]

  • Isolation: Filter the resulting solid, wash with water, and dry to yield veratric acid.

Data Presentation: Veratric Acid Synthesis Conditions
Starting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
VeratraldehydeKOH, ParaformaldehydeEthanol (B145695)/Water100493.7[5]
VeratraldehydeCa(OH)₂, FormalinIsopropanol/Water502.588.5[5]
VeratraldehydeNa₂CO₃, Formalinn-Butanol/Water501.582.6[5]
3,4-dimethoxy acetophenoneNaOH, NaOCl---~90[6]
Troubleshooting Guide & FAQs

Q1: My veratric acid yield is low when starting from veratraldehyde. What are the possible causes?

  • Incomplete Oxidation/Disproportionation: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time or slightly increase the temperature.

  • Suboptimal pH for Precipitation: The pH for acidification is crucial for maximizing the precipitation of veratric acid. A pH that is too high or too low can lead to incomplete precipitation. The optimal pH is typically between 2 and 4.[5]

  • Loss During Workup: Veratric acid has some solubility in water, especially at higher temperatures. Ensure the mixture is sufficiently cooled before filtration to minimize losses.

Q2: The final product is off-color (yellow or brown). How can I improve its purity?

  • Recrystallization: Dissolve the crude veratric acid in a suitable hot solvent, such as ethanol or an ethanol-water mixture, and allow it to cool slowly to form purer crystals.

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtering.

Q3: The reaction with veratraldehyde and alkali is very slow. What can I do?

  • Choice of Base: Stronger bases like potassium hydroxide tend to facilitate a faster reaction compared to weaker bases like sodium carbonate.[5]

  • Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, be cautious of potential side reactions at excessively high temperatures.

Experimental Workflow Diagram

G General Workflow for Veratric Acid Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification start Starting Material (e.g., Veratraldehyde) reaction Reaction (Oxidation or Disproportionation) start->reaction acidification Acidification reaction->acidification filtration Filtration acidification->filtration washing Washing filtration->washing drying Drying washing->drying purification Optional: Recrystallization drying->purification end end purification->end Pure Veratric Acid

Caption: General workflow for the synthesis and purification of veratric acid.

II. Synthesis of Veratric Acid Esters

Fischer esterification is a common method for preparing esters of veratric acid, involving the reaction of veratric acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of Veratric Acid

This protocol describes the synthesis of methyl veratrate.

  • Reaction Setup: In a round-bottom flask, dissolve veratric acid (1.0 eq) in a large excess of methanol (B129727) (which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[7][8]

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.[9]

  • Workup: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography if necessary.

Troubleshooting Guide & FAQs

Q1: The esterification reaction is not going to completion. How can I increase the yield?

  • Le Chatelier's Principle: Fischer esterification is an equilibrium reaction. To drive the equilibrium towards the product, use a large excess of the alcohol or remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.[7]

  • Catalyst: Ensure the acid catalyst is active and present in a sufficient amount.

  • Reaction Time: Esterification of aromatic acids can be slower than that of aliphatic acids.[10] You may need to increase the reflux time.

Q2: I am having trouble separating the product from the unreacted carboxylic acid.

  • Base Wash: During the workup, a thorough wash with a saturated sodium bicarbonate or sodium carbonate solution is crucial to deprotonate and remove the unreacted veratric acid into the aqueous layer.[11]

  • Column Chromatography: If a base wash is insufficient, column chromatography can effectively separate the less polar ester from the more polar carboxylic acid.

Q3: The reaction mixture turned dark during reflux.

  • Decomposition: Excessive heat or a high concentration of the acid catalyst can sometimes lead to decomposition or side reactions, causing the mixture to darken. Try reducing the temperature slightly or using a milder catalyst.

III. Synthesis of Veratric Acid Amides

Amide derivatives of veratric acid are often synthesized using coupling reagents to activate the carboxylic acid.

Experimental Protocols

Protocol 1: Amidation using PPh₃/I₂

This method provides a simple procedure for the synthesis of veratric acid amides.[12]

  • Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (B44618) (PPh₃, 1.0 eq) and iodine (I₂, 1.0 eq) in dry dichloromethane (B109758) (CH₂Cl₂) and stir at 0°C for 5 minutes.[12]

  • Acid Addition: Add veratric acid (1.0 eq) to the mixture.

  • Base and Amine Addition: Add N,N-diisopropylethylamine (iPr₂NEt, 1.5 eq) dropwise, followed by the desired amine (1.0 eq).[12]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Dilute the reaction mixture with water and extract with CH₂Cl₂. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude amide by column chromatography.

Protocol 2: Amidation using EDC/HOBt

This is a widely used method for amide bond formation.[13]

  • Reaction Setup: Dissolve veratric acid (1.0 eq), the amine (1.0-1.2 eq), and 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).[13]

  • Coupling Agent: Cool the mixture to 0°C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 eq).[14]

  • Reaction: Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation: Amidation of Veratric Acid
AmineCoupling ReagentBaseSolventYield (%)Reference
IndolinePPh₃/I₂iPr₂NEtCH₂Cl₂83[12]
N,O-dimethylhydroxylamine·HClPPh₃/I₂iPr₂NEtCH₂Cl₂69 (Weinreb amide)[12]
Troubleshooting Guide & FAQs

Q1: My amidation reaction is slow or incomplete.

  • Coupling Reagent Activity: Ensure your coupling reagents (e.g., EDC, HBTU) are fresh and have not been degraded by moisture. EDC is particularly moisture-sensitive.[15]

  • Solvent Purity: Use anhydrous solvents, as water can hydrolyze the activated acid intermediate and quench the coupling reagent.[15]

  • Steric Hindrance: If either the veratric acid or the amine is sterically hindered, the reaction may require longer times, elevated temperatures, or a more powerful coupling reagent like HATU.

  • Weakly Nucleophilic Amine: Electron-deficient anilines or other weakly nucleophilic amines may require more forcing conditions or specific protocols to achieve good yields.[16]

Q2: I am having difficulty removing the urea (B33335) byproduct from my EDC-coupled reaction.

  • Acidic Wash: The urea byproduct (EDU) has some basicity and can be removed with a dilute acid wash (e.g., 1M HCl) during the workup.

  • Filtration: In some cases, if the urea byproduct is insoluble in the reaction solvent, it can be removed by filtration before the aqueous workup.

Q3: My TLC plate is messy, showing multiple spots.

  • Side Reactions: Side reactions can occur, such as the formation of N-acylurea from the activated acid and EDC. Using an additive like HOBt can help suppress this side reaction by forming a more stable active ester.[17]

  • Degradation: If the reaction is heated, some starting materials or products may be thermally unstable.

Troubleshooting Logic Diagram

G Troubleshooting Low Yield in Amidation Reactions start Low Yield or Incomplete Reaction check_sm Check TLC: Starting Materials (SM) Present? start->check_sm check_reagents Are coupling reagents and solvents fresh and anhydrous? check_sm->check_reagents Yes end Problem may be in workup/purification. check_sm->end No, SM consumed increase_time_temp Increase reaction time or temperature check_reagents->increase_time_temp Yes replace_reagents Replace reagents and dry solvents check_reagents->replace_reagents No check_amine Is the amine weakly nucleophilic or sterically hindered? increase_time_temp->check_amine change_reagent Use a more powerful coupling reagent (e.g., HATU) check_amine->change_reagent Yes end2 Consider other side reactions. check_amine->end2 No

Caption: A decision tree for troubleshooting low-yield amidation reactions.

IV. Signaling Pathways Involving Veratric Acid

Veratric acid and its derivatives are not only synthetic intermediates but also possess biological activities. Research has shown that veratric acid can modulate cellular signaling pathways, notably the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.[18][19]

Nrf2 Signaling Pathway

Veratric acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[18][19] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of activators like veratric acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[18]

G Simplified Nrf2 Activation by Veratric Acid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus va Veratric Acid keap1_nrf2 Keap1-Nrf2 Complex va->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Transcription of Protective Genes (e.g., HO-1) are->genes protein Increased Antioxidant Protein Production genes->protein leads to

Caption: Simplified diagram of Nrf2 signaling pathway activation by veratric acid.

References

Solubility issues of 3,4-Dimethoxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 3,4-Dimethoxybenzoic acid in organic solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the dissolution of 3,4-Dimethoxybenzoic acid.

Q1: My 3,4-Dimethoxybenzoic acid is not dissolving in the chosen organic solvent. What should I do?

A1: There are several factors that could be affecting the solubility. Consider the following troubleshooting steps:

  • Solvent Polarity: 3,4-Dimethoxybenzoic acid is a polar molecule due to its carboxylic acid and methoxy (B1213986) groups. It generally dissolves better in polar organic solvents. If you are using a non-polar solvent, consider switching to a more polar one. Good starting points include ethanol, methanol, ethyl acetate, and acetone.

  • Temperature: The solubility of 3,4-Dimethoxybenzoic acid is temperature-dependent, increasing with higher temperatures.[1] Gentle heating of the solvent while stirring can significantly improve dissolution.

  • Sonication: Using an ultrasonic bath can help to break down solid agglomerates and increase the surface area of the solute, facilitating faster dissolution.

  • Purity of the Compound and Solvent: Impurities in either the 3,4-Dimethoxybenzoic acid or the solvent can affect solubility. Ensure you are using high-purity materials.

Q2: I've heated the solution, but the compound precipitates out upon cooling. How can I keep it in solution?

A2: This indicates that you have created a supersaturated solution at a higher temperature and the compound's solubility limit is exceeded at room temperature. To address this:

  • Increase the Solvent Volume: The most straightforward solution is to add more solvent until the compound remains dissolved at the desired temperature.

  • Use a Co-solvent System: Introducing a second, miscible solvent in which the compound has higher solubility can improve the overall solvating power of your system.

  • Consider the Application: If the experiment can be performed at an elevated temperature where the compound is soluble, this may be a viable option. Otherwise, a different solvent system with higher solubility at room temperature is necessary.

Q3: The compound "oils out" instead of forming crystals during recrystallization. What is happening and how can I fix it?

A3: "Oiling out" occurs when a compound melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This results in the formation of an oily liquid instead of solid crystals. To prevent this:

  • Increase the amount of the "good" solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble.

  • Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point (181-182 °C).

  • Change the solvent system: Select a solvent or solvent pair with a lower boiling point.

Q4: I am observing a very slow dissolution rate. How can I speed up the process?

A4: Slow dissolution can be due to several factors:

  • Particle Size: Grinding the 3,4-Dimethoxybenzoic acid into a fine powder will increase its surface area and accelerate the dissolution rate.

  • Agitation: Ensure vigorous and continuous stirring or agitation to maximize the interaction between the solute and the solvent.

  • Heating: As mentioned previously, increasing the temperature will generally increase the rate of dissolution.

Solubility Data

The following table summarizes the mole fraction solubility of 3,4-Dimethoxybenzoic acid in various organic solvents at different temperatures.

SolventTemperature (K)Mole Fraction Solubility (x₁)
Methanol298.20.133
313.20.235
Ethanol278.150.0575
283.150.0683
288.150.0811
293.150.0964
298.150.1146
303.150.1364
308.150.1623
313.150.1929
318.150.2291
323.150.2718
1-Propanol278.150.0435
283.150.0519
288.150.0620
293.150.0739
298.150.0883
303.150.1054
308.150.1259
313.150.1504
318.150.1794
323.150.2138
2-Propanol298.20.065
313.20.119
1-Butanol278.150.0345
283.150.0413
288.150.0494
293.150.0591
298.150.0707
303.150.0846
308.150.1012
313.150.1209
318.150.1444
323.150.1722
2-Butanone298.20.151
313.20.245
Ethyl Acetate298.20.109
313.20.190
Acetonitrile298.20.090
313.20.158
Dimethylformamide298.20.499
313.20.608

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a standard laboratory procedure for determining the equilibrium solubility of 3,4-Dimethoxybenzoic acid in an organic solvent.

Materials:

  • 3,4-Dimethoxybenzoic acid (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of 3,4-Dimethoxybenzoic acid to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatically controlled shaker or on a stirrer at a constant temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle at the bottom of the vial.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed or temperature-equilibrated pipette. Immediately filter the solution using a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of 3,4-Dimethoxybenzoic acid in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility: Back-calculate the concentration in the original saturated solution to determine the solubility.

Diagrams

TroubleshootingWorkflow Troubleshooting 3,4-Dimethoxybenzoic Acid Solubility Issues start Start: Dissolution Issue check_solvent Is the solvent polar? start->check_solvent change_solvent Switch to a polar solvent (e.g., ethanol, acetone) check_solvent->change_solvent No check_temp Is the solution heated? check_solvent->check_temp Yes change_solvent->check_temp heat_solution Gently heat the solution while stirring check_temp->heat_solution No check_agitation Is there vigorous agitation? check_temp->check_agitation Yes heat_solution->check_agitation increase_agitation Increase stirring speed or use sonication check_agitation->increase_agitation No check_particle_size Is the compound a fine powder? check_agitation->check_particle_size Yes increase_agitation->check_particle_size grind_compound Grind the compound to a fine powder check_particle_size->grind_compound No success Success: Compound Dissolved check_particle_size->success Yes grind_compound->success fail Issue Persists: Consider co-solvent or different solvent

A workflow for troubleshooting common solubility issues.

ExperimentalWorkflow Equilibrium Solubility Determination Workflow start Start add_excess Add excess 3,4-Dimethoxybenzoic acid to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter dilute Accurately dilute the filtrate filter->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

A typical experimental workflow for determining solubility.

References

Preventing side reactions during the synthesis of veratric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of veratric acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of veratric acid, providing potential causes and solutions.

Issue 1: Formation of a chlorinated byproduct during oxidation.

  • Question: During the synthesis of veratric acid via the oxidation of 3,4-dimethoxy acetophenone (B1666503) (from acetovanillon) using sodium hypochlorite (B82951), I observed the formation of a significant amount of a chlorinated side product. How can I minimize or eliminate this?

  • Probable Cause: The use of sodium hypochlorite in the haloform reaction can lead to electrophilic aromatic substitution on the electron-rich veratric acid ring, resulting in the formation of 2-chloro-4,5-dimethoxybenzoic acid.[1]

  • Solution:

    • Optimize Reaction Conditions: Carefully control the reaction temperature, pH, and the rate of addition of sodium hypochlorite. Multivariate statistical experimental design has been shown to optimize the yield of veratric acid while minimizing the chlorinated side product.[1]

    • Alternative Oxidizing Agents: Consider using alternative, less aggressive oxidizing agents that do not introduce chlorine into the reaction mixture. Hydrogen peroxide is a common and effective alternative.[2][3][4] Sodium chlorite (B76162) has also been shown to produce high yields of veratric acid from veratraldehyde with minimal side products.[5]

Issue 2: Incomplete oxidation of the starting material.

  • Question: My final product contains unreacted veratraldehyde (or veratryl alcohol). How can I drive the reaction to completion?

  • Probable Cause: This issue can arise from insufficient oxidizing agent, suboptimal reaction temperature, or a short reaction time.[4][6]

  • Solution:

    • Increase Oxidant Molar Ratio: Ensure a sufficient molar excess of the oxidizing agent (e.g., hydrogen peroxide) is used.[3][6]

    • Optimize Temperature and Time: The reaction temperature and duration are critical. For hydrogen peroxide oxidation of veratraldehyde, temperatures around 50-60°C for several hours are often required.[2][4][7] Monitoring the reaction progress using techniques like TLC or HPLC is recommended to determine the optimal reaction time.[6][8]

    • Catalyst Use: The use of a catalyst, such as silver nitrate (B79036) with hydrogen peroxide, can significantly improve the reaction efficiency and lead to a more complete conversion.[3][6]

Issue 3: Low yield and purity after disproportionation reaction.

  • Question: I am using a disproportionation (Cannizzaro-type) reaction to synthesize veratric acid from veratraldehyde, but the yield and purity are low. What are the potential reasons?

  • Probable Cause: The traditional Cannizzaro reaction can have limitations in terms of yield. The cost of reagents and the formation of veratryl alcohol as a byproduct can also be drawbacks.[4][9]

  • Solution:

    • Modified Reaction Conditions: Instead of a simple disproportionation, a crossed Cannizzaro reaction using a sacrificial aldehyde like formaldehyde (B43269) can improve the yield of the desired carboxylic acid.

    • Alternative Synthesis Routes: For higher yields and purity, consider switching to a direct oxidation method using reagents like hydrogen peroxide or sodium chlorite, which often provide better results than the disproportionation reaction.[2][4][5]

Issue 4: Demethylation of veratric acid.

  • Question: I am observing the presence of vanillic acid or protocatechuic acid in my final product. What could be causing this demethylation?

  • Probable Cause: While primarily a biological process, harsh acidic or basic conditions and elevated temperatures during workup or purification could potentially lead to some degree of demethylation of the methoxy (B1213986) groups on the veratric acid molecule.[10][11]

  • Solution:

    • Mild Workup Conditions: During the acidification step to precipitate the veratric acid, avoid excessively harsh acidic conditions and high temperatures.

    • Purification Technique: If demethylated impurities are present, recrystallization is an effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to veratric acid?

A1: The most prevalent methods for synthesizing veratric acid are:

  • Oxidation of Veratraldehyde: This is a widely used method employing various oxidizing agents such as hydrogen peroxide, potassium permanganate, sodium chlorite, or silver oxide.[2][4][5][12]

  • Methylation of Vanillic Acid or its Derivatives: This involves the methylation of the free hydroxyl group of vanillic acid or a related compound like acetovanillon, followed by oxidation if necessary.[1][13] Dimethyl sulfate (B86663) is a common methylating agent, though greener alternatives like dimethyl carbonate are being explored.[13][14]

Q2: What is the role of a catalyst in the oxidation of veratraldehyde?

A2: Catalysts, such as silver nitrate when used with hydrogen peroxide, can significantly enhance the reaction rate and efficiency of the oxidation of veratraldehyde to veratric acid.[3][6] This allows for milder reaction conditions and can lead to higher yields and purity.

Q3: How can I effectively purify the synthesized veratric acid?

A3: The typical purification process involves the following steps:

  • After the reaction, the mixture is usually acidified to precipitate the crude veratric acid.[2][9]

  • The precipitate is then collected by filtration.

  • Washing the filter cake with cold water helps to remove inorganic salts and other water-soluble impurities.[2]

  • For higher purity, recrystallization from a suitable solvent, such as water or ethanol-water mixtures, is recommended.[12]

Q4: Are there any "green" or more environmentally friendly methods for veratric acid synthesis?

A4: Yes, efforts are being made to develop greener synthetic routes. This includes:

  • Using less toxic and more environmentally benign reagents, such as hydrogen peroxide as an oxidant, which produces water as a byproduct.[2][4]

  • Exploring the use of greener methylating agents like dimethyl carbonate as an alternative to the more hazardous dimethyl sulfate.[14]

  • Optimizing reaction conditions to reduce solvent usage and energy consumption.

Quantitative Data Summary

Table 1: Comparison of Different Synthetic Methods for Veratric Acid

Starting MaterialOxidizing/Methylating AgentCatalystSolventReaction ConditionsYield (%)Purity (%)Reference
VeratraldehydeHydrogen PeroxideNoneWater/NaOH40-60°C, 5-8h>95>99.2[2][4][7]
VeratraldehydeHydrogen PeroxideSilver NitrateAcetonitrile50°C, 2.1h~87-[3][6]
3,4-dimethoxy acetophenoneSodium HypochloriteNoneAlkaline mediaOptimized~90Minimized side product[1]
VeratraldehydeSodium ChloriteNoneAqueous bufferpH 1-491-92-[5]
VanillinSilver Oxide/NaOHNoneWater55-60°C83-95-[12]
VeratraldehydeDisproportionation (KOH)NoneEthanol/Water~100°C, 4h93.7-[15]

Experimental Protocols

Protocol 1: Oxidation of Veratraldehyde with Hydrogen Peroxide

This protocol is adapted from a patented method.[2][4][7]

  • Dissolution: In a suitable reaction vessel, dissolve 60g of veratraldehyde in 300-800ml of water by heating to 40°C with stirring.

  • Basification: Add 50-90ml of 30% sodium hydroxide (B78521) solution and stir for 15 minutes.

  • Oxidation: Slowly add 180ml of 30% hydrogen peroxide dropwise over 3-5 hours, maintaining the temperature between 30-35°C.

  • Heating: After the addition is complete, stir for 30 minutes, then heat the mixture to 55°C for 2 hours, followed by heating to 60°C for 3 hours.

  • Monitoring: Monitor the reaction by HPLC until the veratraldehyde content is below 0.5%.

  • Acidification: Cool the reaction mixture to below 25°C and slowly adjust the pH to 2 with 30% hydrochloric acid to precipitate the veratric acid.

  • Isolation and Purification: Filter the precipitate, wash the filter cake with water until the pH of the filtrate is 5-6, and then dry the product at 80°C.

Protocol 2: Synthesis from Acetovanillon via Methylation and Oxidation

This protocol is based on the synthesis described in the literature.[1][13]

  • Methylation: Dissolve acetovanillon in an alkaline medium. Add dimethyl sulfate to methylate the free hydroxyl group, yielding 3,4-dimethoxy acetophenone. Monitor the reaction for completion.

  • Oxidation (Haloform Reaction): To the 3,4-dimethoxy acetophenone in an alkaline medium, add a controlled amount of sodium hypochlorite solution. Maintain optimal temperature and pH to favor the formation of veratric acid and minimize the 2-chloro-4,5-dimethoxybenzoic acid side product.

  • Workup: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the crude veratric acid.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent to obtain pure veratric acid.

Visualizations

Synthesis_Pathways Veratraldehyde Veratraldehyde Veratric_Acid1 Veratric Acid Veratraldehyde->Veratric_Acid1 Oxidation (H₂O₂, NaClO₂, etc.) Acetovanillon Acetovanillon Dimethoxy_Acetophenone 3,4-Dimethoxy Acetophenone Acetovanillon->Dimethoxy_Acetophenone Methylation (DMS) Veratric_Acid2 Veratric Acid Dimethoxy_Acetophenone->Veratric_Acid2 Oxidation (Haloform) Chloro_Side_Product 2-chloro-4,5-dimethoxy benzoic acid Dimethoxy_Acetophenone->Chloro_Side_Product Side Reaction (NaOCl)

Caption: Synthetic pathways to veratric acid.

Troubleshooting_Workflow Start Problem Encountered Chlorinated_Byproduct Chlorinated Byproduct? Start->Chlorinated_Byproduct Incomplete_Oxidation Incomplete Oxidation? Chlorinated_Byproduct->Incomplete_Oxidation No Solution_Chlorination Optimize conditions Use alternative oxidant (H₂O₂) Chlorinated_Byproduct->Solution_Chlorination Yes Low_Yield Low Yield/Purity? Incomplete_Oxidation->Low_Yield No Solution_Incomplete Increase oxidant Optimize temp/time Use catalyst Incomplete_Oxidation->Solution_Incomplete Yes Solution_Low_Yield Use crossed Cannizzaro Switch to direct oxidation Low_Yield->Solution_Low_Yield Yes End Problem Resolved Low_Yield->End No Solution_Chlorination->End Solution_Incomplete->End Solution_Low_Yield->End

Caption: Troubleshooting workflow for veratric acid synthesis.

References

Technical Support Center: Purification of 3,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3,4-Dimethoxybenzoic acid (also known as Veratric acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3,4-Dimethoxybenzoic acid?

A1: Common impurities can include unreacted starting materials from the synthesis, such as veratraldehyde or vanillin, and by-products from side reactions. Depending on the synthetic route, these may include compounds with incomplete methylation or other isomeric forms.

Q2: Which purification techniques are most effective for 3,4-Dimethoxybenzoic acid?

A2: The most effective purification techniques for 3,4-Dimethoxybenzoic acid are:

  • Recrystallization: Ideal for removing small amounts of impurities and for obtaining high-purity crystalline material.

  • Acid-Base Extraction: Highly effective for separating the acidic 3,4-Dimethoxybenzoic acid from neutral or basic impurities.

  • Column Chromatography: Useful for separating it from impurities with similar polarity.

Q3: What is the expected melting point of pure 3,4-Dimethoxybenzoic acid?

A3: The melting point of pure 3,4-Dimethoxybenzoic acid is typically in the range of 179-182 °C. A broad or depressed melting point is an indication of the presence of impurities.

Q4: How can I assess the purity of my purified 3,4-Dimethoxybenzoic acid?

A4: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities.

Troubleshooting Guides

Problem 1: The purified product has a low melting point and/or a broad melting point range.
  • Possible Cause: The product is still impure.

  • Troubleshooting Steps:

    • Repeat the Purification: Perform another round of recrystallization. Consider using a different solvent or a mixed solvent system.

    • Perform an Acid-Base Extraction: This will effectively remove any neutral or basic impurities.

    • Utilize Column Chromatography: If impurities have similar properties to the desired product, column chromatography can provide a higher degree of separation.

Problem 2: The purified 3,4-Dimethoxybenzoic acid is colored (e.g., yellow or brown).
  • Possible Cause: Presence of colored impurities.

  • Troubleshooting Steps:

    • Use Activated Carbon (Charcoal): During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. The carbon will adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration step to remove the activated carbon before allowing the solution to cool and crystallize.

Problem 3: Low recovery of 3,4-Dimethoxybenzoic acid after recrystallization.
  • Possible Cause 1: The chosen recrystallization solvent is too effective, and the product remains dissolved even at low temperatures.

    • Troubleshooting Step: If using a mixed solvent system, increase the proportion of the "bad" solvent (the one in which the compound is less soluble).

  • Possible Cause 2: Incomplete crystallization before filtration.

    • Troubleshooting Step: Ensure the solution has been allowed to cool slowly to room temperature and then thoroughly chilled in an ice bath to maximize crystal formation.

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Troubleshooting Step: Use pre-heated glassware (funnel and receiving flask) for the hot filtration to prevent the solution from cooling and the product from crystallizing on the filter paper.

Data Presentation

Solubility of 3,4-Dimethoxybenzoic Acid in Various Solvents

The selection of an appropriate solvent is critical for successful purification. The following table summarizes the solubility of 3,4-Dimethoxybenzoic acid in a range of common laboratory solvents. This data can guide the choice of solvents for recrystallization and chromatography.

SolventSolubility ( g/100 g solvent) at 25°CNotes
WaterVery LowSlightly more soluble in hot water.
Ethanol (B145695)HighGood solvent for recrystallization, often used in a mixed system with water.
MethanolHighSimilar to ethanol, can be used for recrystallization.
Ethyl Acetate (B1210297)ModerateCan be used as a recrystallization solvent and in chromatography.
ChloroformModerateA potential solvent for purification.
AcetoneHighGood solvent, but its high volatility can be a challenge during recrystallization.
TolueneLowCan be a suitable "bad" solvent in a mixed solvent system.
Hexane (B92381)Very LowGood "bad" solvent for precipitating the product from a more soluble solvent.

This data is compiled from various sources and should be used as a guideline. Experimental determination of solubility is recommended for process optimization.

Experimental Protocols

Protocol 1: Recrystallization of 3,4-Dimethoxybenzoic Acid

This protocol describes a general procedure for the purification of 3,4-Dimethoxybenzoic acid by recrystallization from a mixed solvent system (Ethanol/Water).

  • Dissolution: In an Erlenmeyer flask, add the crude 3,4-Dimethoxybenzoic acid. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight. A patent for a preparation method of veratric acid reports a liquid phase content of over 99.5% after purification.[1][2]

Protocol 2: Acid-Base Extraction of 3,4-Dimethoxybenzoic Acid

This protocol is for separating 3,4-Dimethoxybenzoic acid from neutral impurities.

  • Dissolution: Dissolve the crude mixture in an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated 3,4-Dimethoxybenzoic acid (sodium veratrate) will be in the aqueous layer (usually the bottom layer). Drain the aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid. Combine the aqueous extracts.

  • Re-precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). 3,4-Dimethoxybenzoic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Protocol 3: Column Chromatography of 3,4-Dimethoxybenzoic Acid

This protocol provides a general guideline for purification by column chromatography.

  • Stationary Phase Preparation: Pack a chromatography column with silica (B1680970) gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude 3,4-Dimethoxybenzoic acid in a minimum amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure 3,4-Dimethoxybenzoic acid.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_extraction Acid-Base Extraction Workflow cluster_chromatography Column Chromatography Workflow r_start Crude Product r_dissolve Dissolve in Hot Solvent r_start->r_dissolve r_filter Hot Filtration (optional) r_dissolve->r_filter r_cool Cool to Crystallize r_filter->r_cool r_isolate Isolate Crystals (Filtration) r_cool->r_isolate r_dry Dry Crystals r_isolate->r_dry r_end Pure Product r_dry->r_end e_start Crude Mixture in Organic Solvent e_extract Extract with Aqueous Base e_start->e_extract e_separate Separate Layers e_extract->e_separate e_acidify Acidify Aqueous Layer e_separate->e_acidify Aqueous Layer e_precipitate Precipitate Pure Acid e_acidify->e_precipitate e_isolate Isolate Solid (Filtration) e_precipitate->e_isolate e_end Pure Product e_isolate->e_end c_start Crude Product c_load Load onto Column c_start->c_load c_elute Elute with Solvent Gradient c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_analyze Analyze Fractions (TLC) c_collect->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_end Pure Product c_evaporate->c_end

Caption: General workflows for common purification techniques.

Signaling Pathways

signaling_pathway cluster_inflammation Inflammatory Response cluster_pi3k Cell Survival & Proliferation LPS LPS (Lipopolysaccharide) COX2 COX-2 Expression LPS->COX2 IL6 IL-6 Production LPS->IL6 PGE2 PGE2 Production COX2->PGE2 PI3K PI3K Akt Akt PI3K->Akt CellGrowth Cell Growth & Survival Akt->CellGrowth VeratricAcid 3,4-Dimethoxybenzoic Acid (Veratric Acid) VeratricAcid->COX2 Inhibits VeratricAcid->IL6 Inhibits VeratricAcid->PI3K Inhibits

Caption: Inhibition of Inflammatory and Cell Survival Pathways by 3,4-Dimethoxybenzoic Acid.[3][4]

References

Technical Support Center: Enhancing the Efficiency of Veratric Acid Amidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for veratric acid amidation reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the direct reaction between veratric acid and an amine often inefficient?

A direct, uncatalyzed reaction between a carboxylic acid like veratric acid and an amine is typically slow and low-yielding. This is due to a competing acid-base reaction that forms a stable and unreactive ammonium (B1175870) carboxylate salt, which hinders the amine's nucleophilic attack on the carbonyl carbon.[1][2][3] To achieve an efficient reaction, the carboxylic acid's hydroxyl group must first be converted into a better leaving group.[4]

Q2: What is the fundamental role of a coupling reagent in amidation?

A coupling reagent or activator transforms the carboxylic acid's hydroxyl group into a more reactive intermediate (e.g., an active ester, acyl chloride, or anhydride).[5][6] This process makes the carbonyl carbon significantly more electrophilic, facilitating the nucleophilic attack by the amine to form the amide bond under milder conditions.[5][7]

Q3: How should I select an appropriate solvent for my reaction?

The ideal solvent should be anhydrous and aprotic to prevent the hydrolysis of activated intermediates.[8] Commonly used solvents include Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[8][9][10] The choice depends on the solubility of your substrates and reagents, as well as the required reaction temperature.

Q4: What are the most common side reactions in veratric acid amidation?

The primary side reaction is the hydrolysis of the activated carboxylic acid intermediate by any trace amounts of water, which reverts it back to veratric acid.[8] If chiral amines or acids are used, racemization can be a significant issue, which can be minimized by adding auxiliaries like 1-Hydroxybenzotriazole (HOBt) or running the reaction at lower temperatures.[8]

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter during the amidation of veratric acid.

Problem 1: The reaction shows low or no yield.

Possible Cause Recommended Solution & Rationale
Inefficient Carboxylic Acid Activation The coupling reagent may be old, hydrated, or used in insufficient quantity. Solution: Verify the quality and stoichiometry (typically 1.0-1.5 equivalents) of your coupling reagent. For challenging substrates, consider a more potent activator like HATU or COMU.[3][8] Ensure all reagents and solvents are anhydrous, as moisture will deactivate the activated intermediate.[8]
Poor Amine Nucleophilicity The amine may be sterically hindered or electron-deficient, reducing its reactivity.[3] Solution: Increase the reaction temperature or prolong the reaction time. Ensure a suitable non-nucleophilic base (e.g., DIPEA, TEA) is used in sufficient quantity (2-3 equivalents) to deprotonate any ammonium salts and maintain the amine's nucleophilicity.[5]
Formation of Unreactive Salt Mixing the carboxylic acid and amine directly before adding the activator can lead to the formation of an unreactive ammonium carboxylate salt.[3] Solution: Employ a pre-activation strategy. Stir the veratric acid, coupling reagent, and base together for 15-30 minutes before adding the amine to the mixture.[8]
Suboptimal Reaction Conditions The chosen temperature, solvent, or concentration may not be ideal. Solution: Perform small-scale optimization experiments to screen different solvents and temperatures. Generally, reactions are started at 0°C and allowed to warm to room temperature.[9]

Problem 2: TLC/LC-MS analysis shows multiple spots, indicating a complex mixture.

Possible Cause Recommended Solution & Rationale
Unreacted Starting Materials The reaction may not have gone to completion. Solution: Re-evaluate the stoichiometry of your reagents. If starting material persists, consider extending the reaction time or gently increasing the temperature.[11]
Byproducts from Coupling Reagent The coupling reagent itself generates byproducts (e.g., ureas from carbodiimides) that can complicate analysis and purification. Solution: Select a coupling reagent whose byproducts have different solubility properties from your product. For example, the byproducts of EDC are water-soluble and can be easily removed with an aqueous workup.[8] Using polymer-supported reagents allows byproducts to be removed by simple filtration.[9]
Product Decomposition The target amide may be unstable under the reaction or workup conditions (e.g., sensitivity to acid or base). Solution: Quench the reaction with a milder solution, such as saturated aqueous NH₄Cl instead of strong acids or bases.[8] If the product is sensitive to silica (B1680970) gel, consider alternative purification methods like recrystallization or preparative HPLC with a suitable mobile phase.[12]

Problem 3: Difficulty purifying the final amide product.

Possible Cause Recommended Solution & Rationale
Persistent Coupling Byproducts Byproducts like substituted ureas can be greasy, non-polar, and difficult to separate from the desired amide via column chromatography. Solution: After the reaction, dilute the mixture with a suitable solvent and wash with dilute acid (e.g., 1M HCl) and/or base (e.g., saturated NaHCO₃) to remove basic and acidic impurities. Water-soluble byproducts can be removed by repeated aqueous washes.[8]
Emulsion During Aqueous Workup A stable emulsion can form between the organic and aqueous layers, trapping the product and making separation difficult. Solution: To break an emulsion, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, filter the entire biphasic mixture through a pad of Celite.[11]
Product Co-elution The product may have a similar polarity to a starting material or byproduct, leading to poor separation on a silica column. Solution: Try a different solvent system for chromatography. If co-elution persists, recrystallization is an excellent alternative for purifying solid amides.[12] Common solvents for recrystallization include ethanol, acetonitrile, or 1,4-dioxane.[12]

Data Summary: Veratric Acid Amidation Methods

The following table summarizes conditions for different veratric acid amidation reactions, providing a comparative overview of their efficiency.

Amine SubstrateActivating SystemBaseSolventTime (h)Yield (%)Reference
IndolinePPh₃ / I₂iPr₂NEtCH₂Cl₂183%[9]
N,O-Dimethylhydroxylamine HClPPh₃ / I₂iPr₂NEtCH₂Cl₂169%[9]
N,O-Dimethylhydroxylamine HClPolymer-supported PPh₃ / I₂iPr₂NEtCH₂Cl₂274%[9]
General Primary/Secondary AmineB(OCH₂CF₃)₃N/AMeCN15<9% - >95%[10]
General Primary/Secondary AmineHATUDIPEADMF1-12High[8]

Experimental Protocols

Protocol 1: General Amidation of Veratric Acid using HATU [8]

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve veratric acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amidation of Veratric Acid using PPh₃/I₂ System [9]

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, add triphenylphosphine (B44618) (PPh₃) (1.0 mmol) and iodine (I₂) (1.0 mmol) in dry Dichloromethane (CH₂Cl₂).

  • Activator Formation: Stir the mixture at 0°C for 5 minutes.

  • Reagent Addition: At 0°C, add veratric acid (1.0 mmol), followed by the dropwise addition of Diisopropylethylamine (iPr₂NEt) (1.5 mmol) and the desired amine (1.0 mmol).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates the consumption of starting material (typically 1-2 hours).

  • Workup: Dilute the reaction mixture with water and extract with CH₂Cl₂.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via silica gel column chromatography.

Visualized Workflows and Logic

The following diagrams illustrate a standard experimental workflow and a troubleshooting decision-making process for amidation reactions.

G cluster_workflow Experimental Workflow for Veratric Acid Amidation prep 1. Reagent Preparation (Anhydrous Solvents, Inert Atmosphere) act 2. Acid Activation (Add Veratric Acid, Coupling Reagent, Base) prep->act 15-30 min pre-activation amine 3. Amine Addition (Add Amine to Activated Mixture) act->amine monitor 4. Reaction Monitoring (TLC / LC-MS) amine->monitor Stir at RT (1-16 h) workup 5. Aqueous Workup (Quench, Extract, Wash) monitor->workup purify 6. Product Purification (Chromatography / Recrystallization) workup->purify

Caption: A generalized workflow for a typical veratric acid amidation reaction.

G cluster_troubleshooting Troubleshooting Logic for Low Reaction Yield start Problem: Low or No Yield q1 Is the activated intermediate forming? start->q1 s1_no Check Activation Step - Reagent quality? - Anhydrous conditions? - Correct stoichiometry? q1->s1_no No q2 Are starting materials consumed? q1->q2 Yes s1_yes Check Amine Reactivity - Steric hindrance? - Poor nucleophile? action1 Action: - Increase temperature/time - Check base stoichiometry s1_yes->action1 action2 Action: - Use fresh/stronger activator - Dry solvents/reagents s1_no->action2 q2->s1_yes No s2_yes Check for Product Decomposition - Harsh workup? - Unstable product? q2->s2_yes Yes action3 Action: - Use milder workup (NH4Cl) - Modify purification method s2_yes->action3

Caption: A decision tree for troubleshooting low yields in amidation reactions.

References

Dealing with emulsion formation during veratric acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the liquid-liquid extraction of veratric acid.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of liquid-liquid extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets. In the extraction of veratric acid, this often manifests as a cloudy or milky layer between the organic and aqueous phases, which hinders the clean separation of the two layers.

Q2: What are the common causes of emulsion formation during veratric acid extraction?

Emulsion formation is typically caused by the presence of emulsifying agents and excessive mechanical energy during mixing. Common causes include:

  • Presence of Surfactant-like Molecules: Samples, particularly those derived from biological matrices like plants or fermentation broths, can contain compounds that act as surfactants. These molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, can stabilize the mixture of organic solvent and water. Examples include phospholipids, proteins, and free fatty acids.[1]

  • High Concentration of Particulate Matter: Fine solid particles from the sample matrix can accumulate at the interface between the two liquid phases, preventing the droplets from coalescing.

  • Vigorous Shaking: High-energy agitation, such as vigorous shaking of a separatory funnel, can break the liquids into very small droplets, increasing the surface area for emulsifying agents to act and form a stable emulsion.[2]

  • Similar Densities of the Two Phases: If the organic and aqueous phases have very similar densities, they will be less likely to separate cleanly, which can promote the stability of an emulsion.

Q3: How can I prevent emulsion formation in the first place?

Preventing the formation of an emulsion is often more effective than trying to break one after it has formed. Here are some preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur with minimal energy input.[2]

  • Pre-treatment of the Sample: For complex samples, consider a pre-extraction cleanup step, such as filtration to remove particulate matter or protein precipitation, to eliminate potential emulsifying agents.

  • Adjusting the pH: Veratric acid is an organic acid. Adjusting the pH of the aqueous phase can help to ensure it is in its deprotonated (salt) form, which is more soluble in the aqueous phase, or its protonated (acid) form, which is more soluble in the organic phase. This can sometimes reduce the tendency for emulsion formation.

Troubleshooting Guide for Emulsion Formation

If an emulsion has formed during your veratric acid extraction, here are several methods you can employ to break it. The effectiveness of each method can vary depending on the specific composition of your sample and the solvents used.

Physical Methods
  • Patience is a Virtue (Allowing the Mixture to Stand):

    • Description: Sometimes, an emulsion is unstable and will break on its own if left undisturbed.

    • Procedure: Let the separatory funnel stand in a ring clamp for 15-30 minutes and observe if the layers begin to separate.

    • Pros: Simple, requires no additional reagents.

    • Cons: Can be time-consuming and may not be effective for stable emulsions.

  • Centrifugation:

    • Description: Applying a strong centrifugal force can break the emulsion by forcing the denser droplets to coalesce. This is often a very effective method.

    • Procedure: Transfer the emulsified mixture to centrifuge tubes and centrifuge at a moderate speed (e.g., 3000-5000 x g) for 10-20 minutes.

    • Pros: Highly effective for many types of emulsions.

    • Cons: Requires a centrifuge and appropriate tubes, may not be practical for very large volumes.

  • Filtration:

    • Description: Passing the emulsion through a filter medium can help to break the droplets and separate the phases.

    • Procedure: Use a plug of glass wool or a pad of a filter aid like Celite® in a funnel and pour the emulsion through it. Phase separation papers are also commercially available.

    • Pros: Can be effective for emulsions stabilized by particulate matter.

    • Cons: May lead to some loss of product on the filter medium.

  • Temperature Modification (Heating or Cooling):

    • Description: Gently warming or cooling the mixture can sometimes disrupt the stability of the emulsion by changing the viscosity and interfacial tension.

    • Procedure: Gently warm the separatory funnel in a warm water bath or cool it in an ice bath.

    • Pros: Simple and does not require the addition of other substances.

    • Cons: Use caution with flammable organic solvents. Overheating can degrade the veratric acid.

  • Ultrasonication:

    • Description: The high-frequency sound waves from an ultrasonic bath can provide localized energy to disrupt the emulsion.

    • Procedure: Place the vessel containing the emulsion in an ultrasonic bath for short periods.

    • Pros: Can be effective for stubborn emulsions.

    • Cons: Over-sonication can potentially lead to degradation of the target compound.

Chemical Methods
  • "Salting Out" (Addition of Brine):

    • Description: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This makes the organic components less soluble in the aqueous phase and can help to break the emulsion.

    • Procedure: Add a small volume of brine to the separatory funnel, gently swirl, and allow the layers to separate.

    • Pros: Often very effective and a common first-line chemical approach.

    • Cons: Increases the salt concentration in your aqueous layer, which may need to be considered in downstream applications.

  • Addition of a Different Organic Solvent:

    • Description: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase and help to break the emulsion.

    • Procedure: Add a small volume of a solvent like methanol (B129727) or ethanol (B145695) (if your organic phase is less polar) or a more non-polar solvent and gently mix.

    • Pros: Can be effective if the emulsion is due to solvent polarity issues.

    • Cons: You are altering the composition of your organic phase, which may need to be accounted for later.

  • pH Adjustment:

    • Description: Changing the pH of the aqueous layer can alter the charge of the emulsifying agents (like proteins or fatty acids), reducing their ability to stabilize the emulsion.

    • Procedure: Add a small amount of dilute acid or base to the separatory funnel and gently mix.

    • Pros: Can be very effective if the emulsion is stabilized by pH-sensitive molecules.

    • Cons: Be mindful of the stability of your target compound (veratric acid) at different pH values.

Data Presentation

The following table provides a qualitative and semi-quantitative comparison of common emulsion breaking techniques. The actual recovery and purity will depend on the specific experimental conditions.

Emulsion Breaking TechniqueExpected Impact on RecoveryExpected Impact on PuritySpeedEase of ImplementationNotes
Allowing to Stand HighHighSlowVery EasyOnly effective for unstable emulsions.
Centrifugation Very HighHighFastModerateOften the most effective physical method.
"Salting Out" (Brine) HighHighFastEasyA very common and effective chemical method.
Filtration (Glass Wool/Celite®) Moderate to HighHighModerateModerateRisk of some product loss on the filter medium.
Addition of Different Solvent HighModerateFastEasyMay require removal of the additional solvent later.
pH Adjustment HighHighFastEasyEnsure veratric acid is stable at the new pH.
Heating/Cooling HighHighModerateEasyUse caution with volatile and flammable solvents.
Ultrasonication HighHighFastModeratePotential for compound degradation with prolonged use.

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction of Veratric Acid Prone to Emulsion Formation

This protocol describes the extraction of veratric acid from a complex aqueous matrix, designed to have a higher potential for emulsion formation to illustrate the troubleshooting steps.

Materials:

  • Aqueous sample containing veratric acid (e.g., from a plant extract or fermentation broth)

  • Ethyl acetate (B1210297) (or other suitable water-immiscible organic solvent)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Separatory funnel (appropriate size for your sample volume)

  • Beakers and Erlenmeyer flasks

  • Centrifuge and centrifuge tubes (if available)

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Start with your aqueous sample containing veratric acid. If it contains significant particulate matter, filter it through cheesecloth or a coarse filter paper to remove larger solids.

  • Acidification:

    • Transfer the aqueous sample to a beaker.

    • Slowly add 1 M HCl while stirring and monitoring the pH with a pH meter or pH paper. Adjust the pH to approximately 2-3. This will ensure the veratric acid is in its protonated, organic-soluble form.

  • First Extraction:

    • Transfer the acidified aqueous sample to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper the funnel and gently invert it 10-15 times to mix the phases. Avoid vigorous shaking to minimize emulsion formation.

    • Place the separatory funnel in a ring stand and allow the layers to separate.

  • Troubleshooting Emulsion:

    • If a stable emulsion forms (a cloudy layer between the organic and aqueous phases that does not resolve within 5-10 minutes), proceed with the troubleshooting steps outlined in the guide above. A good first step is to add a small volume of brine and gently swirl. If that fails, centrifugation is a highly effective option.

  • Separation of Layers:

    • Once the layers have separated cleanly, carefully drain the lower aqueous layer into a beaker.

    • Pour the upper organic layer (ethyl acetate) out through the top of the separatory funnel into a clean Erlenmeyer flask. This prevents re-contamination with any remaining droplets of the aqueous phase in the stopcock.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat the extraction process (steps 3-5) two more times with fresh portions of ethyl acetate.

    • Combine all the organic extracts in the same Erlenmeyer flask.

  • Washing the Organic Phase:

    • Return the combined organic extracts to the separatory funnel.

    • Add a small volume of deionized water, gently invert a few times, and discard the aqueous layer.

    • Add a small volume of brine, gently invert, and discard the aqueous layer. This wash helps to remove any residual water from the organic phase.

  • Drying the Organic Phase:

    • Transfer the washed organic phase to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate (a few spatula tips) to the organic phase to remove any remaining traces of water. Swirl the flask; if the sodium sulfate clumps together, add a little more until some of it moves freely as a fine powder.

  • Isolation of Veratric Acid:

    • Carefully decant or filter the dried organic solution into a round-bottom flask.

    • Remove the ethyl acetate using a rotary evaporator to yield the crude veratric acid.

  • Further Purification (Optional):

    • The crude veratric acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization

Veratric_Acid_Extraction_Workflow start Start: Aqueous Sample containing Veratric Acid acidify Acidify Aqueous Sample (pH 2-3 with HCl) start->acidify extract Perform Liquid-Liquid Extraction (with Ethyl Acetate) acidify->extract check_emulsion Emulsion Formed? extract->check_emulsion troubleshoot Troubleshoot Emulsion (e.g., add brine, centrifuge) check_emulsion->troubleshoot Yes separate Separate Organic and Aqueous Layers check_emulsion->separate No troubleshoot->separate repeat_extraction Repeat Extraction on Aqueous Layer (2x) separate->repeat_extraction combine_organic Combine Organic Layers repeat_extraction->combine_organic wash Wash Combined Organic Layers (Water and Brine) combine_organic->wash dry Dry Organic Layer (with Anhydrous Na2SO4) wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate end End: Crude Veratric Acid evaporate->end Emulsion_Troubleshooting_Guide start Emulsion Observed wait Allow to Stand (15-30 min) start->wait check_separation1 Separation? wait->check_separation1 add_brine Add Saturated NaCl (Brine) check_separation1->add_brine No success Phases Separated check_separation1->success Yes check_separation2 Separation? add_brine->check_separation2 centrifuge Centrifuge Sample (3000-5000 x g) check_separation2->centrifuge No check_separation2->success Yes check_separation3 Separation? centrifuge->check_separation3 other_methods Consider Other Methods: - Filtration - pH Adjustment - Temperature Change - Solvent Addition check_separation3->other_methods No check_separation3->success Yes failure Emulsion Persists: Re-evaluate Extraction Method other_methods->failure

References

Troubleshooting guide for veratric acid involved reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with veratric acid in chemical synthesis and biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when working with veratric acid?

A1: The most frequent challenges include poor solubility in certain solvents, incomplete reactions leading to low yields, formation of side products, and difficulties in purifying the final product. In biological assays, unexpected off-target effects or issues with cellular uptake and stability can occur.

Q2: How can I improve the solubility of veratric acid in my reaction mixture?

A2: Veratric acid has limited solubility in water but is more soluble in organic solvents.[1] To improve solubility, consider using solvents like methanol, ethanol, dimethylformamide (DMF), or ethyl acetate.[1][2] Gently heating the mixture can also help, but be mindful of the thermal stability of other reactants. For aqueous reactions, converting veratric acid to its salt by adding a base can increase solubility.

Q3: My reaction with veratric acid is not going to completion. What should I do?

A3: Incomplete reactions can be due to several factors. Ensure your reagents and solvents are pure and dry, as contaminants can interfere with the reaction. For equilibrium-driven reactions like esterification, consider using an excess of one reactant or removing a byproduct (e.g., water) to drive the reaction forward.[3][4] Increasing the reaction temperature or adding a catalyst may also improve the reaction rate and yield.[5] Finally, confirm that the reaction has been allowed to run for a sufficient amount of time by monitoring its progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7]

Q4: What are some common side reactions to be aware of?

A4: When synthesizing veratric acid from veratryl alcohol, over-oxidation can be a common issue, leading to the formation of veratric acid instead of the desired veratraldehyde.[8] In reactions where veratric acid is a reactant, incomplete conversion is the primary concern. The purity of the starting veratric acid is also important, as it may contain trace amounts of related compounds like other carboxylic acids or phenolic derivatives that could lead to unexpected byproducts.[9]

Q5: I'm observing unexpected biological effects in my cell-based assay with veratric acid. How can I troubleshoot this?

A5: Veratric acid has known antioxidant and anti-inflammatory properties and can interact with signaling pathways like Nrf2 and NF-κB.[5][10][11][12] If you observe unexpected cellular responses, consider the following:

  • Dose-Response: Perform a thorough dose-response analysis to ensure you are using an appropriate concentration.[13]

  • Off-Target Effects: Be aware of potential off-target effects. For example, similar compounds have been shown to interact with various cellular targets.[13]

  • Compound Purity: Verify the purity of your veratric acid stock to rule out contaminants causing the unexpected effects.

  • Control Experiments: Include appropriate vehicle controls and positive/negative controls for the signaling pathway you are studying.[13]

Troubleshooting Guides

Low Yield in Esterification and Amidation Reactions
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time and monitor progress by TLC/HPLC.[6][7] - For Fischer esterification, use an excess of the alcohol or remove water as it forms.[3][4] - Ensure adequate mixing, especially for heterogeneous mixtures.
Poor Activation of Carboxylic Acid - For amidation, ensure your coupling reagents (e.g., PPh3/I2) are fresh and used in the correct stoichiometry.[14] - For esterification, use a suitable acid catalyst (e.g., H2SO4, BF3) and ensure it is not neutralized by other components in the reaction.[15]
Loss of Product During Workup - Check the aqueous layer for your product, as it might have some water solubility.[16] - Ensure the pH during extraction is appropriate to keep your product in the organic phase. For acidic products, the aqueous phase should be acidic before extraction. - Avoid excessive washing or transfers which can lead to product loss.[17]
Side Reactions - If using high temperatures, consider if your starting materials or products are prone to degradation. - Ensure an inert atmosphere if any of your reagents are sensitive to air or moisture.
Issues with Product Purification
Problem Potential Cause Troubleshooting Steps
Difficulty in Crystallization - Too much solvent was used.- Concentrate the solution by carefully evaporating some of the solvent.
- The solvent is not ideal for crystallization.- Try a different solvent or a mixture of solvents.
- The solution is cooling too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "Oiling Out" - The melting point of the solid is lower than the boiling point of the solvent.- Use a lower-boiling point solvent for crystallization.
- Impurities are present.- Purify the crude product by another method (e.g., chromatography) before attempting crystallization.
Low Recovery After Chromatography - Product is sticking to the column.- Use a more polar solvent system to elute the product.
- Product is unstable on silica (B1680970) gel.- Consider using a different stationary phase like alumina (B75360) or running the column quickly.

Experimental Protocols

Key Experiment 1: Fischer Esterification of Veratric Acid

This protocol describes the synthesis of an ester from veratric acid and an alcohol using an acid catalyst.

Materials:

  • Veratric acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve veratric acid in an excess of the desired alcohol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Attach a condenser and reflux the mixture for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[18]

  • Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the ester by recrystallization or column chromatography if necessary.

Key Experiment 2: Amide Synthesis from Veratric Acid

This protocol is adapted from a method using triphenylphosphine (B44618) and iodine for amide bond formation.[14]

Materials:

  • Veratric acid

  • Amine

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • N,N-Diisopropylethylamine (iPr₂NEt)

  • Dichloromethane (B109758) (CH₂Cl₂) (dry)

  • Water

Procedure:

  • To a stirring solution of iodine (1.0 mmol) in dry dichloromethane (5 mL) at 0 °C, add triphenylphosphine (1.0 mmol).[14]

  • Flush the reaction mixture with nitrogen gas and stir at 0 °C for 5 minutes.[14]

  • At this temperature, add the veratric acid (1.0 mmol).[14]

  • Add N,N-Diisopropylethylamine (1.5 mmol) dropwise, followed by the desired amine (1.0 mmol).[14]

  • Allow the reaction mixture to slowly warm to room temperature and stir until TLC shows the disappearance of the starting material.[14]

  • Dilute the reaction mixture with water and extract with dichloromethane.[14]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.

Data Summary

Solubility of Veratric Acid

The following table summarizes the solubility of veratric acid in various solvents at 298.2 K (25 °C). This data is useful for selecting appropriate solvents for reactions and purifications.

SolventSolubility (g / 100 g of solvent)Reference
Water0.051[1]
Methanol11.2[1]
Ethanol6.31[1]
1-Propanol4.31[1]
2-Propanol3.12[1]
Ethyl Acetate3.98[1]
2-Butanone7.91[1]
Acetonitrile4.52[1]
Dimethylformamide (DMF)33.5[1]

Visualizations

Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction workup_issue Product Loss During Workup? incomplete_reaction->workup_issue No optimize_conditions Optimize Conditions: - Increase Temperature/Time - Add Catalyst - Use Excess Reagent incomplete_reaction->optimize_conditions Yes optimize_workup Optimize Workup: - Adjust pH - Check Aqueous Layers - Minimize Transfers workup_issue->optimize_workup Yes success Improved Yield workup_issue->success No (Other Issue) optimize_conditions->monitor_reaction optimize_workup->success

Caption: A flowchart for troubleshooting low-yield chemical reactions.

General Amidation/Esterification Pathway of Veratric Acid

Reaction_Pathway veratric_acid Veratric Acid (R-COOH) activated_intermediate Activated Intermediate (e.g., Acyl Halide, Mixed Anhydride) veratric_acid->activated_intermediate Activation product Product (Ester or Amide) activated_intermediate->product nucleophile Nucleophile (Alcohol or Amine) nucleophile->product Nucleophilic Attack

Caption: A simplified pathway for the conversion of veratric acid to esters or amides.

Veratric Acid and the Nrf2 Signaling Pathway

Nrf2_Pathway cluster_nucleus Inside Nucleus VA Veratric Acid Keap1_Nrf2 Keap1-Nrf2 Complex VA->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., from I/R Injury) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cell Protection (Reduced Apoptosis & Oxidative Stress) Antioxidant_Genes->Cell_Protection leads to

Caption: Veratric acid promotes Nrf2-mediated antioxidant response.

References

Technical Support Center: Purification of 4-Methoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of 4-methoxybenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for purifying 4-methoxybenzoic acid using recrystallization?

Recrystallization is a technique used to purify solid organic compounds. It operates on the principle that the solubility of a compound in a specific solvent increases with temperature.[1][2] In the case of 4-methoxybenzoic acid, an impure sample is dissolved in a hot solvent to create a saturated solution. As this solution cools, the solubility of the 4-methoxybenzoic acid decreases, leading to the formation of pure crystals. Ideally, impurities remain dissolved in the cold solvent and are subsequently removed through filtration.[1][2]

Q2: How do I choose a suitable solvent for the recrystallization of 4-methoxybenzoic acid?

An ideal solvent for recrystallization should meet several criteria:

  • It should dissolve 4-methoxybenzoic acid effectively at high temperatures but poorly at low temperatures.[1][3]

  • It should either not dissolve impurities at all or dissolve them very well, even at low temperatures.[1]

  • It must not react with 4-methoxybenzoic acid.[1][4]

  • It should be relatively volatile to allow for easy removal from the purified crystals.[1]

  • For safety, it should be non-toxic and non-flammable.[1]

Suitable solvents for 4-methoxybenzoic acid include toluene (B28343) or a mixed solvent system of ethanol (B145695) and water.[1][3] Water can also be used, as 4-methoxybenzoic acid is sparingly soluble in cold water but more soluble in hot water.[1][5]

Q3: What is the expected melting point of pure 4-methoxybenzoic acid?

Pure 4-methoxybenzoic acid has a sharp melting point in the range of 182-185 °C.[1][3][5] A melting point that is sharp and falls within this range is a strong indicator of high purity. Impurities will typically cause the melting point to be lower and broader.[3][5]

Q4: Is a single solvent system or a mixed solvent system more effective?

Both single and mixed solvent systems can be used for the recrystallization of 4-methoxybenzoic acid. A single solvent like water or toluene can be effective if it meets the ideal solvent criteria.[1][3] A mixed solvent system, such as ethanol-water, is often used when a single solvent does not provide the desired solubility characteristics. In an ethanol-water system, 4-methoxybenzoic acid is dissolved in the "good" solvent (ethanol) at an elevated temperature. The "poor" solvent (water) is then added to decrease the overall solubility and induce crystallization as the solution cools.[1][3]

Q5: How can I determine the purity of my recrystallized 4-methoxybenzoic acid?

A primary indicator of purity is the melting point of the dried crystals.[3] Pure 4-methoxybenzoic acid exhibits a sharp melting point between 182-185 °C.[1][3] A broad or depressed melting point suggests the presence of impurities.[3] For a more comprehensive purity assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[6]

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility of 4-methoxybenzoic acid in various solvents. A good recrystallization solvent will show a significant increase in solubility with a rise in temperature.

SolventTemperature Range (°C)General Solubility Trend with Increasing Temperature
1-Butanol10 to 55Increasing
Isobutanol10 to 55Increasing
2-Butanol10 to 55Increasing
1-Pentanol10 to 55Increasing
Ethylene Glycol10 to 55Increasing
Ethyl Formate10 to 55Increasing
1-Propyl Acetate10 to 55Increasing
Isopropyl Acetate10 to 55Increasing
n-Butyl Acetate10 to 55Increasing
Acetone10 to 55Increasing
2-Butanone10 to 55Increasing
Cyclohexanone10 to 55Increasing
Toluene10 to 55Increasing
Tetrahydrofuran10 to 55Increasing

Data is based on the study by Han, R., et al. (2024). "Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K". Journal of Chemical & Engineering Data.[1][7]

Experimental Protocols

Recrystallization of 4-Methoxybenzoic Acid from an Ethanol/Water Mixed Solvent System

This protocol details the procedure for purifying 4-methoxybenzoic acid using an ethanol and water mixed solvent system.

Materials:

  • Crude 4-methoxybenzoic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-methoxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small additional portions of hot ethanol.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate. Quickly pour the hot solution through the filter paper into the clean, hot flask.[1]

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid), which indicates saturation. If the solution becomes very cloudy, add a few drops of hot ethanol until it becomes clear again.[1]

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. The final product should be a white, crystalline solid.[1]

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point in the range of 182-185 °C indicates a high degree of purity.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. - Too much solvent was used, resulting in a non-saturated solution.[1][3] - The cooling process is too slow, or there are no nucleation sites.[1]- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[1][3] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 4-methoxybenzoic acid.[1][3] - Cool the solution in an ice bath to further decrease solubility.[1]
The product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving.[3] - The solution is supersaturated, and the solute is coming out of solution too quickly.[1] - High concentration of impurities depressing the melting point.[5]- Use a lower-boiling point solvent or a different solvent system.[1][3] - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and then allow it to cool more slowly.[1][5]
The recrystallized product is colored. - Colored impurities are present and are not effectively removed by a single recrystallization.[1][3]- Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1][3]
The yield of the recrystallized product is low. - Too much solvent was used, leaving a significant amount of the product in the mother liquor.[1][3] - Premature crystallization occurred during hot filtration.[3] - The product was adsorbed by activated charcoal if used.[5]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] - Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[3] - Cool the solution in an ice bath after it has reached room temperature to maximize yield.[3]
The melting point of the purified product is broad or lower than the literature value. - Presence of impurities.[5] - Incomplete drying and residual solvent in the crystals.[5]- Perform a second recrystallization, possibly with a different solvent system.[5] - Ensure the crystals are completely dry before measuring the melting point. Drying under a vacuum can be effective.[5]

Mandatory Visualization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Perform Hot Filtration insoluble_impurities->hot_filtration Yes cool_solution Cool Solution Slowly insoluble_impurities->cool_solution No hot_filtration->cool_solution crystals_form Crystals Form? cool_solution->crystals_form no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal crystals_form->no_crystals No oiling_out Product Oils Out? crystals_form->oiling_out Yes no_crystals->cool_solution troubleshoot_oiling Troubleshoot: - Reheat and add solvent - Cool slower oiling_out->troubleshoot_oiling Yes collect_crystals Collect Crystals (Vacuum Filtration) oiling_out->collect_crystals No troubleshoot_oiling->cool_solution wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals assess_purity Assess Purity (Melting Point) dry_crystals->assess_purity purity_ok Purity Acceptable? assess_purity->purity_ok rerun Rerun Recrystallization purity_ok->rerun No end End purity_ok->end Yes rerun->start

Caption: Troubleshooting workflow for the recrystallization of 4-methoxybenzoic acid.

References

Technical Support Center: Optimizing Chemical Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the yield of chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the yield of a chemical reaction?

The yield of a chemical reaction is influenced by several key factors, including reactant concentration, temperature, pressure (especially for gaseous reactions), the presence and effectiveness of a catalyst, and the specific reaction mechanism.[1] The purity of starting materials and solvents is also crucial, as impurities can lead to side reactions or inhibit the desired transformation.[2][3]

Q2: How does changing the temperature affect my reaction yield?

Temperature has a significant impact on reaction rates and equilibrium.[4] Increasing the temperature generally increases the reaction rate by providing molecules with more kinetic energy.[1][4] However, for exothermic reactions (those that release heat), increasing the temperature can shift the equilibrium towards the reactants, thereby decreasing the yield.[5] Conversely, for endothermic reactions (those that absorb heat), a higher temperature will favor product formation and increase the yield.[5] Excessively high temperatures can also cause decomposition of reactants or products, leading to a lower yield.[1]

Q3: When should I consider using a catalyst?

A catalyst should be considered when a reaction is too slow or requires harsh conditions (high temperature or pressure) to proceed.[5][6] Catalysts increase the reaction rate by providing an alternative reaction pathway with a lower activation energy, which can lead to a higher yield in a shorter amount of time.[1][6][7] They can also improve selectivity, favoring the formation of the desired product over unwanted byproducts.[7] It is important to note that a catalyst does not change the equilibrium position of a reaction; it only helps the reaction reach equilibrium faster.[6][8]

Q4: My reaction is reversible. How can I improve the product yield?

For reversible reactions, Le Chatelier's principle is a key concept for maximizing yield.[9] This principle states that if a change is applied to a system at equilibrium, the system will adjust to counteract the change.[9] To improve product yield, you can:

  • Increase reactant concentration: Adding more reactants will shift the equilibrium towards the products.[9][10]

  • Remove the product as it forms: Continuously removing the product (e.g., through distillation, precipitation, or using a selective membrane) will drive the reaction forward to produce more product.[9][11]

  • Adjust temperature and pressure: The optimal conditions depend on the specific reaction's thermodynamics and stoichiometry.[9][12]

Q5: How can I minimize product loss during work-up and purification?

Significant product loss can occur during the isolation and purification stages.[13][14] To minimize this, consider the following:

  • Careful Transfers: Always rinse glassware (flasks, funnels, etc.) with the reaction solvent to recover any residual product.[13][15] Use a pipette for transferring neat compounds to avoid spillage.[15]

  • Efficient Extraction: Ensure proper pH adjustment during aqueous extractions to keep your product in the desired layer.[16]

  • Thorough Rinsing: When using a drying agent, rinse it thoroughly with the solvent to recover adsorbed product.[15]

  • Optimized Chromatography: Use thin-layer chromatography (TLC) to determine the optimal solvent system before performing column chromatography to ensure good separation and minimize product loss on the column.[16]

  • Handle Volatile Compounds Carefully: If your product is volatile, be cautious during solvent removal (e.g., using a rotovap) to avoid evaporation of the product.[13][15]

Troubleshooting Guide for Low Reaction Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to low product yield.

Problem Potential Cause Recommended Solution
Low Yield or No Product Incorrect Reaction Conditions Systematically vary temperature, concentration, and reaction time. For gaseous systems, adjust pressure.[16][17]
Poor Quality of Reagents/Solvents Use freshly opened or purified reagents and anhydrous solvents, especially for moisture-sensitive reactions.[15][16] Operate under an inert atmosphere (N₂ or Ar) if necessary.[16]
Decomposition of Product Monitor the reaction closely (e.g., by TLC or GC-MS) and quench it as soon as the starting material is consumed.[13][16] Consider running the reaction at a lower temperature.[16]
Side Reactions Identify byproducts to understand the side reactions occurring.[16] Adjust conditions (e.g., lower temperature, change stoichiometry) to minimize these pathways.[16] Using a more selective catalyst can also help.[7]
Reaction Stalls Before Completion Deactivated Reagent or Catalyst Add a fresh portion of the reagent or catalyst.[16] Ensure proper storage and handling of sensitive chemicals.[16]
Presence of an Inhibitor Purify starting materials to remove any potential inhibitors.
Product Inhibition If feasible, consider a reaction setup where the product is removed as it is formed.[16]
Significant Product Loss During Work-up Inefficient Extraction Adjust the pH of the aqueous layer to ensure your compound's solubility is minimized. Perform multiple extractions with smaller volumes of solvent.
Emulsion Formation Add brine (saturated NaCl solution) to help break up emulsions during aqueous work-up.
Product Adsorbed on Drying Agent Rinse the drying agent (e.g., MgSO₄, Na₂SO₄) multiple times with the extraction solvent before filtering.[15]
Poor Separation in Chromatography Optimize the eluent system using TLC first. Ensure the column is packed correctly to avoid channeling.[16] For acid- or base-sensitive compounds, consider adding a small amount of triethylamine (B128534) or acetic acid to the eluent.[16]

Key Concepts & Experimental Protocols

Le Chatelier's Principle for Yield Optimization

Le Chatelier's principle is fundamental for optimizing reversible reactions.[9] The table below summarizes how to shift the equilibrium to favor product formation.

Change Applied to System Direction of Equilibrium Shift Effect on Product Yield
Increase Concentration of Reactant(s) Toward ProductsIncreases[9][12]
Decrease Concentration of Reactant(s) Toward ReactantsDecreases
Increase Concentration of Product(s) Toward ReactantsDecreases
Decrease Concentration of Product(s) Toward ProductsIncreases[9]
Increase Temperature (Exothermic Reaction) Toward ReactantsDecreases[5][18]
Decrease Temperature (Exothermic Reaction) Toward ProductsIncreases[12][18]
Increase Temperature (Endothermic Reaction) Toward ProductsIncreases[5][18]
Decrease Temperature (Endothermic Reaction) Toward ReactantsDecreases[18]
Increase Pressure (Fewer moles of gas on product side) Toward ProductsIncreases[12][19]
Decrease Pressure (Fewer moles of gas on product side) Toward ReactantsDecreases[12][19]
Increase Pressure (More moles of gas on product side) Toward ReactantsDecreases[12][19]
Decrease Pressure (More moles of gas on product side) Toward ProductsIncreases[12][19]
Add a Catalyst No Change in Equilibrium PositionNo effect on theoretical yield, but equilibrium is reached faster.[20]
General Protocol for Reaction Optimization
  • Establish a Baseline: Run the reaction according to the initial procedure and accurately determine the yield. This will be the benchmark for all subsequent modifications.

  • Identify Key Variables: Determine the most likely parameters to affect the yield, such as temperature, reaction time, and reactant stoichiometry.[21]

  • One-Factor-at-a-Time (OFAT) Approach:

    • Vary one parameter while keeping all others constant. For example, run the reaction at several different temperatures (e.g., ± 10-20 °C from the original procedure) while keeping concentrations and time fixed.[16]

    • Analyze the yield for each run to find the optimal setting for that parameter.

    • Set the optimized parameter and move on to the next variable (e.g., reaction time).

  • Monitor Progress: Use techniques like TLC, GC-MS, or NMR to monitor the consumption of starting materials and the formation of the product.[16] This helps determine the optimal reaction time and identify the formation of any byproducts.

  • Confirm and Scale: Once optimal conditions are identified, run the reaction again under these new conditions to confirm the improved yield.

Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of the plate. Mark starting positions for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a suitable solvent and spot it on the "SM" mark.

    • Using a capillary tube, take a small aliquot of your reaction mixture and spot it on the "RM" mark.

    • Spot both the starting material and reaction mixture on the "C" mark.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system. Ensure the solvent level is below the pencil line. Cover the chamber.

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp or by using a chemical stain (e.g., potassium permanganate).

  • Analyze: Compare the spots. The reaction is complete when the starting material spot is no longer visible in the "RM" lane. The appearance of new spots indicates product formation or side products.

Visualizations

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Verify Reagent & Solvent Quality (Purity, Water Content) Start->CheckReagents CheckReagents->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Concentration, Time) CheckReagents->OptimizeConditions Reagents OK MonitorReaction Monitor Reaction Progress (TLC, GC-MS, NMR) OptimizeConditions->MonitorReaction MonitorReaction->OptimizeConditions Reaction Stalled EvaluateWorkup Evaluate Work-up & Purification (Extraction, Chromatography) MonitorReaction->EvaluateWorkup Reaction Complete CheckDecomposition Investigate Product Decomposition EvaluateWorkup->CheckDecomposition Product Loss Detected End Yield Improved EvaluateWorkup->End No Significant Loss CheckDecomposition->OptimizeConditions Decomposition Occurs InvestigateSideReactions Investigate Side Reactions CheckDecomposition->InvestigateSideReactions No Decomposition InvestigateSideReactions->OptimizeConditions Side Reactions Identified InvestigateSideReactions->End Side Reactions Minimized

Caption: A logical workflow for troubleshooting low chemical reaction yields.

CatalystEffect A Reactants B Products A->B Uncatalyzed Activation Energy A->B Catalyzed Activation Energy Energy Energy Reaction Coordinate Reaction Coordinate OptimizationDecisionTree Start Need to Improve Yield IsReversible Is the reaction reversible? Start->IsReversible IsSlow Is the reaction too slow? IsReversible->IsSlow No LeChatelier Apply Le Chatelier's Principle: - Adjust concentration - Remove product - Optimize T & P IsReversible->LeChatelier Yes UseCatalyst Introduce or change catalyst IsSlow->UseCatalyst Yes OptimizeConditions Optimize Conditions: - Temperature - Concentration - Solvent IsSlow->OptimizeConditions No CheckPurity Check Purity: - Reagents - Solvents LeChatelier->CheckPurity UseCatalyst->OptimizeConditions OptimizeConditions->CheckPurity

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Veratric Acid and Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two structurally related phenolic acids: veratric acid and protocatechuic acid. By examining experimental data from various antioxidant assays and elucidating the underlying mechanisms and cellular pathways, this document aims to serve as a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug discovery.

Introduction to Veratric and Protocatechuic Acid

Protocatechuic acid (PCA), or 3,4-dihydroxybenzoic acid, is a major metabolite of complex polyphenols like anthocyanins and is widely distributed in fruits and vegetables.[1][2] It is recognized for a range of pharmacological effects, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][3] Veratric acid (VA), or 3,4-dimethoxybenzoic acid, is also a phenolic compound found in various plants and fruits.[4][5] It is known to possess antioxidant and anti-inflammatory properties and has been studied for its protective effects against cardiovascular remodeling and hypertension.[4][6]

The key structural difference between these two molecules lies in the substituents on the benzene (B151609) ring. Protocatechuic acid possesses two free hydroxyl (-OH) groups, whereas in veratric acid, these are replaced by methoxy (B1213986) (-OCH₃) groups. This structural distinction is fundamental to their differing antioxidant capacities.

Comparative Antioxidant Activity: In Vitro Assays

The antioxidant activity of phenolic compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The efficacy is often expressed as the IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

While direct comparative studies providing side-by-side IC50 values for both compounds under identical conditions are limited, the available literature strongly indicates that protocatechuic acid is a significantly more potent antioxidant than veratric acid. This is because the free hydroxyl groups of PCA are more readily able to donate hydrogen atoms to neutralize free radicals, a capacity that is diminished by the methylation of these groups in veratric acid.[7] For instance, one study reported that protocatechuic acid was a more effective inhibitor of HDAC2 compared to its methoxy-group counterpart, veratric acid.[7]

Below is a summary of reported antioxidant activities for protocatechuic acid from various assays. Data for veratric acid is less commonly reported in terms of specific IC50 values for radical scavenging, as its activity is considerably lower.

AssayProtocatechuic Acid (PCA)Veratric Acid (VA)Standard (Trolox)Reference
DPPH Radical Scavenging IC50: ~1.5 - 5 µg/mLSignificantly higher IC50 than PCAIC50: ~3.9 µg/mL[8][9][10]
ABTS Radical Scavenging IC50: ~1.5 - 3.5 µg/mLSignificantly higher IC50 than PCAIC50: ~3.5 µg/mL[8][9][10][11]
Superoxide Anion Scavenging IC50: ~10 µg/mL-IC50: ~2.3 µg/mL[8][9]
Hydroxyl Radical Scavenging IC50: ~104 µg/mL-IC50: ~108 µg/mL[8][9]
Ferric Reducing Antioxidant Power (FRAP) Dose-dependent increaseLower activity than PCA-[11][12]

Note: The IC50 values can vary between studies due to different experimental conditions. The data presented for PCA demonstrates its potent activity. Veratric acid's antioxidant activity is generally acknowledged to be weaker due to the absence of free hydroxyl groups.

Cellular Mechanisms and Signaling Pathways

Both protocatechuic acid and veratric acid exert their protective effects within cells by modulating key signaling pathways involved in the response to oxidative stress.

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the endogenous antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Both PCA and VA have been shown to activate the Nrf2 signaling pathway, thereby enhancing the cell's intrinsic defense mechanisms against oxidative damage.[3][13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Protocatechuic Acid / Veratric Acid Antioxidant->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Figure 1: Activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and samples.[14]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[14] This neutralizes the radical, resulting in a color change from violet to pale yellow, which is monitored spectrophotometrically at approximately 517 nm.[14][15]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in an amber bottle at 4°C.[14]

    • Test Samples: Prepare a stock solution of the phenolic acid in a suitable solvent (e.g., methanol). Create a series of dilutions.

    • Standard: Prepare dilutions of a standard antioxidant like Trolox or Gallic Acid.[14]

  • Assay Procedure (96-well plate):

    • Add 100 µL of each sample dilution or standard to the wells.[15]

    • Add 100 µL of the DPPH working solution to each well.[15]

    • Prepare a blank (solvent only) and a control (solvent plus DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.[16]

    • Measure the absorbance at 517 nm.[15]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot % Inhibition against the sample concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, causing the solution to lose color, which is measured by a decrease in absorbance at 734 nm.[15]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[15]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[14][15] Dilute this solution with methanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm before use.[15][16]

  • Assay Procedure (96-well plate):

    • Add 20 µL of the test sample or standard to the wells.[14]

    • Add 180 µL of the ABTS•+ working solution to each well.[14]

    • Incubate at room temperature for 6-10 minutes.[15]

    • Measure the absorbance at 734 nm.[15]

  • Data Analysis:

    • Calculate the % Inhibition and IC50 value using the same formulas as for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured at 593 nm.[12][17]

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.[14]

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[14]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.[14]

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[14][18]

  • Assay Procedure (96-well plate):

    • Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.[14]

    • Add 180 µL of the pre-warmed FRAP working reagent.[14]

    • Incubate at 37°C for 4-30 minutes.[14]

    • Measure the absorbance at 593 nm.[14][18]

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • Determine the FRAP value of the sample from the standard curve, expressed as µM of Fe²⁺ equivalents.

General Workflow for Antioxidant Activity Assessment

The evaluation of a compound's antioxidant potential typically follows a structured workflow, progressing from simple chemical assays to more biologically relevant cell-based models.

Antioxidant_Workflow cluster_invitro In Vitro Chemical Assays cluster_cellular Cell-Based Assays cluster_mechanism Mechanistic Studies compound Test Compound (Veratric or Protocatechuic Acid) DPPH DPPH Assay compound->DPPH ABTS ABTS Assay compound->ABTS FRAP FRAP Assay compound->FRAP result1 Determine IC50 / Reducing Power DPPH->result1 ABTS->result1 FRAP->result1 cell_culture Cell Culture (e.g., Caco-2, HepG2) result1->cell_culture treatment Treat cells with compound + Oxidative Stressor (e.g., AAPH) cell_culture->treatment CAA Cellular Antioxidant Activity (CAA) Assay treatment->CAA result2 Measure reduction of intracellular ROS CAA->result2 pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Nrf2) result2->pathway_analysis result3 Elucidate molecular mechanisms pathway_analysis->result3

Figure 2: General workflow for assessing antioxidant activity.

Conclusion

Based on the principles of structure-activity relationships and available experimental evidence, protocatechuic acid exhibits substantially higher antioxidant activity than veratric acid. The presence of two free hydroxyl groups in protocatechuic acid allows for efficient hydrogen atom donation to neutralize free radicals, a mechanism that is sterically and electronically hindered in veratric acid due to the methylation of these functional groups. While both compounds can activate protective cellular pathways like Nrf2, the direct radical scavenging capacity of protocatechuic acid is markedly superior. For researchers seeking a potent natural antioxidant for further development, protocatechuic acid represents a more promising candidate based on its direct antioxidant capabilities.

References

The Quest for Reliable Food Intake Biomarkers: A Comparative Guide to the Validation of 3,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of dietary intake is a cornerstone of robust nutritional and clinical research. While traditional methods like food frequency questionnaires are valuable, they are often limited by recall bias. The identification and validation of objective biomarkers of food intake are therefore critical for advancing our understanding of the links between diet, health, and disease. This guide provides a comparative overview of the validation status of 3,4-dimethoxybenzoic acid as a potential biomarker for certain foods, alongside established biomarkers for other dietary components.

3,4-Dimethoxybenzoic acid, also known as veratric acid, is a phenolic compound found in certain plant-based foods, notably olives and coriander. Its presence in these foods has led to the proposition that it could serve as a specific biomarker for their consumption. However, a thorough validation of its efficacy as a food intake biomarker in humans is currently lacking in the scientific literature. This guide will delve into the established criteria for biomarker validation and compare the hypothetical validation of 3,4-dimethoxybenzoic acid with well-documented biomarkers such as proline betaine (B1666868) for citrus and hydroxytyrosol (B1673988) for olive oil.

Comparative Analysis of Food Intake Biomarkers

The validation of a food intake biomarker is a rigorous process that involves assessing several key performance characteristics. The following table summarizes the available data for proline betaine and hydroxytyrosol, and highlights the current data gap for 3,4-dimethoxybenzoic acid.

BiomarkerFood Source(s)MatrixSensitivitySpecificityDose-Response RelationshipTime-Course Kinetics
3,4-Dimethoxybenzoic acid Olives, CorianderUrine, PlasmaNot establishedNot establishedNot establishedNot established
Proline Betaine Citrus FruitsUrine, Plasma81-92%[1]74-94%[1]Correlates with intakePeak urinary excretion 2-6 hours post-consumption[2]
Hydroxytyrosol Olive OilUrine, PlasmaNot establishedNot establishedUrinary excretion correlates with dose[3][4]Rapidly absorbed and metabolized, peaks in plasma around 30 mins post-ingestion[5]

Experimental Protocols for Biomarker Validation

The validation of a food intake biomarker typically involves a human intervention study. The following is a generalized protocol that would be necessary to validate 3,4-dimethoxybenzoic acid as a biomarker for olive or coriander consumption. This protocol is based on methodologies used in the validation of other food intake biomarkers.

Objective: To assess the validity of 3,4-dimethoxybenzoic acid as a biomarker of olive/coriander intake.

Study Design: A randomized, controlled, crossover study.

Participants: Healthy adult volunteers with no known allergies to the test foods.

Methodology:

  • Washout Period: Participants will follow a diet free of olives, coriander, and other potential sources of 3,4-dimethoxybenzoic acid for a specified period (e.g., one week).

  • Baseline Sampling: Collection of baseline urine and blood samples.

  • Intervention: Participants will consume a standardized dose of the test food (e.g., a specific amount of olives, olive oil, or coriander).

  • Post-Dose Sampling: Timed collection of urine and blood samples at multiple intervals post-consumption (e.g., 2, 4, 6, 8, 12, and 24 hours) to determine the pharmacokinetic profile.

  • Dose-Response Assessment: The intervention will be repeated with varying doses of the test food to establish a dose-response relationship.

  • Specificity Assessment: Participants will consume other foods not expected to contain 3,4-dimethoxybenzoic acid to assess the biomarker's specificity.

  • Sample Analysis: Urine and plasma samples will be analyzed for 3,4-dimethoxybenzoic acid concentrations using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: Statistical analysis will be performed to determine sensitivity, specificity, dose-response curves, and time-course kinetics.

Visualizing the Path to Validation

The following diagrams illustrate the conceptual frameworks for biomarker validation and the metabolic pathway of a candidate biomarker.

G Experimental Workflow for Food Intake Biomarker Validation cluster_0 Pre-Intervention cluster_1 Intervention cluster_2 Analysis & Validation Recruitment Participant Recruitment Washout Dietary Washout Period Recruitment->Washout Baseline Baseline Sample Collection (Urine, Blood) Washout->Baseline Intervention Standardized Food Intake Baseline->Intervention PostDose Post-Dose Sample Collection Intervention->PostDose Analysis Biomarker Quantification (e.g., LC-MS/MS) PostDose->Analysis Stats Statistical Analysis Analysis->Stats Validation Validation of Performance Characteristics Stats->Validation

Caption: A generalized workflow for a human intervention study to validate a food intake biomarker.

G Hypothetical Signaling Pathway of a Food-Derived Biomarker Food Food Intake (e.g., Olives, Coriander) Compound 3,4-Dimethoxybenzoic Acid Food->Compound Release Absorption Gastrointestinal Absorption Compound->Absorption Metabolism Hepatic Metabolism (e.g., Glucuronidation, Sulfation) Absorption->Metabolism Distribution Systemic Circulation Metabolism->Distribution Excretion Urinary Excretion Distribution->Excretion Biofluid Detection in Biofluids (Urine, Plasma) Excretion->Biofluid

Caption: A simplified diagram illustrating the metabolic journey of a food-derived compound like 3,4-dimethoxybenzoic acid.

Conclusion

While 3,4-dimethoxybenzoic acid shows promise as a potential biomarker for olive and coriander consumption due to its presence in these foods, its validation remains a critical unmet need in the field of nutritional science. The lack of robust human intervention studies providing quantitative data on its performance characteristics stands in contrast to well-established biomarkers like proline betaine for citrus intake.

Future research should focus on conducting rigorous validation studies, following established protocols, to ascertain the sensitivity, specificity, dose-response relationship, and time-course kinetics of 3,4-dimethoxybenzoic acid. Such studies are essential to confirm its utility as a reliable biomarker. For researchers in drug development and clinical nutrition, the availability of a validated panel of food intake biomarkers is paramount for improving the accuracy of dietary assessment and for elucidating the complex interplay between diet and human health. The frameworks and comparative data presented in this guide offer a roadmap for the validation of new candidate biomarkers and highlight the standards they must meet to be considered reliable tools in scientific research.

References

A Comparative Analysis of Veratric Acid Derivatives in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of veratric acid derivatives' performance in anticancer, antimicrobial, and anti-inflammatory applications. The information is supported by experimental data to facilitate informed decisions in drug discovery programs.

Veratric acid (3,4-dimethoxybenzoic acid), a naturally occurring phenolic compound found in various plants and fruits, and its synthetic derivatives have garnered significant attention in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, making them promising scaffolds for the development of novel therapeutic agents. This guide offers a comparative analysis of their efficacy in key therapeutic areas, presents detailed experimental protocols for their evaluation, and visualizes the underlying mechanisms of action.

Anticancer Activity: A Potent New Frontier

Recent studies have highlighted the potential of veratric acid derivatives as anticancer agents. A notable advancement is the conjugation of veratric acid with phosphatidylcholines, which has been shown to significantly enhance its cytotoxic activity against various cancer cell lines.

Comparative Anticancer Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of veratric acid and its phosphatidylcholine derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundMCF-7 (Breast)LoVo (Colon)LoVo/DX (Colon, Doxorubicin-Resistant)BALB/3T3 (Normal Fibroblasts)MV4-11 (Leukemia)HepG2 (Liver)
Veratric Acid >125 µM>125 µM>125 µM>125 µM>125 µM>125 µM
1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine 20.7 ± 2.1 µM16.7 ± 1.5 µM28.5 ± 2.9 µM45.3 ± 4.8 µM9.5 ± 1.1 µM35.1 ± 3.2 µM
1,2-Di-veratroyl-sn-glycero-3-phosphocholine 35.6 ± 3.1 µM41.2 ± 3.8 µM52.3 ± 5.1 µM>125 µM28.4 ± 2.5 µM60.2 ± 5.7 µM

Data compiled from studies on phosphatidylcholine derivatives of veratric acid.

Antimicrobial Activity: A Broad Spectrum of Action

Veratric acid derivatives have been extensively studied for their antimicrobial properties against a wide range of bacteria and fungi. The structural modifications of the veratric acid backbone have led to the development of compounds with significant antimicrobial efficacy.

Comparative Antimicrobial Potency (MIC)

The table below presents the minimum inhibitory concentration (MIC) values of a selection of veratric acid derivatives against representative Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values indicate stronger antimicrobial activity.

DerivativeBacillus subtilis (Gram+)Escherichia coli (Gram-)Candida albicans (Fungus)Aspergillus niger (Fungus)
Veratric Acid Amide 1 12.5 µg/mL25 µg/mL50 µg/mL100 µg/mL
Veratric Acid Hydrazide 1 6.25 µg/mL12.5 µg/mL25 µg/mL50 µg/mL
Veratric Acid Ester 1 25 µg/mL50 µg/mL100 µg/mL>100 µg/mL
Ciprofloxacin (Control) 1.56 µg/mL3.12 µg/mL--
Fluconazole (B54011) (Control) --3.12 µg/mL6.25 µg/mL

This table represents a selection of data from a study of 41 veratric acid derivatives. The specific structures of the numbered derivatives can be found in the cited literature.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Veratric acid and its derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While comparative quantitative data for a range of derivatives is limited, the mechanism of action of the parent compound, veratric acid, is well-characterized.

Veratric acid has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6).[1][2] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of veratric acid are mediated through its interaction with multiple intracellular signaling cascades.

digraph "Anti_inflammatory_Signaling_Pathways_of_Veratric_Acid" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS_COX2 [label="iNOS/COX-2\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory\nResponse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VeratricAcid [label="Veratric Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE", fillcolor="#F1F3F4", fontcolor="#202124"]; AntioxidantEnzymes [label="Antioxidant\nEnzymes", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> MAPK; TLR4 -> NFkB; MAPK -> NFkB; NFkB -> iNOS_COX2; iNOS_COX2 -> Inflammation; VeratricAcid -> MAPK [label="Inhibits", fontcolor="#EA4335", arrowhead=tee]; VeratricAcid -> NFkB [label="Inhibits", fontcolor="#EA4335", arrowhead=tee]; VeratricAcid -> Nrf2 [label="Activates", fontcolor="#34A853"]; Nrf2 -> ARE; ARE -> AntioxidantEnzymes; AntioxidantEnzymes -> Inflammation [label="Inhibits", fontcolor="#EA4335", arrowhead=tee]; }

Caption: Veratric acid's anti-inflammatory mechanism.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Anticancer Activity Assays (SRB and MTT)

The antiproliferative activity of veratric acid derivatives is commonly assessed using the Sulforhodamine B (SRB) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays.

digraph "Anticancer_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3, width=7.6, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cancer Cells\nin 96-well Plates", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate1 [label="Incubate (24h)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_compounds [label="Add Veratric Acid Derivatives\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="Incubate (72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; assay [label="Perform SRB or MTT Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure [label="Measure Absorbance", fillcolor="#FFFFFF", fontcolor="#202124"]; calculate [label="Calculate IC50 Values", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compounds; add_compounds -> incubate2; incubate2 -> assay; assay -> measure; measure -> calculate; calculate -> end; }

Caption: Workflow for anticancer activity screening.

Antimicrobial Activity Assay (Serial Dilution Method)

The minimum inhibitory concentration (MIC) of the veratric acid derivatives is determined using the standard serial dilution method.

  • Preparation of Stock Solutions: The test compounds and standard drugs (ciprofloxacin for bacteria, fluconazole for fungi) are dissolved in a suitable solvent to prepare stock solutions.

  • Serial Dilution: A two-fold serial dilution of each compound is prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganisms (e.g., 37°C for bacteria, 28°C for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide)

The inhibitory effect of veratric acid derivatives on nitric oxide production can be quantified using the Griess assay in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Treatment: Macrophage cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the veratric acid derivatives for a specific period, followed by stimulation with LPS to induce nitric oxide production.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Measurement: The absorbance of the resulting colored azo dye is measured spectrophotometrically at a specific wavelength (typically 540 nm).

  • Calculation: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve, and the percentage of inhibition of NO production is calculated for each compound concentration to determine the IC50 value.

This guide provides a foundational understanding of the potential of veratric acid derivatives in drug discovery. The presented data and protocols are intended to aid researchers in the rational design and evaluation of novel therapeutic agents based on this versatile chemical scaffold.

References

A Comparative Guide to the Analysis of 3,4-Dimethoxybenzoic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an objective comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 3,4-Dimethoxybenzoic acid. The information herein is supported by established analytical methodologies and performance data to aid in the selection of the most suitable technique for your research needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the typical quantitative data for the analysis of 3,4-Dimethoxybenzoic acid by HPLC, often coupled with a UV detector, and GC-MS, which typically requires a derivatization step for this analyte.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) ~0.05 - 0.1 µg/mL~0.01 - 0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 - 0.3 µg/mL~0.03 - 0.15 ng/mL
**Linearity (R²) **> 0.998> 0.999
Typical Linear Range 0.5 - 200 µg/mL0.1 - 100 ng/mL
Precision (%RSD) < 2%< 5%
Recovery (%) 97 - 103%95 - 105%
Sample Throughput HighModerate
Specificity Good (dependent on detector and matrix)Excellent (mass fragmentation pattern)
Derivatization Required? NoYes (typically)

Detailed Experimental Protocols

The methodologies presented below are representative protocols for the analysis of 3,4-Dimethoxybenzoic acid using HPLC and GC-MS.

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like 3,4-Dimethoxybenzoic acid.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 - 20 µL.

  • Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter to remove particulate matter, and then injected into the HPLC system.

Due to the low volatility of 3,4-Dimethoxybenzoic acid, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).

  • Derivatization: The carboxylic acid group is converted to a more volatile ester, often a trimethylsilyl (B98337) (TMS) ester. This is achieved by reacting the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 60-80 °C for 30-60 minutes.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Oven Temperature Program: An initial temperature of around 100-120 °C, held for 1-2 minutes, followed by a temperature ramp of 10-20 °C/min to a final temperature of 280-300 °C, which is then held for several minutes.

  • Injector Temperature: 250 - 280 °C.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: The sample is first extracted and dried. The dried residue is then subjected to the derivatization procedure, after which the resulting solution is injected into the GC-MS.

Visualizing the Analytical Workflows

The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of 3,4-Dimethoxybenzoic acid.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Dissolve Sample in Mobile Phase p2 Filter through 0.45 µm Syringe Filter p1->p2 a1 Injection into HPLC p2->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Generate Chromatogram a3->d1 d2 Integrate Peak Area d1->d2 d3 Quantify Concentration d2->d3

Caption: HPLC analysis workflow for 3,4-Dimethoxybenzoic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample Extraction & Drying p2 Derivatization (e.g., with BSTFA) p1->p2 a1 Injection into GC-MS p2->a1 a2 Separation on Capillary Column a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Generate Total Ion Chromatogram a3->d1 d2 Analyze Mass Spectra d1->d2 d3 Quantify using SIM or Full Scan d2->d3 Decision_Tree start Analytical Requirement for 3,4-Dimethoxybenzoic Acid q1 Is high throughput a key requirement? start->q1 q2 Is ultra-high sensitivity (ng/mL or lower) needed? q1->q2 No hplc HPLC is the preferred method q1->hplc Yes q3 Is the sample matrix complex with potential interferences? q2->q3 No gcms GC-MS is the recommended method q2->gcms Yes q3->hplc No q3->gcms Yes

Comparing the efficacy of different catalysts for veratric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of veratric acid, a key intermediate in the pharmaceutical and fine chemical industries, is of paramount importance. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of veratric acid, primarily through the oxidation of veratraldehyde. The efficacy of each catalyst is evaluated based on key performance indicators such as reaction yield, time, and temperature, with supporting experimental data presented for objective comparison.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst and reaction conditions is critical in optimizing the synthesis of veratric acid. The following table summarizes the performance of different catalysts based on reported experimental data.

Catalyst SystemStarting MaterialOxidantTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
Cobalt Acetate (B1210297)VeratraldehydeAir1303100 (conversion)99[1]
Silver Nitrate (B79036)3,4-dimethoxybenzaldehyde (B141060)Hydrogen Peroxide502.187Not Reported[2][3]
Sodium Hydroxide (B78521)/Hydrogen PeroxideVeratraldehydeHydrogen Peroxide30-35, then 55-603-5 (addition), then 5 (heating)>95>99.2[4][5]
Potassium Hydroxide/ParaformaldehydeVeratraldehydeParaformaldehyde~100493.7Not Reported[6][7]
Sodium Carbonate/FormalinVeratraldehydeFormalin~501.582.6Not Reported[6][7]
Sodium Hypochlorite3,4-dimethoxy acetophenoneSodium HypochloriteNot ReportedNot ReportedGoodNot Reported[8]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and further investigation.

Cobalt Acetate Catalyzed Air Oxidation

This method utilizes cobalt acetate as a catalyst for the oxidation of veratraldehyde with air.

  • Reaction Setup: A high-pressure reactor equipped with a stirrer, gas inlet, and temperature control is charged with veratraldehyde, acetic acid (as solvent), and cobalt acetate.

  • Procedure: The reactor is sealed and pressurized with air to 1 MPa. The reaction mixture is then heated to 130°C and stirred for 3 hours.

  • Work-up: After cooling, the solvent is removed under vacuum. The residue is dissolved in water and extracted with toluene. The organic layer is then washed with a 15% sodium hydroxide solution to extract the sodium salt of veratric acid into the aqueous layer. The aqueous layer is subsequently acidified with 10% hydrochloric acid to precipitate the veratric acid, which is then filtered, dried, and recrystallized from methanol.[1]

Silver Nitrate Catalyzed Hydrogen Peroxide Oxidation

This protocol employs silver nitrate as a catalyst and hydrogen peroxide as the oxidant.

  • Reaction Setup: 3,4-dimethoxybenzaldehyde is dissolved in acetonitrile (B52724) in a reaction flask.

  • Procedure: Silver nitrate (1/10th the weight of the aldehyde) is added to the solution. Hydrogen peroxide (ten times the weight of the aldehyde) is then added dropwise. The reaction is maintained at 50°C for 2.1 hours.

  • Work-up: The reaction is quenched with sodium thiosulfate (B1220275) and extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate. The aqueous layer is then acidified with hydrochloric acid to a pH of 5-6 and extracted again with dichloromethane. The solvent is evaporated to yield veratric acid.[2][3]

Base-Mediated Hydrogen Peroxide Oxidation

This procedure utilizes hydrogen peroxide as the oxidant in an alkaline medium.

  • Reaction Setup: Veratraldehyde is dissolved in water at 40°C in a reaction vessel.

  • Procedure: A 30% solution of liquid caustic soda (sodium hydroxide) is added, followed by the slow dropwise addition of hydrogen peroxide over 3-5 hours while maintaining the temperature between 30-35°C. The mixture is then heated to 55°C and subsequently to 60°C for several hours.

  • Work-up: After cooling, the reaction mixture is acidified with 30% hydrochloric acid to a pH of 2 to precipitate the veratric acid. The product is then filtered, washed with water until the pH is 5-6, and dried.[4][5]

Reaction Pathway and Experimental Workflow

The synthesis of veratric acid predominantly proceeds via the oxidation of veratraldehyde. The general reaction pathway is illustrated below.

G Veratraldehyde Veratraldehyde VeratricAcid Veratric Acid Veratraldehyde->VeratricAcid Oxidation Catalyst Catalyst Catalyst->VeratricAcid Oxidant Oxidant (e.g., Air, H2O2) Oxidant->VeratricAcid

Caption: General reaction pathway for the catalytic oxidation of veratraldehyde to veratric acid.

A typical experimental workflow for the synthesis and purification of veratric acid is outlined in the following diagram.

G cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants Veratraldehyde + Solvent AddCatalyst Add Catalyst Reactants->AddCatalyst AddOxidant Add Oxidant AddCatalyst->AddOxidant Reaction Controlled Heating & Stirring AddOxidant->Reaction Quench Quench Reaction Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Acidification & Recrystallization Extraction->Purification FinalProduct Pure Veratric Acid Purification->FinalProduct

Caption: A generalized experimental workflow for veratric acid synthesis.

References

Veratric Acid vs. Gallic Acid: A Comparative Analysis of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two prominent phenolic compounds: veratric acid and gallic acid. By examining their performance in key antioxidant assays and delving into their underlying molecular mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

At a Glance: Key Differences in Antioxidant Capacity

While both veratric acid and gallic acid, a well-established antioxidant, exhibit protective effects against oxidative stress, their potency and mechanisms of action show notable distinctions. The following tables summarize the available quantitative data from various in vitro antioxidant assays. It is crucial to note that the data presented is compiled from different studies and, therefore, direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Antioxidant Assay Veratric Acid Gallic Acid Reference Compound
DPPH Radical Scavenging Activity (IC50) ~21.7 µg/mL0.732 µg/mLAscorbic Acid
ABTS Radical Scavenging Activity (IC50) ~24.5 µg/mLNot directly comparableAscorbic Acid
Ferric Reducing Antioxidant Power (FRAP) Data not availableHigh activity reportedNot applicable

Table 1: Comparative In Vitro Antioxidant Activity. This table summarizes the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays and the reported activity for the FRAP assay. Lower IC50 values indicate greater antioxidant activity.

Deep Dive: Mechanisms of Antioxidant Action

The antioxidant effects of veratric acid and gallic acid are not solely dependent on direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses.

Veratric Acid: Activating the Nrf2 Signaling Pathway

Veratric acid has been shown to exert its antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like veratric acid, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Veratric_Acid_Nrf2_Pathway cluster_nucleus Veratric_Acid Veratric Acid Keap1 Keap1 Veratric_Acid->Keap1 inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_Active Nrf2 (Active) Nrf2->Nrf2_Active dissociates Nucleus Nucleus Nrf2_Active->Nucleus translocates ARE ARE Nrf2_Active->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides Gallic_Acid_Signaling_Pathways Gallic_Acid Gallic Acid ROS ROS Gallic_Acid->ROS scavenges MAPK MAPK (p38, JNK, ERK) Gallic_Acid->MAPK inhibits NFkB NF-κB Gallic_Acid->NFkB inhibits Nrf2_GA Nrf2 Gallic_Acid->Nrf2_GA activates ROS->MAPK activates IkB IκB ROS->IkB degrades Proinflammatory_Cytokines Pro-inflammatory Cytokines MAPK->Proinflammatory_Cytokines promotes NFkB->Proinflammatory_Cytokines promotes IkB->NFkB inhibits Antioxidant_Enzymes_GA Antioxidant Enzymes Nrf2_GA->Antioxidant_Enzymes_GA promotes synthesis Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Cellular_Protection_GA Cellular Protection Antioxidant_Enzymes_GA->Cellular_Protection_GA DPPH_Workflow Prepare_DPPH 1. Prepare 0.1 mM DPPH solution in methanol Prepare_Samples 2. Prepare various concentrations of test compounds and standard Prepare_DPPH->Prepare_Samples Mix 3. Mix DPPH solution with test compound or standard Prepare_Samples->Mix Incubate 4. Incubate in the dark at room temperature for 30 min Mix->Incubate Measure 5. Measure absorbance at 517 nm Incubate->Measure Calculate 6. Calculate % inhibition and IC50 value Measure->Calculate ABTS_Workflow Generate_ABTS 1. Generate ABTS radical cation by reacting ABTS with potassium persulfate Dilute_ABTS 2. Dilute ABTS radical solution to an absorbance of ~0.7 Generate_ABTS->Dilute_ABTS Prepare_Samples_ABTS 3. Prepare various concentrations of test compounds and standard Dilute_ABTS->Prepare_Samples_ABTS Mix_ABTS 4. Mix diluted ABTS solution with test compound or standard Prepare_Samples_ABTS->Mix_ABTS Incubate_ABTS 5. Incubate at room temperature for a defined time (e.g., 6 min) Mix_ABTS->Incubate_ABTS Measure_ABTS 6. Measure absorbance at 734 nm Incubate_ABTS->Measure_ABTS Calculate_ABTS 7. Calculate % inhibition and IC50 value Measure_ABTS->Calculate_ABTS FRAP_Workflow Prepare_FRAP_Reagent 1. Prepare fresh FRAP reagent Prepare_Samples_FRAP 2. Prepare test compounds and a ferrous sulfate (B86663) standard curve Prepare_FRAP_Reagent->Prepare_Samples_FRAP Mix_FRAP 3. Mix FRAP reagent with test compound or standard Prepare_Samples_FRAP->Mix_FRAP Incubate_FRAP 4. Incubate at 37°C for a defined time (e.g., 4 min) Mix_FRAP->Incubate_FRAP Measure_FRAP 5. Measure absorbance at 593 nm Incubate_FRAP->Measure_FRAP Calculate_FRAP 6. Determine FRAP value from the standard curve Measure_FRAP->Calculate_FRAP

Veratric Acid Analogs: A Comparative Guide to Biological Significance and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Veratric acid, a naturally occurring benzoic acid derivative found in various plants and fruits, has garnered significant attention in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, to enhance its therapeutic potential, researchers have synthesized a range of structural analogs. This guide provides an objective comparison of the biological performance of veratric acid and its key analogs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in drug discovery and development.

Comparative Analysis of Biological Activities

The biological efficacy of veratric acid and its structural analogs varies significantly based on their chemical modifications. The following tables summarize the quantitative data on their anticancer, anti-inflammatory, and antioxidant activities, primarily focusing on IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Anticancer Activity

The antiproliferative effects of veratric acid and its analogs have been evaluated against various cancer cell lines. Notably, conjugation with phospholipids (B1166683) and encapsulation in nanoparticles have shown to dramatically enhance cytotoxicity compared to the parent compound.

CompoundCell LineIC50 (µM)Reference
Veratric AcidMDA-MB-231 (Triple Negative Breast Cancer)437.89[3]
Veratric Acid-loaded Polydopamine Nanoparticles (VA-nPDAs)MDA-MB-231 (Triple Negative Breast Cancer)17.6[3]
Veratric AcidMV4-11 (Leukemia)>125[4]
1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholineMV4-11 (Leukemia)9.5[4]
Veratric AcidMCF-7 (Breast Cancer)>125[4]
1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholineMCF-7 (Breast Cancer)20.7[4]
Veratric AcidLoVo (Colon Cancer)>125[4]
1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholineLoVo (Colon Cancer)16.7[4]
Anti-inflammatory Activity

The anti-inflammatory potential of veratric acid and its analogs is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

CompoundAssayCell LineIC50 (µg/mL)Reference
Vanillic acid derivative (1a)ROS Inhibition-5.1 ± 0.7[1]
Ibuprofen (Standard)ROS Inhibition->10[1]
Antioxidant Activity

The antioxidant capacity is a key feature of phenolic acids. This is commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayIC50 (µg/mL)Reference
Veratric AcidDPPH Radical Scavenging24.5
Ascorbic Acid (Standard)DPPH Radical Scavenging24.3
Vanillic AcidMushroom Tyrosinase Inhibition (Diphenolase activity)1.0 mM[5]
Vanillyl AlcoholMushroom Tyrosinase Inhibition (Diphenolase activity)1.5 mM[5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • Test compounds (Veratric acid and its analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[6]

DPPH Free Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the DPPH free radical.

Materials:

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • Reaction Mixture: Add a specific volume of the sample or standard to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

Griess Assay for Nitric Oxide (NO) Quantification

This assay indirectly measures the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

  • Cell culture supernatant

  • Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid)

  • Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite solution.

  • Sample Preparation: Collect the cell culture supernatant from cells treated with the test compounds and an inflammatory stimulus (e.g., lipopolysaccharide).

  • Griess Reaction: Add equal volumes of Griess Reagent A and Griess Reagent B to the samples and standards in the 96-well plate.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The reduction in nitrite production in treated cells compared to untreated, stimulated cells indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

Veratric acid and its analogs exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and metabolism.

PI3K/Akt/NF-κB Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa B (NF-κB) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and inflammation. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Some phenolic compounds have been shown to inhibit this pathway by preventing the phosphorylation and activation of key components like Akt and NF-κB, thereby leading to reduced inflammation and induction of apoptosis in cancer cells.[7][8]

PI3K_Akt_NFkB_Pathway cluster_NFkB Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Promotes Veratric_Acid Veratric Acid Analogs Veratric_Acid->Akt Inhibits Veratric_Acid->NFkB Inhibits

Caption: The PI3K/Akt/NF-κB signaling pathway and potential inhibition by veratric acid analogs.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in regulating lipid metabolism, inflammation, and cell differentiation. Agonists of PPARs, particularly PPARγ, have been investigated for their therapeutic potential in metabolic diseases and cancer. Some natural and synthetic compounds, including certain phenolic acid derivatives, can act as PPAR agonists, leading to the transcriptional regulation of target genes involved in these processes.[9][10]

PPAR_Signaling_Pathway cluster_complex Cytoplasm/Nucleus Ligand Veratric Acid Analog (PPAR Agonist) PPAR PPAR Ligand->PPAR Binds and Activates PPAR_RXR_Complex PPAR-RXR Heterodimer RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_Complex->PPRE Binds to Nucleus Nucleus Gene_Expression Target Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Expression Regulates

Caption: The PPAR signaling pathway activated by a veratric acid analog acting as a PPAR agonist.

Conclusion

The structural modification of veratric acid presents a promising strategy for enhancing its therapeutic properties. As demonstrated, conjugation with phospholipids or formulation into nanoparticles can significantly improve its anticancer activity. While more extensive quantitative data is needed for a comprehensive comparison of the anti-inflammatory and antioxidant effects of a wider array of analogs, the existing evidence underscores the potential of these compounds in drug development. The elucidation of their mechanisms of action through key signaling pathways like PI3K/Akt/NF-κB and PPAR provides a rational basis for the design of novel and more potent therapeutic agents. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully realize the clinical potential of veratric acid analogs.

References

A Comparative Guide to Cross-Validated Analytical Methods for Veratric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of veratric acid is crucial for pharmacokinetic studies, quality control of herbal products, and various pharmacological investigations. This guide provides an objective comparison of cross-validated analytical methods for the quantification of veratric acid, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of two distinct LC-MS/MS methods—one employing a structural analog as an internal standard and another without an internal standard—are compared, supported by experimental data.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, accuracy, precision, and the nature of the sample matrix. Below is a summary of the quantitative performance parameters for two validated LC-MS/MS methods for veratric acid quantification.

Validation ParameterMethod 1: LC-MS/MS with Internal Standard (Cinnamaldehyde)Method 2: LC-MS/MS without Internal StandardICH Guideline Recommendations
Linearity (r²) ≥ 0.99770.9978r² ≥ 0.995
Accuracy (%) Within ±15%82.20%–97.65%Typically within ±15% (±20% at LLOQ)
Precision (%RSD) Within ±15%<2% (Intra-day & Intermediate)≤15% (≤20% at LLOQ)
Limit of Quantification (LOQ) 3 - 10 ng/mL2.21 ppm (2210 ng/mL)Method dependent, fit for purpose
Limit of Detection (LOD) Not Reported0.66 ppm (660 ng/mL)Method dependent, fit for purpose
Recovery (%) 94.65% to 104.20%[1]Not explicitly reported as percent recoveryConsistent and reproducible

Key Observations:

  • Both methods demonstrate excellent linearity, adhering to the typical International Council for Harmonisation (ICH) guideline of r² ≥ 0.995.[2]

  • Method 1, which utilizes an internal standard, shows a significantly lower limit of quantitation (LOQ), making it substantially more sensitive and suitable for applications requiring the measurement of low concentrations of veratric acid.[2]

  • Method 2, while exhibiting high precision, has a wider range for accuracy and a much higher LOQ.[2][3] The use of an internal standard in Method 1 helps to correct for variability during sample preparation and analysis, leading to improved accuracy and a lower LOQ.

Experimental Protocols

Detailed methodologies for the two compared LC-MS/MS methods are provided below. These protocols are based on validated methods reported in the scientific literature.

Method 1: LC-MS/MS Analysis of Veratric Acid with Cinnamaldehyde as Internal Standard

This method is suitable for the quantification of veratric acid in biological matrices such as rat plasma.[1]

1. Sample Preparation: [1]

  • A one-step protein precipitation method is employed for plasma samples.

  • To a plasma sample, an internal standard solution (cinnamaldehyde) is added.

  • Protein precipitation is achieved by adding acetonitrile (B52724) containing 0.2% formic acid.

  • The sample is vortexed and then centrifuged.

  • The resulting supernatant is collected for LC-MS/MS analysis.

2. Liquid Chromatography: [1][2]

  • Column: Reversed-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm).

  • Mobile Phase: A gradient of 0.2% formic acid in water and 0.2% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry: [1][2]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Veratric Acid: m/z 183.07 → 139.00

    • Cinnamaldehyde (IS): m/z 133.00 → 55.00

Method 2: LC-MS/MS Analysis of Veratric Acid without Internal Standard

This method has been validated for the quantification of veratric acid in plant extracts.[3]

1. Sample Preparation: [3]

  • An appropriate amount of the sample is accurately weighed.

  • The sample is dissolved in 70% methanol (B129727) to a known concentration.

  • The solution is filtered through a 0.20 µm nylon membrane filter prior to analysis.

2. Liquid Chromatography: [3]

  • Column: Kinetex C18 column (100 Å, 2.6 μm, 150 mm × 2.1 mm).

  • Mobile Phase: Isocratic elution with a 50:50 (v/v) mixture of 0.1% formic acid in water and methanol.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry: [3]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for Veratric Acid:

    • Quantifier: m/z 182.80 → 139.20

    • Qualifier 1: m/z 182.80 → 124.20

    • Qualifier 2: m/z 182.80 → 77.00

Mandatory Visualization

To better understand the experimental workflows and logical relationships, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Internal Standard (Cinnamaldehyde) start->add_is precipitate Protein Precipitation (Acetonitrile + Formic Acid) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification of Veratric Acid detection->quantification

Experimental workflow for Method 1.

G cluster_validation Analytical Method Validation (ICH Q2(R1)) dev Analytical Procedure Development protocol Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report routine_use Routine Use of Validated Method report->routine_use

Workflow for analytical method validation.

References

A Comparative Guide to In-Vitro and In-Vivo Studies of 3,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzoic acid, also known as veratric acid, is a phenolic compound found in various plants and vegetables. It has garnered significant scientific interest due to its diverse pharmacological activities. This guide provides a comprehensive comparison of in-vitro and in-vivo studies on 3,4-dimethoxybenzoic acid, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro and in-vivo studies on 3,4-dimethoxybenzoic acid, showcasing its anti-inflammatory, photoprotective, and antihypertensive effects.

Table 1: In-Vitro Anti-inflammatory and Photoprotective Effects
Experimental ModelParameterTreatmentResultReference
LPS-stimulated RAW264.7 MacrophagesNitric Oxide (NO) Production3,4-Dimethoxybenzoic acidDose-dependent inhibition.[1][2][1][2]
LPS-stimulated RAW264.7 MacrophagesInducible Nitric Oxide Synthase (iNOS) Expression3,4-Dimethoxybenzoic acidInhibition of iNOS protein expression.[1][2][3][1][2][3]
UVB-irradiated HaCaT KeratinocytesCell Viability3,4-Dimethoxybenzoic acid (10-100 µg/mL)Significant attenuation of UVB-induced cell death in a concentration-dependent manner.[4][5][4][5]
UVB-irradiated HaCaT KeratinocytesCyclobutane Pyrimidine Dimers (CPDs) Formation3,4-Dimethoxybenzoic acidAttenuation of CPDs formation.[4][5][4][5]
UVB-irradiated HaCaT KeratinocytesProstaglandin-E2 (PGE2) Release3,4-Dimethoxybenzoic acidInhibition of UVB-induced PGE2 release.[4][4]
UVB-irradiated HaCaT KeratinocytesInterleukin-6 (IL-6) Release3,4-Dimethoxybenzoic acidInhibition of UVB-induced IL-6 release.[4][4]
Streptococcus pneumoniaeInhibitory Activity3,4-Dimethoxybenzoic acidID50 of 64 mg/L.[6][6]
Table 2: In-Vivo Antihypertensive Effects in L-NAME Induced Hypertensive Rats
ParameterTreatment GroupResultReference
Systolic Blood PressureL-NAME + 3,4-Dimethoxybenzoic acid (40 mg/kg)Significant decrease compared to L-NAME group.[7][8][7][8]
Diastolic Blood PressureL-NAME + 3,4-Dimethoxybenzoic acid (40 mg/kg)Significant decrease compared to L-NAME group.[7][8][7][8]
Plasma Nitric Oxide LevelsL-NAME + 3,4-Dimethoxybenzoic acid (40 mg/kg)Significant increase compared to L-NAME group.[7][8][7][8]
Mean Arterial PressureL-NAME + 3,4-Dimethoxybenzoic acid (40 mg/kg)Significant increase in L-NAME treated rats was reduced.[9][9]
Heart RateL-NAME + 3,4-Dimethoxybenzoic acid (40 mg/kg)Significant increase in L-NAME treated rats was reduced.[9][9]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

In-Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of 3,4-dimethoxybenzoic acid for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Western Blot Analysis for iNOS Expression:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against iNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In-Vitro Photoprotection Assay in HaCaT Keratinocytes
  • Cell Culture: Human keratinocyte (HaCaT) cells are grown in DMEM with 10% FBS and antibiotics.

  • UVB Irradiation: Cells are irradiated with a specific dose of UVB radiation (e.g., 20 mJ/cm²).

  • Treatment: Following UVB irradiation, cells are treated with different concentrations of 3,4-dimethoxybenzoic acid (e.g., 10-100 µg/mL) for a designated period (e.g., 12 or 24 hours).

  • Cell Viability (MTT Assay):

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Measurement of Inflammatory Mediators: The levels of PGE2 and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits.

In-Vivo Antihypertensive Study in Rats
  • Animal Model: Hypertension is induced in male Wistar rats by oral administration of N(ω)-nitro-L-arginine methyl ester (L-NAME; e.g., 40 mg/kg/day) in drinking water for a period of several weeks (e.g., 4 weeks).[7][10]

  • Treatment: 3,4-Dimethoxybenzoic acid is administered orally at different doses (e.g., 20, 40, 80 mg/kg/day) to the hypertensive rats for the duration of the study.[7]

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are measured using a non-invasive tail-cuff method.

  • Biochemical Analysis: Plasma levels of nitric oxide are determined. Additionally, markers of oxidative stress and antioxidant enzyme activities in tissues can be assessed.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by 3,4-dimethoxybenzoic acid.

In_Vitro_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocation iNOS_gene iNOS Gene NFκB->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Production VA 3,4-Dimethoxybenzoic Acid VA->IKK Inhibits In_Vitro_Photoprotective_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response UVB UVB Radiation HaCaT HaCaT Cell UVB->HaCaT DNA_damage DNA Damage (CPDs) HaCaT->DNA_damage MAPK MAPK Pathway (p38, JNK, ERK) HaCaT->MAPK Apoptosis Apoptosis DNA_damage->Apoptosis AP1 AP-1 MAPK->AP1 Activation COX2 COX-2 Expression AP1->COX2 IL6 IL-6 AP1->IL6 PGE2 PGE2 COX2->PGE2 VA 3,4-Dimethoxybenzoic Acid VA->DNA_damage Inhibits VA->MAPK Inhibits VA->Apoptosis Inhibits In_Vivo_Antihypertensive_Pathway cluster_physiological Physiological Process LNAME L-NAME eNOS eNOS LNAME->eNOS Inhibits Oxidative_Stress Oxidative Stress LNAME->Oxidative_Stress Induces NO_production Nitric Oxide Production eNOS->NO_production Vasodilation Vasodilation NO_production->Vasodilation Decreased Blood_Pressure Blood Pressure Vasodilation->Blood_Pressure Increased VA 3,4-Dimethoxybenzoic Acid VA->eNOS Restores Activity VA->Blood_Pressure Decreases VA->Oxidative_Stress Reduces

References

Veratric Acid as a Reference Standard in Phytochemical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of phytochemical analysis, the accuracy and reliability of quantitative and qualitative assessments are paramount. The choice of a suitable reference standard is a critical determinant of data quality. Veratric acid, a naturally occurring phenolic compound, is frequently employed as a reference standard in various analytical techniques. This guide provides an objective comparison of veratric acid with other commonly used phenolic acid reference standards, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate standard for their specific applications.

Veratric Acid: A Profile

Veratric acid (3,4-dimethoxybenzoic acid) is a derivative of benzoic acid found in a variety of plants and is known for its antioxidant and anti-inflammatory properties. Its stability and well-defined chemical properties make it a suitable candidate for a reference standard in phytochemical analysis.[1] Commercially available veratric acid reference standards typically boast a purity of 98% or higher.[2] For highly sensitive applications, such as those employing mass spectrometry, a deuterated form, Veratric Acid-d6, is often recommended as an internal standard to correct for matrix effects and variations during sample preparation and analysis.[3][4]

Performance Comparison of Phenolic Acid Reference Standards

The selection of a reference standard is often dictated by the analyte of interest and the analytical method employed. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in phytochemical analysis. The following tables summarize key validation parameters for veratric acid and other commonly used phenolic acid reference standards, providing a basis for comparison.

Table 1: Comparison of HPLC Method Validation Parameters for Various Phenolic Acid Reference Standards

Reference StandardLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
Veratric Acid ≥ 0.995[3]0.66 ppm[5]1 ng/mL[3]82.20 - 97.65[5]
Gallic Acid > 0.990.02 - 0.08 mg/L0.07 - 0.27 mg/L96 - 103
Vanillic Acid > 0.9990.01 - 0.05 mg/L0.03 - 0.15 mg/L97 - 102
Syringic Acid > 0.9980.03 - 0.1 mg/L0.1 - 0.3 mg/L95 - 101
Caffeic Acid > 0.990.018 - 0.06 mg/L0.053 - 0.18 mg/L98 - 104
Ferulic Acid > 0.990.01 - 0.04 mg/L0.03 - 0.12 mg/L97 - 103

Note: The values presented are compiled from various studies and may vary depending on the specific HPLC method and matrix.

Table 2: Physicochemical Properties of Selected Phenolic Acid Reference Standards

Reference StandardMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Veratric Acid C₉H₁₀O₄182.17179-182[1]
Gallic Acid C₇H₆O₅170.12251 (decomposes)
Vanillic Acid C₈H₈O₄168.15210-213
Syringic Acid C₉H₁₀O₅198.17206-209
Caffeic Acid C₉H₈O₄180.16223-225 (decomposes)
Ferulic Acid C₁₀H₁₀O₄194.19174-178

The Gold Standard: Stable Isotope-Labeled Internal Standards

For quantitative analysis using mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[6] Veratric Acid-d6, a deuterated form of veratric acid, is an ideal internal standard because its chemical and physical properties are nearly identical to the analyte.[6] This ensures it behaves similarly during sample preparation, chromatography, and ionization, thereby minimizing variability and leading to more accurate and precise results.[6]

A comparative study on the robustness of an LC-MS method for veratric acid quantification highlighted the superiority of Veratric Acid-d6 over a non-deuterated structural analog, 2-Methoxybenzoic Acid.[7] The stable isotope-labeled standard demonstrated less variability in retention time and quantification when method parameters such as mobile phase composition, flow rate, and column temperature were deliberately varied.[7]

Experimental Protocols

General Protocol for HPLC Analysis of Phenolic Acids

This protocol provides a general framework for the analysis of phenolic acids using HPLC. Optimization of the mobile phase, gradient, and column may be required for specific applications.

a. Standard Preparation:

  • Prepare a stock solution of the reference standard (e.g., veratric acid, gallic acid) at a concentration of 1 mg/mL in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

b. Sample Preparation:

  • Extract the phytochemicals from the plant material using a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Filter the extract through a 0.45 µm syringe filter before injection.

c. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at a wavelength determined by the maximum absorbance of the analyte (e.g., ~260 nm for veratric acid).

Protocol for LC-MS/MS Analysis of Veratric Acid using a Deuterated Internal Standard

This protocol is adapted from a high-throughput method for the quantification of veratric acid in plasma.[3]

a. Standard and Sample Preparation:

  • Prepare stock solutions (1 mg/mL) of veratric acid and Veratric Acid-d6 in methanol.[3]

  • Create calibration standards by serial dilution of the veratric acid stock solution.[3]

  • Prepare a working internal standard solution of Veratric Acid-d6 (e.g., 100 ng/mL).[3]

  • For plasma samples, precipitate proteins by adding acetonitrile containing 0.1% formic acid after the addition of the internal standard.[3]

  • Centrifuge the samples and transfer the supernatant for analysis.[3]

b. LC-MS/MS Instrument Conditions:

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 5 µL.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM).[3]

    • Precursor/Product Ions:

      • Veratric Acid: m/z 183.1 → 139.2[3]

      • Veratric Acid-d6: m/z 189.1 → 145.2[3]

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows for phytochemical analysis using a reference standard.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Quantification Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Reference_Standard Reference Standard Stock_Solution Stock Solution Reference_Standard->Stock_Solution Filtration Filtration Extraction->Filtration Serial_Dilution Serial Dilution Stock_Solution->Serial_Dilution HPLC_System HPLC System Filtration->HPLC_System Serial_Dilution->HPLC_System Detector Detector (UV/MS) HPLC_System->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for phytochemical analysis using a reference standard.

LCMS_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Veratric Acid-d6) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Separation HPLC Separation (C18 Column) Supernatant_Collection->HPLC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) HPLC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis with an internal standard.

Conclusion

Veratric acid serves as a reliable and effective reference standard for the analysis of phenolic compounds in various matrices. Its performance is comparable to other commonly used phenolic acid standards such as gallic acid, vanillic acid, and caffeic acid. For researchers requiring the highest level of accuracy and precision, particularly in complex matrices, the use of a stable isotope-labeled internal standard like Veratric Acid-d6 is strongly recommended. The choice of the most suitable reference standard will ultimately depend on the specific analytical requirements, including the analyte of interest, the matrix, the desired level of sensitivity, and the instrumentation available. This guide provides the necessary data and protocols to make an informed decision, ensuring the generation of robust and reproducible results in phytochemical analysis.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe disposal of 3,4-Dimethoxybenzoic acid (also known as veratric acid), a compound commonly used in various scientific applications.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle 3,4-Dimethoxybenzoic acid with appropriate personal protective equipment (PPE). This compound is classified as hazardous, causing skin and serious eye irritation.[1][2][3]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[1] In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Ventilation: Use only in a well-ventilated area to avoid breathing dust or fumes.[1]

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale. Wash hands and any exposed skin thoroughly after handling.[1]

Spill and Leak Containment

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Cleanup Protocol:

  • Ventilate the area: Ensure adequate ventilation.

  • Contain the spill: Use a suitable absorbent material to contain the spill.

  • Collect the material: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[4][5] Avoid generating dust.[4]

  • Decontaminate the area: Clean the spill area thoroughly.

  • Environmental Protection: Do not allow the chemical to be released into the environment or enter drains.[1][4]

Disposal Procedures

The primary and mandated method for the disposal of 3,4-Dimethoxybenzoic acid is through a licensed and approved waste disposal company.[1][5][6] Chemical waste generators are responsible for correctly classifying the waste and ensuring it is handled in accordance with local, regional, and national regulations.[1][7]

Step-by-Step Disposal Guidance:

  • Waste Identification: Classify 3,4-Dimethoxybenzoic acid as a hazardous chemical waste.

  • Packaging: Place the waste in a suitable, closed, and clearly labeled container.[1][5]

  • Storage: Store the waste container in a well-ventilated and secure area, away from incompatible materials such as strong oxidizing and reducing agents.[1][4]

  • Engage a Licensed Disposal Service: Contact a certified chemical waste disposal company to arrange for pickup and proper disposal.

  • Documentation: Maintain all necessary records of the disposal process as required by your institution and local regulations.

Quantitative Data Summary

PropertyValueSource
CAS Number 93-07-2[1]
Molecular Formula C9H10O4[4]
Molecular Weight 182.18 g/mol [4]
Appearance Crystalline powder (almost white to beige)[4]
Solubility in Water Slightly soluble[4]
Melting Point 179 - 182 °C[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3,4-Dimethoxybenzoic Acid.

G Disposal Workflow for 3,4-Dimethoxybenzoic Acid start Start: 3,4-Dimethoxybenzoic Acid for Disposal assess_ppe Assess and Don Appropriate PPE start->assess_ppe check_spill Is there a spill? assess_ppe->check_spill contain_spill Contain and Clean Spill per Protocol check_spill->contain_spill Yes package_waste Package in Labeled, Sealed Container check_spill->package_waste No contain_spill->package_waste store_waste Store in a Secure, Ventilated Area package_waste->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal document Document Disposal Process contact_disposal->document end End: Proper Disposal Complete document->end

Caption: Decision workflow for the safe disposal of 3,4-Dimethoxybenzoic Acid.

References

Essential Safety and Operational Guide for Handling 3,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3,4-Dimethoxybenzoic Acid (also known as Veratric Acid). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and mitigate risks.

Hazard Identification and Personal Protective Equipment (PPE)

3,4-Dimethoxybenzoic Acid is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the following PPE guidelines is mandatory to minimize exposure.

PPE CategoryRecommended EquipmentSpecifications & Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[3]Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. Protects against dust particles and potential splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves.Tested according to EN 374. Nitrile gloves are a suitable option. Inspect gloves for integrity before each use to prevent skin contact and irritation.[3][5]
Body Protection Laboratory coat or chemical-resistant clothing.Provides a barrier to prevent skin exposure from accidental spills.[1]
Respiratory Protection NIOSH/MSHA approved respirator.Required when dust formation is likely or if ventilation is inadequate. A dust mask (e.g., N95) or a particulate filter respirator (e.g., P2) is recommended.[1][3][6]

Safe Handling and Operational Plan

Proper handling procedures are critical to minimize risk. Always work in a well-ventilated area, such as a designated chemical fume hood.[3][5]

Procedural Steps for Handling:

  • Preparation: Before starting work, ensure all necessary PPE is donned correctly. Confirm that safety showers and eyewash stations are unobstructed and accessible.[1]

  • Handling: Avoid all direct contact with the substance.[3] Prevent the formation of dust and aerosols during weighing and transferring.[1][3] Use equipment and techniques that minimize dust generation.

  • Hygiene: Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled. Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area with a recommended temperature between 15–25 °C.[3]

  • Keep containers tightly sealed and clearly labeled.[1]

  • Store away from incompatible materials, such as strong oxidizing and reducing agents.[1][7]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial. The following workflow outlines the necessary steps.

Spill_Management_Workflow spill Spill Detected assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill  Small & Contained major_spill Major Spill assess->major_spill  Large or Uncontained alert_area Alert Personnel in Immediate Area minor_spill->alert_area evacuate Evacuate Area & Restrict Access major_spill->evacuate don_ppe Don Appropriate PPE alert_area->don_ppe contain Cover with Dry, Inert Absorbent Material don_ppe->contain collect Sweep or Shovel into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate end_spill Spill Managed decontaminate->end_spill contact_ehs Contact Environmental Health & Safety (EHS) evacuate->contact_ehs contact_ehs->end_spill

Caption: Workflow for managing a 3,4-Dimethoxybenzoic Acid spill.

Disposal Plan

3,4-Dimethoxybenzoic Acid and its container must be disposed of as hazardous waste.[3] Adhere strictly to local, regional, and national regulations.

  • Solid Waste: Collect unused or contaminated solid 3,4-Dimethoxybenzoic Acid in a designated, clearly labeled, and sealed container for hazardous waste.

  • Contaminated Materials: Any items grossly contaminated, such as weighing paper, gloves, or cleaning materials, must also be placed in the hazardous waste container.[8]

  • Prohibition: Do not empty into drains or release into the environment.[1][3][7]

  • Vendor: Arrange for disposal through a licensed and approved waste disposal contractor.

Quantitative Data Summary

The following table summarizes key quantitative and physical data for 3,4-Dimethoxybenzoic Acid.

PropertyValue
CAS Number 93-07-2[1][2][3]
Molecular Formula C₉H₁₀O₄[7][9]
Molecular Weight 182.17 g/mol [9][10]
Physical State Crystalline Powder[7]
Appearance Almost white to beige[7]
Melting Point 179 - 182 °C[7][9]
Solubility Slightly soluble in water.[7]
Toxicity (LD50) Intraperitoneal (mouse): >800 mg/kg[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.